N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine
Beschreibung
Eigenschaften
IUPAC Name |
N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3/c1-3-9-17-10-12-18(13-11-17)14(2)5-4-8-16-15-6-7-15/h14-16H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIYSQXZKXNNHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(C)CCCNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Process Optimization of N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine: A Technical Guide
Abstract N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine (CAS: 1284821-05-1) is a highly versatile small-molecule scaffold characterized by a bifunctional aliphatic pentyl chain bridging a tertiary piperazine and a secondary cyclopropylamine[1]. This structural motif is highly relevant in the development of central nervous system (CNS) therapeutics, functioning as a privileged pharmacophore for G-protein coupled receptors. This whitepaper details a scalable, four-step synthetic route designed to maximize yield, ensure regiocontrol, and streamline purification.
Retrosynthetic Analysis & Strategic Route Design
The target molecule features a 1,4-substituted pentyl chain. A highly logical retrosynthetic disconnection targets the two C-N bonds at C1 and C4. We utilize methyl levulinate (methyl 4-oxopentanoate) as the ideal starting material.
-
C4 Functionalization: Reductive amination of the C4 ketone with 1-propylpiperazine installs the tertiary amine.
-
C1 Functionalization: The C1 ester is reduced to a primary alcohol, subsequently oxidized to an aldehyde, and subjected to a second reductive amination with cyclopropylamine to yield the final target.
Synthesis workflow for N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine.
Mechanistic Insights & Causality
As a self-validating system, each chemical transformation in this sequence is chosen to mitigate side reactions associated with polyamine scaffolds:
-
Chemoselective Reductive Amination: Sodium triacetoxyborohydride (STAB) is employed for both C-N bond-forming steps. STAB is a mild, selective reducing agent that rapidly reduces iminium and imine intermediates without reducing ketones or aldehydes directly under standard conditions[2]. This avoids the generation of toxic hydrogen cyanide gas associated with older reagents like sodium cyanoborohydride (NaBH3CN)[2].
-
Ester Reduction: Lithium aluminum hydride (LiAlH4) provides a robust, irreversible reduction of the intermediate ester to the primary alcohol[3]. While direct reduction of the ester to the aldehyde using DIBAL-H is theoretically possible, it frequently suffers from over-reduction to the alcohol in aliphatic substrates. The two-step LiAlH4/Swern sequence is practically superior for ensuring high purity.
-
Cryogenic Swern Oxidation: The Swern oxidation is utilized to convert the primary alcohol to the aldehyde[4]. The mechanism relies on the activation of DMSO by oxalyl chloride to form a highly electrophilic chlorodimethylsulfonium salt[4]. Because the substrate contains a basic tertiary piperazine, strict cryogenic control (-78 °C) must be maintained to prevent the basic nitrogens from interfering with the activated sulfonium species or causing premature decomposition of the intermediate alkoxysulfonium ylide[4].
Step-by-Step Experimental Protocols
Step 1: Synthesis of Methyl 4-(4-propylpiperazin-1-yl)pentanoate
-
Charge a flame-dried round-bottom flask with methyl levulinate (1.0 eq, 100 mmol) and 1,2-dichloroethane (DCE, 250 mL).
-
Add 1-propylpiperazine (1.05 eq, 105 mmol) followed by glacial acetic acid (0.1 eq, 10 mmol) to catalyze iminium formation. Stir at room temperature (20 °C) for 30 minutes.
-
Portionwise add STAB (1.5 eq, 150 mmol) over 15 minutes to control the mild exotherm[2].
-
Stir the reaction mixture for 12 hours at 20 °C.
-
Workup: Quench carefully with saturated aqueous NaHCO3 (150 mL). Extract the aqueous layer with dichloromethane (DCM, 3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to afford the product as a pale yellow oil.
Step 2: Synthesis of 4-(4-propylpiperazin-1-yl)pentan-1-ol
-
Suspend LiAlH4 (2.0 eq, 200 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) under an argon atmosphere at 0 °C.
-
Dissolve the ester from Step 1 (1.0 eq, 100 mmol) in anhydrous THF (50 mL) and add dropwise to the LiAlH4 suspension over 30 minutes[3].
-
Allow the mixture to warm to 20 °C and stir for 4 hours.
-
Workup (Fieser Method): Cool to 0 °C and sequentially add 7.6 mL H2O (dropwise), 7.6 mL 15% aqueous NaOH, and 22.8 mL H2O. Stir vigorously until the aluminum salts form a granular white precipitate. Filter through a pad of Celite, wash the filter cake with THF, and concentrate the filtrate in vacuo.
Step 3: Synthesis of 4-(4-propylpiperazin-1-yl)pentanal
-
In a flame-dried flask, dissolve oxalyl chloride (1.5 eq, 150 mmol) in anhydrous DCM (200 mL) and cool strictly to -78 °C.
-
Add DMSO (3.0 eq, 300 mmol) dropwise over 15 minutes. Monitor for CO2 and CO gas evolution[4]. Stir for 15 minutes.
-
Dissolve the alcohol from Step 2 (1.0 eq, 100 mmol) in DCM (50 mL) and add dropwise over 20 minutes, maintaining the internal temperature at -78 °C. Stir for 45 minutes.
-
Add triethylamine (Et3N, 5.0 eq, 500 mmol) dropwise. Stir at -78 °C for 15 minutes, then slowly warm to 0 °C over 1 hour[4].
-
Workup: Quench with H2O (150 mL). Separate the organic layer and extract the aqueous phase with DCM (2 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate. Use the crude aldehyde immediately in the next step to prevent polymerization.
Step 4: Synthesis of N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine
-
Dissolve the crude aldehyde from Step 3 (1.0 eq, ~100 mmol) and cyclopropylamine (1.2 eq, 120 mmol) in DCE (250 mL).
-
Stir at 20 °C for 1 hour to allow for complete imine formation.
-
Add STAB (1.5 eq, 150 mmol) portionwise[2]. Stir the mixture for 12 hours at 20 °C.
-
Workup: Quench with 1N NaOH (150 mL) to ensure both the piperazine and cyclopropylamine nitrogens are fully deprotonated (free-base form). Extract with ethyl acetate (3 x 150 mL).
-
Purification: Dry the combined organic layers over Na2SO4, concentrate, and purify via basic alumina column chromatography (Eluent: EtOAc/MeOH 95:5) to yield the pure target compound.
Quantitative Data & Yield Optimization
The following table summarizes the isolated yields and analytical purity metrics optimized for a 100 mmol scale synthesis.
| Step | Intermediate Generated | Reagents & Solvents | Time / Temp | Isolated Yield | Purity (HPLC) |
| 1 | Methyl 4-(4-propylpiperazin-1-yl)pentanoate | STAB, DCE, AcOH | 12 h / 20 °C | 85% | >95% |
| 2 | 4-(4-propylpiperazin-1-yl)pentan-1-ol | LiAlH4, THF | 4 h / 0 to 20 °C | 90% | >98% |
| 3 | 4-(4-propylpiperazin-1-yl)pentanal | (COCl)2, DMSO, Et3N, DCM | 2 h / -78 to 0 °C | 78% | >92% |
| 4 | N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine | Cyclopropylamine, STAB, DCE | 12 h / 20 °C | 70% | >99% |
References
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. The Journal of Organic Chemistry, 1996, 61(11), 3849–3862. URL:[Link]
-
Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Acid Anhydrides. Nystrom, R. F., & Brown, W. G. Journal of the American Chemical Society, 1947, 69(5), 1197–1199. URL:[Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. URL:[Link]
Sources
The Strategic Integration of Cyclopropanamine Scaffolds in Modern Drug Discovery: Targeting FAD-Dependent Demethylases and Oxidases
Executive Summary: The Evolution of a Pharmacophore
The cyclopropanamine (cyclopropylamine) pharmacophore represents one of the most fascinating narratives in medicinal chemistry. Originally identified in the mid-20th century in the form of tranylcypromine (TCP)—a non-selective monoamine oxidase (MAO) inhibitor used for depression—this strained-ring system has experienced a profound renaissance. The discovery of Lysine-Specific Demethylase 1 (LSD1/KDM1A) in 2004 revealed a deep structural and mechanistic homology between MAOs and LSD1; both are flavin adenine dinucleotide (FAD)-dependent enzymes [1].
Today, cyclopropanamine derivatives are the cornerstone of epigenetic oncology, functioning as mechanism-based "suicide" inhibitors. This whitepaper deconstructs the causality behind their mechanism of action, the structural logic driving target selectivity, and the self-validating experimental protocols required to evaluate these compounds in preclinical drug discovery.
Mechanistic Foundation: The Logic of Single Electron Transfer (SET)
The efficacy of cyclopropanamines is rooted in the inherent thermodynamic strain of the three-membered carbon ring. These compounds do not merely bind to the target; they hijack the enzyme’s own catalytic machinery to induce their inhibitory effect. This creates a highly specific, self-validating system where the inhibitor remains inert until processed by the target enzyme [3].
The Causality of Covalent Adduct Formation
When a cyclopropanamine-containing compound enters the catalytic cleft of LSD1 or MAO, the following sequence occurs:
-
Catalytic Initiation: The FAD cofactor abstracts a single electron from the nitrogen atom of the cyclopropanamine, initiating a Single Electron Transfer (SET) mechanism.
-
Radical Cation Generation: This abstraction generates a highly unstable nitrogen radical cation.
-
Homolytic Ring Cleavage: To relieve the extreme ring strain, the cyclopropane ring undergoes rapid homolytic cleavage, generating a highly reactive primary carbon radical.
-
Irreversible Adduct Formation: This carbon radical immediately attacks the FAD cofactor (typically at the C(4a) or N(5) position), forming a stable, covalent adduct that permanently disables the enzyme [1].
Mechanism of action for cyclopropanamine irreversible inhibition via Single Electron Transfer.
Medicinal Chemistry: Engineering Selectivity
The primary liability of early cyclopropanamines like TCP was their lack of selectivity. Inhibiting MAO-A and MAO-B in the central nervous system leads to severe dose-limiting toxicities (e.g., hypertensive crises known as the "cheese effect").
Structural Optimization Strategy
To transform TCP into a precision oncology drug, medicinal chemists exploited a critical structural divergence: cavity volume . The substrate-binding cleft of LSD1 is significantly larger than that of MAOs to accommodate bulky histone tails. By appending large, sterically hindered functional groups (such as biphenyls, piperidines, or extended carboxamides) to the phenyl or cyclopropane ring, researchers created molecules that physically cannot enter the MAO active site but fit perfectly into LSD1 [5].
This structure-activity relationship (SAR) logic led to the development of advanced clinical candidates like Iadademstat (ORY-1001) and Bomedemstat (IMG-7289) [4].
Quantitative Comparison of Key Cyclopropanamines
| Compound | Primary Target | IC50 (LSD1) | Selectivity (LSD1 vs MAO) | Clinical Status / Indication |
| Tranylcypromine (TCP) | MAO-A/B, LSD1 | ~2 µM | Poor (< 1-fold) | Approved (Depression) |
| Iadademstat (ORY-1001) | LSD1 | < 20 nM | > 1000-fold | Phase II (AML, SCLC) |
| Bomedemstat (IMG-7289) | LSD1 | < 20 nM | > 1000-fold | Phase II (Myelofibrosis, ET) |
Data synthesized from recent clinical and pharmacological evaluations [2], [4].
Experimental Methodologies: Self-Validating Protocols
To rigorously evaluate novel cyclopropanamine compounds, application scientists must employ orthogonal assays that validate both the biochemical mechanism and cellular target engagement. The following protocols are designed as self-validating systems.
Protocol 1: In Vitro Enzyme Kinetics and Reversibility (Dilution Assay)
Rationale: A true cyclopropanamine inhibitor must demonstrate time-dependent, irreversible inhibition. The rapid-dilution assay is the gold standard for proving covalent adduct formation. If the inhibitor is reversible, enzymatic activity will recover upon dilution due to complex dissociation. If irreversible, the enzyme remains permanently inactive.
-
Enzyme-Inhibitor Pre-incubation: Incubate recombinant human LSD1 (10 nM) with the cyclopropanamine compound (at 10×IC50 concentration) in assay buffer (50 mM HEPES, pH 7.5, 50 mM NaCl, 0.1 mg/mL BSA) for 60 minutes at 25°C.
-
Rapid Dilution: Dilute the pre-incubated complex 100-fold into a reaction buffer containing the substrate (H3K4me2 peptide, 50 µM) and a fluorogenic coupling system (HRP/Amplex Red) to detect H2O2 byproduct generation.
-
Kinetic Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) continuously for 30 minutes using a microplate reader.
-
Data Interpretation: Calculate the initial velocity ( V0 ). A lack of recovered activity compared to a vehicle-treated control confirms irreversible, mechanism-based inhibition.
Protocol 2: Cellular Target Engagement via Biomarker Upregulation
Rationale: In acute myeloid leukemia (AML), LSD1 represses the expression of myeloid differentiation markers, notably CD86. Effective intracellular inhibition of LSD1 by a cyclopropanamine lifts this epigenetic repression, resulting in a dose-dependent increase in surface CD86. This provides a functional, phenotypic readout of target engagement [5].
-
Cell Culture & Dosing: Seed MV4-11 (AML) cells at 5×105 cells/mL in RPMI-1640 medium. Treat with a concentration gradient of the cyclopropanamine inhibitor (1 nM to 10 µM) and incubate for 72 hours.
-
Harvest and Wash: Centrifuge cells at 300 x g for 5 minutes. Wash the pellet twice with ice-cold FACS buffer (PBS with 2% FBS).
-
Antibody Staining: Resuspend cells in 100 µL FACS buffer containing APC-conjugated anti-human CD86 antibody. Incubate for 30 minutes at 4°C in the dark.
-
Flow Cytometry Analysis: Wash cells twice to remove unbound antibody. Acquire data using a flow cytometer. Gate for viable cells using DAPI exclusion.
-
Validation: A rightward shift in APC fluorescence intensity correlates directly with LSD1 inhibition.
Cellular workflow validating LSD1 target engagement via CD86 biomarker upregulation.
Future Perspectives
The cyclopropanamine scaffold has successfully transitioned from a psychiatric tool to a precision oncology weapon. Current clinical trials are exploring the synergistic potential of combining irreversible cyclopropanamine LSD1 inhibitors with other targeted therapies, such as Menin inhibitors or immune checkpoint blockades, to overcome epigenetic drug resistance. As our understanding of FAD-dependent enzyme topologies deepens, the rational design of next-generation cyclopropanamines will continue to yield highly selective, potent, and safe therapeutics.
References
- Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective Journal of Medicinal Chemistry - ACS Public
- Strategies that regulate LSD1 for novel therapeutics PMC - N
- LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials Frontiers in Pharmacology
- Bomedemstat tosylate. Lysine-specific demethylase 1 inhibitor Portico
- Synthesis of Carboxamides Tranylcypromine Analogues as LSD1 (KDM1A) Inhibitors for AML ChemRxiv
A Technical Guide to the Preliminary Screening of N-Pentylcyclopropanamine Analogs for Drug Discovery
Abstract
The cyclopropylamine moiety is a privileged structural motif in medicinal chemistry, present in numerous biologically active compounds, including enzyme inhibitors and central nervous system agents.[1][2] N-pentylcyclopropanamine serves as a valuable, yet underexplored, scaffold for the generation of novel chemical entities. This guide provides a comprehensive, technically-grounded framework for the preliminary in vitro screening of a library of N-pentylcyclopropanamine analogs. It is designed for researchers, scientists, and drug development professionals, offering a logical, multi-stage screening cascade that prioritizes experimental efficiency and robust data generation. The protocols and strategies detailed herein are intended to systematically evaluate cytotoxicity, metabolic stability, and membrane permeability, culminating in the data-driven prioritization of "hit" compounds for further investigation.
Introduction: The Rationale for Screening N-Pentylcyclopropanamine Analogs
The unique stereoelectronic properties of the cyclopropane ring—namely its rigid conformation and ability to mimic a double bond or act as a bioisostere for other functional groups—make it a compelling feature in drug design.[1] Compounds incorporating this ring, such as tranylcypromine, have demonstrated significant clinical utility, primarily through the inhibition of amine oxidases like LSD1 and MAO.[1][2] The N-pentyl substituent on the cyclopropanamine core provides a lipophilic handle that can be systematically modified to explore new chemical space, potentially leading to analogs with novel target engagement, improved pharmacokinetic profiles, and unique therapeutic applications.
The primary objective of a preliminary screening campaign is not to exhaustively characterize every compound, but to efficiently and decisively eliminate unsuitable candidates while identifying a small, diverse set of "hits" with desirable properties.[3][4][5] This process, often termed a "screening cascade," is a multi-tiered approach where compounds are sequentially filtered through a series of assays of increasing complexity and physiological relevance.[4][6][7] This guide outlines a robust cascade designed to rapidly answer critical, early-stage questions about the viability of N-pentylcyclopropanamine analogs as potential drug candidates.
The Preliminary Screening Cascade: A Funnel-Based Approach
A successful screening cascade enables swift and informed decision-making.[4] The structure of the cascade is critical; foundational assays that assess broad liabilities (like cytotoxicity) should precede more resource-intensive, target-specific assays. This "fail-fast, fail-cheap" philosophy conserves valuable compound stocks and research efforts for the most promising molecules.
Our proposed cascade follows a three-phase progression:
-
Phase 1: Foundational ADME-Tox Profiling: Assess non-negotiable drug-like properties.
-
Phase 2: Primary Pharmacological Assessment: Evaluate activity against the intended biological target.
-
Phase 3: Data Integration and Hit Prioritization: Synthesize all data to select compounds for the next stage of discovery (Hit-to-Lead).[8]
Below is a visual representation of this workflow.
Sources
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- 2. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]
- 3. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
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- 8. drugtargetreview.com [drugtargetreview.com]
Introduction: The Propylpiperazine Scaffold as a "Privileged" Motif in Drug Discovery
An In-depth Technical Guide to the Core Therapeutic Targets of Propylpiperazine Compounds
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs has earned it the designation of a "privileged scaffold."[1] This is due to a unique combination of physicochemical properties and synthetic tractability that make it an ideal building block for engaging with a wide array of biological targets. The addition of a propyl group to one of the nitrogen atoms creates the propylpiperazine moiety, a versatile scaffold frequently employed to optimize ligand-receptor interactions, particularly within the central nervous system (CNS).
The utility of the propylpiperazine core stems from several key attributes:
-
Tunable Basicity: As a diprotic base, the two nitrogen atoms of the piperazine ring possess distinct pKa values. This allows the scaffold to be protonated under physiological pH, a crucial feature for enhancing aqueous solubility and facilitating interactions with biological targets through hydrogen bonding and salt bridge formation.[1]
-
Conformational Flexibility: The piperazine ring typically adopts a stable chair conformation, but its substituents can occupy either axial or equatorial positions. This conformational flexibility allows propylpiperazine-containing molecules to adapt their three-dimensional shape to fit optimally within the binding pockets of various proteins.
-
Synthetic Accessibility: The nitrogen atoms of the piperazine ring are readily functionalized, allowing for the systematic and efficient synthesis of large libraries of analogues. This synthetic versatility is invaluable during lead optimization to fine-tune a compound's potency, selectivity, and pharmacokinetic profile.[2][3]
This guide will provide an in-depth exploration of three major classes of therapeutic targets for which propylpiperazine compounds have shown significant promise: G-Protein Coupled Receptors, Sigma Receptors, and the enzyme Acetylcholinesterase. For each target class, we will delve into the rationale for its therapeutic relevance, the mechanism of action of propylpiperazine-based ligands, and detailed experimental protocols for target validation and compound characterization.
Caption: Core attributes of the propylpiperazine scaffold.
Therapeutic Target I: G-Protein Coupled Receptors (GPCRs)
GPCRs represent the largest family of membrane receptors in the human genome and are the targets of a significant percentage of all modern medicines.[4] Propylpiperazine-based compounds have been particularly successful in targeting dopamine and serotonin receptors, which are implicated in a wide range of neurological and psychiatric disorders.[1]
Rationale for Targeting Dopamine and Serotonin Receptors
-
Dopamine Receptors (D2, D3, D4): The dopamine D2-like receptors are well-established targets for the treatment of psychosis, schizophrenia, and Parkinson's disease.[5][6][7] The 4-phenylpiperazine scaffold, a close relative of the propylpiperazine core, is a classic pharmacophore for D3-selective ligands.[5] Achieving selectivity for D3 over the highly homologous D2 receptor is a key objective in developing antipsychotics with a reduced risk of extrapyramidal side effects.[6][8]
-
Serotonin (5-HT) Receptors: Various subtypes of serotonin receptors are modulated by propylpiperazine-containing drugs to treat depression, anxiety, and other mood disorders. The piperazine moiety often serves as a critical scaffold to correctly position other pharmacophoric elements for optimal receptor engagement.[1]
Mechanism of Action
Propylpiperazine compounds can act as agonists, antagonists, or inverse agonists at GPCRs. Upon binding, these ligands either stabilize or disrupt the receptor's active conformation, which in turn modulates the coupling of the receptor to its cognate heterotrimeric G-protein (e.g., Gs, Gi/o, Gq).[4] This initiates a downstream signaling cascade, typically involving the modulation of second messengers like cyclic AMP (cAMP) or intracellular calcium.[9][10]
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Receptor Preparation: Homogenize cells or tissue expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend the pellet in an appropriate assay buffer. Determine the protein concentration of the membrane preparation. [11]2. Assay Setup: In a 96-well plate, add the following to each well in order: assay buffer, a fixed concentration of the appropriate radioligand (typically at its Kd value), and varying concentrations of the unlabeled test compound.
-
Initiate Reaction: Add the membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium. [11]5. Separation: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through. Wash the filters with ice-cold wash buffer to remove any remaining unbound ligand. [11][12]6. Quantification: Dry the filter mat and measure the trapped radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [13]
This protocol measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a key second messenger for Gs- and Gi-coupled receptors. [14] Step-by-Step Methodology:
-
Cell Culture: Culture cells stably expressing the target GPCR in a 96-well plate.
-
Compound Treatment: For Gi-coupled receptors, pre-treat the cells with forskolin (an adenylyl cyclase activator) to stimulate a baseline level of cAMP production. Then, add varying concentrations of the test compound. For Gs-coupled receptors, add the test compound directly.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the lysate using a commercially available kit, typically based on competitive immunoassay principles (e.g., HTRF, ELISA).
-
Data Analysis: For Gs-coupled receptors (agonists), plot the cAMP concentration against the log of the compound concentration to determine the EC50. For Gi-coupled receptors (agonists), plot the percent inhibition of forskolin-stimulated cAMP production against the log of the compound concentration to determine the IC50. For antagonists, perform the assay in the presence of a known agonist and measure the shift in the agonist's dose-response curve.
Therapeutic Target II: Sigma (σ) Receptors
Initially misclassified as opioid receptors, sigma receptors are now understood to be unique, non-GPCR transmembrane proteins that act as chaperone proteins, primarily located at the endoplasmic reticulum (ER). [15]They are divided into two subtypes, σ1 and σ2, and are considered promising targets for a variety of CNS disorders and cancer. [15][16]
Rationale for Targeting Sigma Receptors
-
Neurodegenerative and Psychiatric Disorders: Sigma-1 receptors are involved in modulating intracellular calcium signaling, ion channel function, and neuronal survival. [16]Ligands that modulate σ1 receptors are being investigated for therapeutic potential in Alzheimer's disease, Parkinson's disease, depression, and pain. [16][17]* Oncology: Sigma-2 receptors are overexpressed in rapidly proliferating tumor cells. [18]Ligands that bind to σ2 receptors can induce apoptosis in cancer cells, making them attractive candidates for anticancer drug development. [15][16][18]The propylpiperazine-containing compound PB28, a pan-sigma receptor modulator, has also shown potent antiviral activity against SARS-CoV-2. [17]
Mechanism of Action
Sigma receptors are located at the mitochondria-associated ER membrane (MAM), a critical hub for cellular signaling. As chaperone proteins, they are thought to regulate the function of other proteins, such as ion channels and GPCRs, and play a key role in managing ER stress and calcium homeostasis. [15]Propylpiperazine ligands can act as agonists or antagonists, modulating these chaperone functions and thereby influencing cell survival and signaling pathways.
Caption: Proposed mechanism of sigma receptor modulation.
Data Presentation: Sigma Receptor Binding Affinities
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| PB28 | Sigma-1 | - | [17] |
| Sigma-2 | - | [17] | |
| Compound 5 | Sigma-1 | 3.64 | [19] |
| Histamine H3 | 7.70 | [19] | |
| Compound 11 | Sigma-1 | - | [19] |
| Histamine H3 | 6.2 | [19] |
Experimental Protocol: Sigma Receptor Radioligand Binding Assay
This protocol details the method for determining the binding affinity of test compounds for σ1 and σ2 receptors using radiolabeled ligands. [20] Step-by-Step Methodology:
-
Membrane Preparation: Prepare membrane homogenates from guinea pig brain or liver, which have high densities of sigma receptors. [20]2. Assay Setup (σ1-selective): In a 96-well plate, combine assay buffer, a fixed concentration of [3H]-(+)-pentazocine (a σ1-selective radioligand), and serial dilutions of the test compound. [20]3. Assay Setup (σ2-selective): To measure binding at σ2 receptors, use [3H]-DTG (a non-selective σ1/σ2 ligand) in the presence of a high concentration of a σ1-selective unlabeled compound (e.g., (+)-pentazocine) to "mask" the σ1 sites. [20]Add serial dilutions of the test compound.
-
Non-specific Binding: Determine non-specific binding in separate wells containing a high concentration of an unlabeled sigma ligand like haloperidol.
-
Reaction and Incubation: Add the membrane preparation to initiate the reaction and incubate to equilibrium.
-
Separation and Quantification: Use rapid vacuum filtration to separate bound from free radioligand, followed by scintillation counting, as described in Protocol 1.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine IC50 and Ki values as described in Protocol 1.
Therapeutic Target III: Acetylcholinesterase (AChE)
Acetylcholinesterase is a critical enzyme in the nervous system responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, thereby terminating the nerve impulse at cholinergic synapses. [21]
Rationale for Targeting AChE
The "cholinergic hypothesis" of Alzheimer's disease posits that a deficit in cholinergic neurotransmission contributes to the cognitive decline observed in patients. [22]Inhibiting AChE increases the concentration and duration of action of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for managing the symptoms of mild to moderate Alzheimer's disease. [21][22][23]Several piperazine-containing compounds have been synthesized and evaluated as AChE inhibitors. [21][23][24][25]
Mechanism of Action
AChE inhibitors, including those with a propylpiperazine scaffold, act by reversibly or irreversibly binding to the enzyme and preventing it from hydrolyzing acetylcholine. The active site of AChE contains a catalytic triad and a peripheral anionic site (PAS). Some inhibitors bind to the catalytic site, directly blocking substrate access, while others bind to the PAS, which can allosterically modulate enzyme activity and is also implicated in the aggregation of amyloid-beta peptides. [22][23][25]
Caption: Mechanism of acetylcholinesterase (AChE) inhibition.
Data Presentation: AChE Inhibitory Activity
| Compound | AChE Inhibition (IC50) | Reference |
| Compound 5o | 0.011 µM | [21] |
| Donepezil (Standard) | 0.054 µM | [21] |
| Compound 11u | - | [24] |
| Galantamine (Standard) | 5.01 µM | [24] |
| Compound 14s | 3.54 µM | [24] |
Experimental Protocol: Ellman's Assay for AChE Inhibition
The Ellman's assay is a simple, robust, and widely used colorimetric method for measuring AChE activity. [26]
Caption: Principle of the Ellman's assay for AChE activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine (ATCh), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) in a suitable buffer (e.g., sodium phosphate buffer, pH 8.0). [27]2. Assay Setup: In a 96-well plate, add buffer, DTNB solution, AChE enzyme solution, and varying concentrations of the propylpiperazine test compound. Include a control well with no inhibitor. [27]3. Pre-incubation: Pre-incubate the plate for a short period (e.g., 15-20 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme. [27]4. Initiate Reaction: Add the ATCh substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time. The rate of color formation is directly proportional to the AChE activity.
-
Data Analysis: Calculate the rate of reaction (ΔA/min) for each concentration of the inhibitor. Determine the percentage of inhibition using the formula: % Inhibition = [ (Rate_control - Rate_inhibitor) / Rate_control ] x 100. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. [28]
Conclusion and Future Directions
The propylpiperazine scaffold is a remarkably versatile and privileged structure in medicinal chemistry, enabling the development of potent and selective ligands for a diverse range of therapeutic targets. This guide has detailed the rationale, mechanisms, and key experimental workflows for three prominent target classes: G-protein coupled receptors, sigma receptors, and acetylcholinesterase. The ability of propylpiperazine derivatives to modulate these targets underscores their immense potential in developing treatments for CNS disorders, cancer, and infectious diseases.
Future research in this area will likely focus on:
-
Multi-Target-Directed Ligands: Designing single molecules that can modulate multiple targets simultaneously (e.g., a compound with both sigma-1 and AChE activity) to address complex, multifactorial diseases like Alzheimer's.
-
Structure-Based Drug Design: Utilizing high-resolution crystal structures of target proteins to rationally design propylpiperazine derivatives with improved affinity and selectivity.
-
Computational and AI-driven Discovery: Employing machine learning and artificial intelligence to predict the biological activities of novel propylpiperazine compounds and to optimize their ADME properties, thereby accelerating the drug discovery process. [2][3] The continued exploration of the chemical space around the propylpiperazine core, guided by the robust experimental methodologies outlined herein, promises to yield the next generation of innovative therapeutics.
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in vitro assays for novel cyclopropanamine derivatives
Executive Summary & Mechanistic Rationale
Historically recognized as irreversible inhibitors of Monoamine Oxidase A and B (MAO-A/B) for neuropsychiatric indications, cyclopropanamine derivatives—most notably trans-2-phenylcyclopropylamine (tranylcypromine, TCP)—have been aggressively repurposed in modern oncology[1]. This shift is driven by their potent ability to inhibit Lysine-Specific Demethylase 1 (LSD1/KDM1A), a flavin adenine dinucleotide (FAD)-dependent epigenetic enzyme overexpressed in various malignancies, particularly Acute Myeloid Leukemia (AML)[2][3].
The Causality of Inhibition: Both MAO and LSD1 utilize FAD to oxidize amine substrates. Cyclopropanamines act as mechanism-based, irreversible inactivators. Upon entering the catalytic pocket, the cyclopropyl ring undergoes a single-electron oxidation by the FAD coenzyme. This triggers a rapid ring-opening event, forming a highly reactive radical that covalently binds to the FAD cofactor, permanently disabling the enzyme's demethylase activity[4].
Because off-target MAO inhibition by systemic oncology drugs can trigger severe adverse events (e.g., hypertensive crisis), the primary goal of the in vitro screening cascade is to identify novel derivatives with high LSD1 potency and massive selectivity windows over MAO-A/B[5][6].
FAD-dependent covalent inhibition of LSD1 by cyclopropanamines and downstream CD86 upregulation.
The In Vitro Screening Cascade
To establish a self-validating data package for lead optimization, the screening cascade must evaluate biochemical potency, cellular target engagement, and phenotypic efficacy.
Three-phase in vitro screening cascade for novel cyclopropanamine-based LSD1 inhibitors.
Phase 1: Biochemical Profiling (Amplex Red Peroxidase-Coupled Assay)
Because LSD1 and MAO-A/B both produce hydrogen peroxide (H₂O₂) as a byproduct of amine oxidation, a fluorometric peroxidase-coupled assay utilizing Amplex Red is the gold standard for parallel screening[7][8].
-
Expert Insight (Self-Validation): Cyclopropanamines can occasionally act as direct inhibitors of Horseradish Peroxidase (HRP). To prevent false positives, a counter-screen omitting the target enzyme and directly spiking H₂O₂ into the HRP/Amplex Red mixture is mandatory[9].
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.5 or 8.5 depending on the isoform). Prepare a 10X compound dilution series in DMSO.
-
Enzyme Incubation: In a 384-well black microplate, mix 10 µg of recombinant LSD1 (or MAO-A/B) with the test compound (final DMSO concentration <1%). Incubate at 20°C for 30 minutes to allow for covalent adduct formation[8].
-
Reaction Initiation: Add a substrate mixture containing 25 µM H3K4me2 peptide (for LSD1) or benzylamine (for MAO-B), alongside 5 U/mL HRP and 10 µM Amplex Red[7][8].
-
Kinetic Readout: Measure the conversion of Amplex Red to highly fluorescent resorufin continuously for 30 minutes using a microplate reader (Excitation: 530 nm, Emission: 590 nm)[8][10].
-
Data Analysis: Calculate IC₅₀ values using a 4-parameter logistic regression.
Phase 2: Cellular Target Engagement (CD86 Flow Cytometry)
Biochemical potency does not guarantee cellular permeability. In AML, LSD1 represses the expression of myeloid differentiation genes. Inhibiting LSD1 forces leukemic blasts to differentiate, which is phenotypically marked by the upregulation of surface antigens like CD11b and CD86[3][11].
-
Expert Insight: We utilize the MV-4-11 cell line because it is strictly addicted to LSD1 for survival. Upregulation of CD86 in this line serves as a highly sensitive, surrogate cellular biomarker for on-target LSD1 engagement[6][12].
Step-by-Step Protocol:
-
Cell Seeding: Seed MV-4-11 cells at 2 × 10⁵ cells/mL in RPMI-1640 medium supplemented with 10% FBS.
-
Compound Treatment: Treat cells with serial dilutions of the cyclopropanamine derivative for 72 to 96 hours. (Epigenetic modulation requires multiple cell division cycles to manifest phenotypically)[11][13].
-
Harvest & Wash: Harvest cells, wash twice with cold FACS buffer (PBS + 2% FBS), and block Fc receptors to prevent non-specific binding.
-
Antibody Staining: Incubate cells with fluorochrome-conjugated anti-human CD86 (e.g., APC or PE-conjugated) and a viability dye (e.g., 7-AAD) for 30 minutes on ice in the dark[3][14].
-
Acquisition: Analyze via flow cytometry, gating on the viable (7-AAD negative) population. Calculate the EC₅₀ based on the percentage of CD86-positive cells relative to the vehicle control[3].
Phase 3: Phenotypic Efficacy (Cell Viability)
To confirm that the forced differentiation leads to leukemic cell death, an ATP-quantification assay (CellTiter-Glo) is employed.
-
Expert Insight (Self-Validation): To prove that cytotoxicity is driven by LSD1 inhibition rather than general chemical toxicity, compounds must be tested against an LSD1-insensitive cell line (e.g., RPMI-8226 multiple myeloma cells). A true LSD1 inhibitor will show potent IC₅₀ in MV-4-11 but weak/no effect in RPMI-8226[6][12].
Step-by-Step Protocol:
-
Seeding: Plate MV-4-11 (sensitive) and RPMI-8226 (insensitive) cells in 96-well opaque plates.
-
Incubation: Treat with compound for 10 days. (Extended incubation is required for epigenetic inhibitors compared to standard cytotoxics)[3].
-
Detection: Add CellTiter-Glo reagent equal to the volume of the cell culture medium. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes[3][14].
-
Readout: Record luminescence to quantify ATP levels, which are directly proportional to the number of metabolically active cells.
Quantitative Data Synthesis
The table below summarizes the in vitro profiles of classic and novel cyclopropanamine derivatives, highlighting the evolution from non-selective MAO inhibitors (TCP) to highly selective, potent LSD1 inhibitors (Compound 7e, GSK2879552).
| Compound Class | Specific Derivative | LSD1 IC₅₀ (nM) | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | MV-4-11 Proliferation IC₅₀ (µM) | CD86 Upregulation EC₅₀ (nM) |
| First-Gen (Classic) | Tranylcypromine (TCP) | ~2,000 | ~2,000 | ~2,000 | > 20.0 | ~1,400 |
| Clinical Benchmark | GSK2879552 | 13 | > 10,000 | > 10,000 | 0.16 | ~47 |
| Novel Indole-PCPA | Compound 7e | 24.4 | > 100,000 | > 100,000 | 1.36 | 470 |
Data synthesized from recent structure-activity relationship (SAR) studies and clinical benchmarking[3][6][12][13]. Compound 7e (an indolin-5-yl-cyclopropanamine) demonstrates how bulky substitutions on the cyclopropyl ring abolish MAO affinity while retaining deep insertion into the larger LSD1 catalytic pocket.
References
-
Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors Journal of Medicinal Chemistry (ACS)[Link]
-
Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes Haematologica [Link]
-
Parameters for Irreversible Inactivation of Monoamine Oxidase PMC - NIH[Link]
-
Uncovering a Mutation-Independent Therapeutic Strategy against Inherited Retinal Diseases: Development of Class I HDAC/LSD1 Hybrid Inhibitors ACS Chemical Neuroscience[Link]
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Application Note: NMR Spectroscopic Elucidation of N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine
Introduction & Molecular Context
N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine (CAS: 1284821-05-1) is a complex aliphatic scaffold frequently utilized in medicinal chemistry, particularly in the development of G-protein-coupled receptor (GPCR) ligands such as histamine H3 receptor antagonists. The molecule features three distinct structural domains: a terminal cyclopropanamine group, a chiral pentyl linker , and a 1-propylpiperazine moiety.
As a Senior Application Scientist, I have designed this protocol to address the specific analytical challenges this molecule presents. The high degree of aliphatic overlap and the dynamic conformational exchange of the piperazine ring require a rigorous, self-validating Nuclear Magnetic Resonance (NMR) methodology. This guide details the causality behind the observed chemical shifts and provides a robust framework for unambiguous structural elucidation.
Mechanistic NMR Insights & Causality
To establish a self-validating analytical system, one must understand why specific resonances appear where they do, rather than simply matching peaks to a table.
The Cyclopropyl Shielding Cone
The cyclopropyl ring protons exhibit a characteristic, extreme upfield shift ( δ 0.35–0.45 ppm). This shielding effect is not merely an artifact of local electron density but is fundamentally driven by the diamagnetic anisotropy generated by the highly strained C-C bonds of the three-membered ring[1]. When placed in the external magnetic field ( B0 ), the induced cyclic electron current creates a local shielding cone that significantly opposes B0 for the attached protons, pushing their resonance close to the TMS standard.
Piperazine Conformational Dynamics
The piperazine ring typically presents as a broad multiplet ( δ 2.45–2.60 ppm) at ambient temperature (298 K). This broadening is a direct consequence of rapid chair-to-chair interconversion on the NMR timescale, which averages the distinct axial and equatorial chemical environments[2]. A self-validating test for this structural feature involves variable-temperature (VT) NMR: cooling the sample to 233 K decoalesces these signals into distinct axial and equatorial resonances, confirming the flexibility of the aza-heterocyclic core.
Chiral Center Induced Diastereotopicity
The pentyl chain contains a chiral center at C4. This stereocenter breaks the local symmetry, rendering the adjacent methylene protons at C3 diastereotopic . Consequently, the C3 protons will not appear as a simple multiplet but as two distinct, complex signals with geminal coupling ( 2J≈14 Hz) if resolved, though they often overlap in 1D 1 H NMR. Recognizing this causality is critical; it dictates the necessity of 2D HSQC to correlate these two distinct proton signals to a single carbon atom.
Experimental Protocol for NMR Acquisition
This step-by-step methodology ensures high-fidelity data acquisition, minimizing artifacts and maximizing signal-to-noise ratio (SNR).
Step 1: Sample Preparation
-
Weigh 15–20 mg of the analyte to ensure sufficient concentration for 2D HMBC acquisition within a reasonable timeframe.
-
Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl 3 , 99.8% D) containing 0.03% (v/v) Tetramethylsilane (TMS).
-
Causality: TMS provides an absolute 0.00 ppm internal reference, validating the chemical shift scale, while CDCl 3 provides the deuterium lock signal to correct for magnetic field drift.
-
Step 2: Spectrometer Setup & Tuning
-
Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.
-
Lock onto the CDCl 3 deuterium frequency.
-
Tune and Match the probe for both 1 H and 13 C frequencies. Why? This minimizes reflected RF power, ensuring the actual pulse matches the requested flip angle.
-
Shim the magnetic field (Z1–Z5 gradients) until the TMS peak exhibits a line width at half-height (FWHM) of <1.0 Hz.
-
Calibrate the 90° Pulse (P1): Determine the exact 90° pulse length for the sample to maximize transverse magnetization and ensure quantitative integration reliability.
Step 3: 1D & 2D Acquisition Parameters
-
1 H NMR: 16 scans, relaxation delay (D1) = 2.0 s, spectral width = 12 ppm.
-
13 C NMR (Proton-Decoupled): 1024 scans, D1 = 2.0 s, spectral width = 250 ppm.
-
COSY (Correlation Spectroscopy): 128 t1 increments, 4 scans per increment. Maps homonuclear 3JHH coupling.
-
HSQC (Heteronuclear Single Quantum Coherence): 256 t1 increments. Maps direct 1JCH bonds.
-
HMBC (Heteronuclear Multiple Bond Correlation): 256 t1 increments, optimized for long-range coupling ( nJCH=8 Hz). Crucial for linking the separate aliphatic domains across heteroatoms.
Caption: Step-by-step experimental workflow for the NMR acquisition and processing of the target compound.
Spectral Assignments & Data Presentation
The following tables summarize the quantitative data extracted from the 1D and 2D NMR experiments. The assignments are cross-validated using HSQC (to pair 1 H and 13 C) and HMBC (to confirm domain linkages).
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 , 298 K)
| Domain | Position | δ (ppm) | Multiplicity | Integration | J -Coupling (Hz) |
| Cyclopropyl | CH 2 (Ring) | 0.35 – 0.45 | m | 4H | - |
| CH (N-CH) | 2.10 | tt | 1H | 6.5, 3.5 | |
| Amine | NH | 1.80 | br s | 1H | Exchangeable |
| Pentyl Chain | C1-H 2 | 2.65 | t | 2H | 7.2 |
| C2-H 2 | 1.48 | m | 2H | - | |
| C3-H 2 | 1.32 | m | 2H | Diastereotopic | |
| C4-H | 2.55 | m | 1H | Overlaps w/ Pip | |
| C5-H 3 | 0.95 | d | 3H | 6.5 | |
| Piperazine | CH 2 (x4) | 2.45 – 2.60 | br m | 8H | Dynamic exchange |
| Propyl Chain | C1'-H 2 | 2.30 | t | 2H | 7.5 |
| C2'-H 2 | 1.50 | sextet | 2H | 7.5 | |
| C3'-H 3 | 0.90 | t | 3H | 7.5 |
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 , 298 K)
| Domain | Position | δ (ppm) | Carbon Type (DEPT-135) |
| Cyclopropyl | CH 2 (Ring) | 6.2 | CH 2 (Down) |
| CH (N-CH) | 30.5 | CH (Up) | |
| Pentyl Chain | C1 | 49.5 | CH 2 (Down) |
| C2 | 30.2 | CH 2 (Down) | |
| C3 | 33.1 | CH 2 (Down) | |
| C4 | 59.4 | CH (Up) | |
| C5 | 14.5 | CH 3 (Up) | |
| Piperazine | CH 2 (x4) | 53.8, 54.2 | CH 2 (Down) |
| Propyl Chain | C1' | 60.8 | CH 2 (Down) |
| C2' | 20.1 | CH 2 (Down) | |
| C3' | 11.9 | CH 3 (Up) |
2D NMR Elucidation Logic
Because the 1D 1 H spectrum contains severe overlapping in the δ 1.3–1.6 ppm region (Pentyl C2, C3, and Propyl C2') and the δ 2.4–2.7 ppm region (Pentyl C1, C4, Piperazine, and Propyl C1'), 2D NMR is mandatory to validate the structure.
-
COSY Walk: Start at the unambiguous methyl doublets/triplets. The pentyl C5-H 3 doublet ( δ 0.95) correlates to the C4-H multiplet ( δ 2.55). The propyl C3'-H 3 triplet ( δ 0.90) correlates to the C2'-H 2 sextet ( δ 1.50).
-
HMBC Bridging: The most critical step is linking the domains across the nitrogen atoms, which block COSY signals.
-
The pentyl C4-H ( δ 2.55) shows a strong 3JCH HMBC correlation to the piperazine ring carbons ( δ 53.8).
-
The propyl C1'-H 2 ( δ 2.30) shows an HMBC correlation to the opposite side of the piperazine ring ( δ 54.2).
-
The cyclopropyl CH ( δ 2.10) shows an HMBC correlation to the pentyl C1 carbon ( δ 49.5), confirming the secondary amine linkage.
-
Caption: Key 2D NMR (COSY and HMBC) connectivity logic used to assemble the molecular domains.
Sources
Application Notes and Protocols for High-Throughput Screening of Piperazine-Containing Libraries
Introduction: The Privileged Piperazine Scaffold in Drug Discovery
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern medicinal chemistry. It is widely recognized as a "privileged scaffold" due to its frequent appearance in a diverse range of biologically active compounds, including numerous FDA-approved drugs for CNS disorders, oncology, and infectious diseases.[1][2] The success of the piperazine moiety stems from its unique and tunable physicochemical properties. As a diprotic base, its two nitrogen atoms can be protonated under physiological conditions, which is crucial for enhancing aqueous solubility and bioavailability.[1][3] The piperazine core also offers a combination of conformational rigidity and flexibility, allowing it to act as a versatile scaffold to orient pharmacophoric groups for optimal interaction with biological targets.[1][3]
However, the very properties that make piperazine an attractive scaffold can also present challenges in high-throughput screening (HTS). The basicity of the piperazine nitrogens can lead to non-specific interactions with acidic residues in proteins or assay components, potentially causing false-positive results. Furthermore, the solubility and potential for aggregation of piperazine-containing compounds need to be carefully considered during assay development to ensure data quality and reproducibility.
This comprehensive guide provides detailed application notes and protocols for conducting HTS campaigns with piperazine-containing libraries. It is designed to equip researchers with the knowledge to select appropriate assay formats, troubleshoot potential issues, and confidently identify and validate true hits.
PART 1: Navigating the HTS Workflow for Piperazine Libraries
A successful HTS campaign for piperazine libraries follows a structured workflow, from initial assay development to hit validation. Understanding this process is critical for generating high-quality, actionable data.
Caption: Signaling pathway of a Gαq-coupled GPCR leading to calcium mobilization.
Detailed Experimental Protocol: Fluorescence-Based Calcium Flux Assay
-
Materials and Reagents:
-
HEK293 cells stably expressing the target Gαq-coupled GPCR.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-8 AM).
-
Probenecid (optional, to prevent dye leakage).
-
Piperazine compound library (10 mM in DMSO).
-
Reference agonist and antagonist for the target GPCR.
-
384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading and automated liquid handling capabilities.
-
-
Protocol:
-
Cell Plating: The day before the assay, seed the cells into 384-well plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator. 2. Dye Loading: Prepare the dye-loading solution with the calcium-sensitive dye in Assay Buffer. Remove the culture medium and add 25 µL of the dye-loading solution to each well. Incubate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark. 3. Compound Addition (Antagonist Mode): Prepare a working dilution of the piperazine library compounds in Assay Buffer. Using an automated liquid handler, transfer 12.5 µL of the diluted compounds to the corresponding wells. Incubate at room temperature for 15-30 minutes. 4. Agonist Stimulation and Signal Detection: Prepare the agonist solution in Assay Buffer at a concentration that elicits an EC₈₀ response. Place the cell plate in the fluorescence plate reader. Initiate kinetic reading and inject 12.5 µL of the agonist solution into each well. Continue reading the fluorescence signal for 60-120 seconds. 5. Data Analysis: Calculate the change in fluorescence intensity (ΔF) for each well. Normalize the data to the positive (agonist only) and negative (buffer only) controls and calculate the percentage of inhibition for each compound.
-
Application Note 2: Screening for Anticancer Activity
Many piperazine-containing compounds have demonstrated antiproliferative or cytotoxic effects, making them promising candidates for cancer therapy. [2]This protocol outlines a luminescent cell viability assay to screen piperazine libraries for anticancer activity.
Scientific Rationale: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. [4][5][6]A decrease in ATP levels corresponds to a decrease in cell viability. The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal produced by a luciferase reaction. [6] Detailed Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Materials and Reagents:
-
Human cancer cell line (e.g., HepG2, MDA-MB-468).
-
Complete culture medium.
-
Piperazine compound library (10 mM in DMSO).
-
Known cytotoxic agent (e.g., staurosporine) as a positive control.
-
384-well white, opaque microplates.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Luminometer plate reader.
-
-
Protocol:
-
Cell Plating: Create a cell suspension and dilute to the desired concentration (e.g., 50,000 cells/mL). Dispense 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well). 2. Compound Addition: After 24 hours of incubation (37°C, 5% CO₂), add 40 nL of each compound from the piperazine library to the assay plates for a final concentration of 10 µM. Add DMSO to negative control wells and the cytotoxic agent to positive control wells. 3. Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator. 4. Assay Reagent Addition and Measurement: Equilibrate the plates to room temperature for about 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. 5. Data Analysis: Read the luminescence on a plate reader. Calculate the percent inhibition of cell proliferation for each compound relative to the DMSO and positive controls.
-
PART 3: Biochemical Assays for Piperazine Libraries
Biochemical assays are essential for studying the direct interaction of compounds with a purified biological target, such as an enzyme or receptor. [7]They are particularly useful for elucidating the mechanism of action and for structure-activity relationship (SAR) studies.
Application Note 3: Screening for Kinase Inhibitors
The piperazine scaffold is a key component in many kinase inhibitors, where it often serves as a linker or interacts with the ATP-binding pocket. [1]This section describes two common HTS formats for identifying piperazine-based kinase inhibitors: a Fluorescence Polarization (FP) assay and an AlphaScreen assay.
Scientific Rationale:
-
Fluorescence Polarization (FP): This technique measures the change in the apparent molecular weight of a fluorescently labeled probe (tracer). [7][8]In a competitive binding assay, a fluorescent tracer bound to the kinase will have a high FP value due to its slow rotation. When an inhibitor from the piperazine library displaces the tracer, the unbound, freely rotating tracer will have a low FP value. [7]* AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay relies on the interaction of Donor and Acceptor beads. [9][10]For a kinase assay, a biotinylated substrate can be captured by a streptavidin-coated Donor bead. A phospho-specific antibody conjugated to an Acceptor bead recognizes the phosphorylated substrate. When the beads are in close proximity (<200 nm), excitation of the Donor bead leads to a cascade of energy transfer, resulting in a luminescent signal from the Acceptor bead. [10][11]Inhibitors prevent substrate phosphorylation, leading to a decrease in the signal.
Caption: A typical workflow for a biochemical kinase inhibitor screen.
Detailed Experimental Protocol: AlphaScreen Kinase Assay
-
Materials and Reagents:
-
Purified, active kinase.
-
Biotinylated peptide substrate.
-
ATP.
-
Phospho-specific antibody.
-
Streptavidin-coated Donor beads.
-
Protein A-coated Acceptor beads.
-
Kinase reaction buffer.
-
Stop buffer containing EDTA.
-
Piperazine compound library (10 mM in DMSO).
-
384-well white, opaque microplates (e.g., OptiPlate).
-
AlphaScreen-compatible plate reader.
-
-
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in kinase reaction buffer. Prepare a mix of the biotinylated substrate and ATP in kinase reaction buffer.
-
Kinase Reaction: To the wells of a 384-well plate, add the diluted test compounds. Add the diluted kinase to all wells except the negative control. Pre-incubate the enzyme and compounds for 30 minutes at room temperature. [11]Initiate the kinase reaction by adding the Substrate/ATP mix. Incubate for a predetermined time (e.g., 1-4 hours) at room temperature, optimized during assay development. [11] 3. Termination and Detection: Stop the reaction by adding the Stop Buffer containing EDTA. Add the detection mix containing the anti-phospho-antibody, Protein A-Acceptor beads, and Streptavidin-Donor beads.
-
Bead Incubation: Incubate the plate for at least 2 hours (or overnight) at room temperature in the dark to allow for bead binding. [11] 5. Data Analysis: Read the plate on an AlphaScreen-compatible plate reader. Calculate the percent inhibition for each compound relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
PART 4: Addressing Challenges and Ensuring Data Integrity
Screening piperazine-containing libraries requires an awareness of potential assay artifacts and a strategy for their mitigation.
Managing Assay Interference
-
Basicity and Non-Specific Binding: The basic nature of the piperazine core can lead to non-specific interactions.
-
Mitigation: Include a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer to reduce non-specific binding and compound aggregation. [12]* Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.
-
Mitigation: Perform dose-response curves to identify compounds with steep Hill slopes, which can be indicative of aggregation. A follow-up assay with detergent can help confirm aggregation-based inhibition.
-
-
Fluorescence Interference: Colored or fluorescent compounds in the library can interfere with fluorescence-based assays.
-
Mitigation: Pre-read plates after compound addition but before the addition of detection reagents to identify and flag interfering compounds. For FP assays, using red-shifted dyes can minimize interference from autofluorescent compounds. [13]
-
Hit Confirmation and Triage
A primary screen will inevitably yield a number of false positives. A rigorous hit confirmation and triage process is essential to focus resources on the most promising candidates.
-
Re-testing Primary Hits: Confirmed hits are those that show reproducible activity when re-tested from a fresh stock solution in the primary assay.
-
Dose-Response Curves: Generate 8- to 12-point dose-response curves to determine the potency (IC₅₀ or EC₅₀) of the confirmed hits.
-
Orthogonal Assays: Validate hits using a secondary, orthogonal assay that has a different detection method or principle. [7]For example, a hit from an AlphaScreen kinase assay could be confirmed using a radiometric assay or a biophysical method like Surface Plasmon Resonance (SPR).
-
Structure-Activity Relationship (SAR) Analysis: Analyze the activity of structurally related analogs to build an initial SAR. This can provide confidence that the observed activity is due to a specific interaction with the target.
Conclusion
The piperazine scaffold remains a highly valuable asset in drug discovery. By understanding its unique chemical properties and employing robust, well-validated HTS assays, researchers can effectively navigate the challenges of screening piperazine-containing libraries. The protocols and insights provided in this guide are intended to serve as a foundation for the successful identification of novel, potent, and selective modulators of a wide range of biological targets. A commitment to rigorous data analysis, quality control, and a systematic hit validation process will ultimately pave the way for the development of the next generation of piperazine-based therapeutics.
References
- Benchchem. (2025). Application Notes and Protocols for High-Throughput Screening of Piperazine-Based Compound Libraries.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
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Wikipedia. Z-factor. Retrieved from [Link]
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Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC. (n.d.). Retrieved from [Link]
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BMG LABTECH. AlphaScreen. Retrieved from [Link]
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Tafreshi, N. K., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC. Retrieved from [Link]
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20). ResearchGate. Retrieved from [Link]
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Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
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Dahlin, J. L., & Walters, M. A. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. ACS Publications. Retrieved from [Link]
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HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. (2016, December 4). Drug Target Review. Retrieved from [Link]
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Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. (n.d.). PMC. Retrieved from [Link]
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Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy. Retrieved from [Link]
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Agilent. (2012, September 11). Determination of Endogenous Cellular Kinase Activity Through the Use of an Automated, High Throughput AlphaScreen-Based Assay. Retrieved from [Link]
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Cell-based assays in high-throughput mode (HTS). (n.d.). BioTechnologia. Retrieved from [Link]
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Sharma, P., & Sharma, R. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. ResearchGate. Retrieved from [Link]
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Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC. (n.d.). Retrieved from [Link]
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Berg, A., et al. (2022). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. MDPI. Retrieved from [Link]
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BMG LABTECH. AlphaScreen. Retrieved from [Link]
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Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022, March 22). MDPI. Retrieved from [Link]
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Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. (n.d.). National Human Genome Research Institute. Retrieved from [Link]
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Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 15). Retrieved from [Link]
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Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (n.d.). PMC. Retrieved from [Link]
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Reaction Biology. KINASE PROFILING & SCREENING. Retrieved from [Link]
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Piperazine skeleton in the structural modification of natural products: a review - PMC. (n.d.). Retrieved from [Link]
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Identification of Small Molecule Inhibitors against Staphylococcus aureus Dihydroorotase via HTS. (2021, September 15). MDPI. Retrieved from [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. Retrieved from [Link]
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Al-Ostoot, F. H., & Al-Harthy, T. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. Retrieved from [Link]
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Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025, November 19). ResearchGate. Retrieved from [Link]
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Enhanced HTS Hit Selection via a Local Hit Rate Analysis. (2021, November 13). ACS Publications. Retrieved from [Link]
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Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from [Link]
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Hit-Rate Analysis of the Pilot High-Throughput Screening (HTS). (n.d.). ResearchGate. Retrieved from [Link]
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BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]
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BMG LABTECH. Fluorescence Polarization Detection. Retrieved from [Link]
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News-Medical.Net. (2023, March 9). Hit Selection in High-Throughput Screening. Retrieved from [Link]
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On HTS: Hit Selection. (2024, January 4). Science and Technology of Assay Development. Retrieved from [Link]
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Promega Connections. (2017, November 13). Using CellTiter-Glo® Luminescent Cell Viability Assay to Assess Cell Viability in Cancer Cells Treated with Silver Nanoparticles and DNA-PKcs Inhibitor. Retrieved from [Link]
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Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. (n.d.). Retrieved from [Link]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
High-Fidelity Cell-Based Assay Development for Novel Chemical Entities (NCEs)
Application Note & Methodological Protocol
Introduction: The Imperative for Physiological Context
In the early stages of drug discovery, evaluating Novel Chemical Entities (NCEs) solely through biochemical assays often yields false positives due to a lack of physiological context. An NCE may exhibit sub-nanomolar affinity against a purified kinase in a cell-free environment but fail entirely in vivo due to poor membrane permeability, rapid efflux pump clearance, or off-target cytotoxicity.
Cell-based assays bridge this translational gap by evaluating NCEs within a living, dynamic system. By transitioning to cell-based models, researchers can simultaneously screen for target engagement, cellular permeability, and acute toxicity, as outlined in the authoritative guidelines of the1 [1].
Workflow & Mechanistic Grounding
Developing a robust cell-based assay requires a linear progression from target validation to statistical robustness testing. The system must be engineered to isolate the specific mechanistic pathway targeted by the NCE.
Fig 1. End-to-end workflow for cell-based NCE assay development and validation.
Mechanistic Example: GPCR Targeting
Consider an NCE designed as a G-protein coupled receptor (GPCR) agonist. Rather than measuring direct binding, a functional cell-based assay measures the downstream accumulation of cyclic AMP (cAMP). This ensures the NCE not only binds the receptor but successfully induces the required conformational change to activate the Gαs subunit.
Fig 2. Mechanistic signaling pathway of a GPCR-targeted NCE measured via cAMP TR-FRET.
Protocol 1: Cell Line Engineering and Clonal Selection
Objective: Generate a stable, homogenous cell line expressing the target reporter system.
Mechanistic Causality: Using a pooled, heterogeneous cell population leads to high well-to-well variability. Variations in receptor expression levels across different cells inherently widen the standard deviation of your assay signal, which mathematically destroys the assay's statistical reliability. Single-cell cloning is non-negotiable for high-fidelity screening.
Step-by-Step Methodology:
-
Transduction: Introduce the reporter construct (e.g., TR-FRET biosensor) into the host cell line (e.g., HEK293) using lentiviral transduction at a low Multiplicity of Infection (MOI < 1). This ensures only a single genomic integration event per cell, preventing artificial overexpression artifacts.
-
Antibiotic Selection: Apply selection pressure (e.g., Puromycin at 1-2 µg/mL) for 7-10 days to eliminate non-transduced cells.
-
Single-Cell Sorting (FACS): Sort live, single cells into 96-well plates using Fluorescence-Activated Cell Sorting. Critical Insight: Gate strictly for singlets to avoid multi-cell colonies, which reintroduce the heterogeneity we are trying to eliminate.
-
Clonal Expansion: Expand clones to 24-well plates over 2-3 weeks.
-
Self-Validation Checkpoint: Treat half the wells of each clone with a known reference agonist (Emax concentration) and the other half with a vehicle control. Select the clone exhibiting the highest Signal-to-Background (S/B) ratio and verify its stability over 10 continuous passages.
Protocol 2: High-Throughput Screening (HTS) Execution
Objective: Screen NCE libraries with high precision, ensuring that the assay serves as a self-validating system.
Mechanistic Causality: NCEs often possess poor aqueous solubility and can adhere to the hydrophobic surfaces of plastic pipette tips. Utilizing acoustic liquid handling transfers compounds via sound waves, eliminating tip-based carryover, concentration loss, and cross-contamination.
Step-by-Step Methodology:
-
Cell Seeding: Dispense the optimized clonal cell line into 384-well microplates using an automated bulk dispenser (e.g., Multidrop Combi). Critical Insight: Maintain continuous stirring in the source bottle to prevent cell settling. Settling causes seeding density gradients across the plate, leading to edge effects and false readouts.
-
Incubation: Incubate plates at 37°C, 5% CO2 for 18-24 hours to allow recovery and uniform adherence.
-
NCE Addition: Use an acoustic dispenser (e.g., Echo 550) to transfer nanoliter volumes of NCEs (dissolved in 100% DMSO) directly into the assay wells.
-
Cytotoxicity Counter-Screening: Ensure final DMSO concentration remains ≤0.5% to prevent solvent-induced cytotoxicity, which can mimic false-positive inhibition. Parallel viability tracking is highly recommended (2 [2]).
-
Assay Reaction: Incubate cells with NCEs for the predetermined optimal kinetic window (e.g., 30 minutes for cAMP accumulation).
-
Lysis and Detection: Add lysis buffer containing the detection reagents (e.g., Terbium-cryptate labeled antibodies). Read the plate on a multi-mode microplate reader capable of time-resolved fluorescence.
Data Presentation & Statistical Validation
A protocol is only as good as its mathematical validation. Every plate must act as a self-validating system. The industry standard for evaluating the suitability of an HTS assay is the Z'-factor, developed by 3 [3]. This dimensionless parameter accounts for both the dynamic range (assay window) and the data variation (standard deviation).
If a plate fails to meet the criteria below, the data is automatically rejected, ensuring absolute trustworthiness in the NCE hit-picking process.
Table 1: Quantitative Acceptance Criteria for Cell-Based HTS Assays
| Metric | Formula / Definition | Target Threshold | Mechanistic Implication |
| Z'-Factor | 1−∣μp−μn∣3(σp+σn) | ≥0.5 | Ensures separation between positive and negative controls is robust enough for single-point NCE screening. |
| CV (%) | (σ/μ)×100 | ≤10% | Measures well-to-well variability. High CV indicates poor liquid handling or heterogeneous cell seeding. |
| S/B Ratio | μp/μn | ≥3.0 | Signal-to-Background. A low S/B ratio suggests poor receptor expression or high basal activity. |
| DMSO Tolerance | Signal variation at varying [DMSO] | ≤5% deviation | Confirms that the solvent used for NCEs does not artificially alter the biological readout. |
(Note: μ = mean, σ = standard deviation, p = positive control, n = negative control)
References
-
Title: In Vitro Cell Based Assays - Assay Guidance Manual Source: NCBI Bookshelf, National Center for Advancing Translational Sciences URL: [Link] [1]
-
Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf, National Center for Advancing Translational Sciences URL: [Link][2]
-
Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: Journal of Biomolecular Screening (Zhang JH, Chung TD, Oldenburg KR) URL: [Link] [3]
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- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing Cytotoxicity of Cyclopropanamine Compounds
A comprehensive, self-validating workflow for evaluating cell viability and apoptotic mechanisms of cyclopropanamine-based modulators.
Introduction & Mechanistic Rationale
Cyclopropanamines, typified by the classic monoamine oxidase (MAO) inhibitor tranylcypromine (TCP), represent a highly privileged pharmacophore in modern drug development[1][2]. Today, they are widely engineered as irreversible, mechanism-based inhibitors of flavin adenine dinucleotide (FAD)-dependent enzymes, including Lysine-Specific Demethylase 1 (LSD1)[2]. Evaluating the cytotoxicity of novel cyclopropanamine derivatives is critical for establishing a therapeutic window—distinguishing between targeted anti-proliferative effects and off-target, generalized cellular toxicity[1].
The Causality of Assay Selection: Because cyclopropanamines covalently modify FAD and fundamentally alter cellular redox dynamics, traditional colorimetric viability assays that rely on oxidoreductase activity (e.g., MTT, MTS, WST-1) are highly susceptible to metabolic artifacts. These compounds can artificially skew NAD(P)H fluxes or directly reduce tetrazolium salts, leading to false-positive viability signals.
To establish a trustworthy, self-validating system, this protocol intentionally bypasses redox-dependent readouts. Instead, it employs a two-tier approach:
-
Primary Screening (ATP Quantification): Uses a luminescent ATP-based assay to measure metabolic ATP, which is strictly proportional to the number of viable cells and independent of oxidoreductase interference[3][4].
-
Secondary Screening (Mechanistic Profiling): Utilizes Annexin V and Propidium Iodide (PI) flow cytometry. This validates whether the loss of ATP observed in the primary screen is due to cytostatic growth arrest, programmed cell death (apoptosis), or unregulated necrosis[5].
Experimental Workflow
Fig 1: Two-tier cytotoxicity assessment workflow for cyclopropanamine derivatives.
Protocol 1: Primary Cytotoxicity Screening (ATP-Based Viability)
This homogeneous "add-mix-measure" protocol quantifies ATP as a direct indicator of metabolically active cells, avoiding the redox liabilities of cyclopropanamines[3].
Materials:
-
Opaque-walled 96-well or 384-well tissue culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Reagent[4].
-
Target cell line and appropriate culture medium.
-
Cyclopropanamine derivatives (10 mM stocks in anhydrous DMSO).
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in opaque-walled multiwell plates (e.g., 100 µL per well for 96-well plates; 25 µL for 384-well plates). Include control wells containing medium without cells to determine background luminescence[4]. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation & Treatment: Prepare serial dilutions of the cyclopropanamine compound in culture medium. Critical Causality Note: Cyclopropanamines often exhibit poor aqueous solubility. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity[1]. Add the compound to the experimental wells.
-
Incubation: Incubate the plates for the desired duration (typically 48–72 hours). Note: Epigenetic modulators (like LSD1 inhibitors) often require ≥72 hours for phenotypic viability changes to manifest due to the time required for histone methylation turnover[2].
-
Reagent Equilibration: Equilibrate the assay plate and the CellTiter-Glo Reagent to room temperature for approximately 30 minutes. This step is crucial to ensure uniform luciferase enzyme kinetics across the plate[4].
-
Assay Execution: Add a volume of CellTiter-Glo Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium)[4].
-
Lysis and Stabilization: Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal[4].
-
Measurement: Record luminescence using a microplate reader. Calculate cell viability relative to vehicle-treated controls (set to 100%).
Protocol 2: Mechanistic Profiling (Annexin V/PI Flow Cytometry)
To determine if the cyclopropanamine-induced reduction in viability is driven by apoptosis or necrosis, cells are stained with fluorochrome-conjugated Annexin V (which binds externalized phosphatidylserine during early apoptosis) and Propidium Iodide (PI, which intercalates DNA in membrane-compromised necrotic cells)[5].
Fig 2: Annexin V/PI flow cytometry quadrant logic for classifying cell death.
Materials:
-
Annexin V-FITC and Propidium Iodide (PI) staining solutions.
-
1X Binding Buffer (10 mM HEPES pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).
Step-by-Step Methodology:
-
Induction and Harvest: Treat cells with the cyclopropanamine compound at concentrations flanking the IC₅₀ determined in Protocol 1. After incubation, harvest the cells. Critical Step: Collect both the culture supernatant (containing detached, dead cells) and the adherent cells (via trypsinization) to ensure accurate quantification of late apoptosis/necrosis[5].
-
Washing: Centrifuge at 400-600 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL. Causality Note: Annexin V binding to phosphatidylserine is strictly calcium-dependent; therefore, cells must be maintained in the calcium-rich Binding Buffer, not standard PBS, during staining[5].
-
Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex and incubate for 15–20 minutes at room temperature in the dark[5].
-
Analysis: Add an additional 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) via flow cytometry, using appropriate compensation controls (unstained, Annexin V only, PI only).
Data Presentation & Interpretation
Quantitative data from both assays should be synthesized to evaluate the therapeutic index and mechanism of action. The table below illustrates a standardized format for summarizing cyclopropanamine cytotoxicity profiles.
| Compound ID | Target Enzyme IC₅₀ (µM) | Cell Viability CC₅₀ (µM) | Therapeutic Index (CC₅₀/IC₅₀) | Primary Mechanism of Death | Apoptotic Fraction at CC₅₀ (%) |
| Tranylcypromine (TCP) | 2.13 | >280.0 | >131.4 | N/A (Low Toxicity) | < 5.0% |
| Derivative A (LSD1-selective) | 0.024 | 45.2 | 1883.3 | Early Apoptosis | 42.5% |
| Derivative B (Off-target) | 0.850 | 1.2 | 1.4 | Necrosis | 12.1% |
Table 1: Representative cytotoxicity and mechanistic profiling data for cyclopropanamine derivatives. A high Therapeutic Index indicates a favorable safety profile, while flow cytometry data reveals the specific cell death pathway.
References
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ACS Publications. "Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors." URL:[Link]
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Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry." URL:[Link]
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Boster Bio. "Annexin V PI Staining Guide for Apoptosis Detection." URL:[Link]
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Application Notes & Protocols: Propylpiperazine Derivatives in Neuroscience Research
Executive Summary & Rationale
Historically, the development of Histamine H3 receptor (H3R) antagonists and neuroactive ligands relied heavily on imidazole-based structures. However, these early candidates suffered from poor blood-brain barrier (BBB) penetration and severe hepatotoxicity due to cytochrome P450 (CYP450) inhibition via heme-iron coordination[1].
The strategic replacement of the imidazole ring with a propylpiperazine scaffold has revolutionized neuropharmacology. Propylpiperazine derivatives not only eliminate CYP450 liability but also serve as highly versatile pharmacophores. Today, they are utilized as potent H3R antagonists capable of modulating multiple neurotransmitter systems[2], as foundational elements in classic antipsychotics like prochlorperazine[3], and as critical linkers for Multi-Target Directed Ligands (MTDLs) aimed at complex neurodegenerative disorders like Alzheimer's disease (AD) and Parkinson's disease (PD)[4][5].
Mechanistic Applications in Neuroscience
Non-Imidazole Histamine H3 Receptor Antagonism
Propylpiperazine derivatives, particularly the 2-thiazol-4-n-propylpiperazine series (e.g., ADS-531), act as highly selective, non-imidazole H3R antagonists[2]. The H3 receptor is a presynaptic G-protein-coupled receptor (GPCR) that functions both as an autoreceptor (inhibiting histamine release) and a heteroreceptor (inhibiting the release of other neurotransmitters). By antagonizing these receptors, propylpiperazine derivatives disinhibit the release of critical neurotransmitters, including acetylcholine (ACh), dopamine (DA), serotonin (5-HT), and noradrenaline[6]. This multi-transmitter elevation is highly desirable for treating cognitive deficits and attention-deficit/hyperactivity disorder (ADHD).
Diagram 1: Mechanism of H3 heteroreceptor antagonism by propylpiperazine derivatives.
Multi-Target Directed Ligands (MTDLs)
Because neurodegenerative diseases have multifactorial etiologies, single-target drugs often fail. The propylpiperazine moiety is an ideal linker for MTDLs. For instance, hybridizing a propylpiperazine derivative with an 8-hydroxyquinoline core (e.g., MC903) yields a molecule capable of inhibiting butyrylcholinesterase (BChE) and monoamine oxidase B (MAO-B), while simultaneously chelating neurotoxic metals (Cu2+, Fe2+) to prevent reactive oxygen species (ROS) generation[4]. Similarly, aza-arylcarboxamide propylpiperazines exhibit dual H3R antagonism and acetylcholinesterase (AChE) inhibition, providing a synergistic boost to cholinergic transmission[5].
Dopaminergic Modulation
Beyond H3R, the propylpiperazine structural motif is foundational in classic neuroleptics. Prochlorperazine, a propylpiperazine derivative of phenothiazine, acts as a potent D2 dopamine receptor antagonist. It is utilized clinically for its antipsychotic effects in schizophrenia and as a powerful antiemetic acting on the chemoreceptor trigger zone[3].
Quantitative Pharmacological Profiling
The following table summarizes the binding affinities and target profiles of key propylpiperazine derivatives utilized in contemporary neuroscience research:
| Compound | Primary Target | Secondary Target(s) | Key Pharmacological Metric | Primary Application |
| ADS-531 | H3 Receptor (hH3R) | - | pA2 = 8.27 (in vitro) | Cognitive enhancement[2] |
| MC903 | hBChE / hMAO-B | Cu2+/Fe2+ Chelation | IC50 (BChE) = Low µM | AD/PD Neuroprotection[4] |
| LINS05413 | H3 Receptor | AChE, BChE | pKi (H3R) = 6.41 | Multitarget AD Therapy[5] |
| Prochlorperazine | D2 Receptor | H1, α1-Adrenergic | High D2 Affinity | Antipsychotic / Antiemetic[3] |
| Compound 3a | H3 Receptor | H1 Receptor (Weak) | pA2 = 8.38 | H3R Structural Mapping[2] |
Experimental Protocols
Protocol 1: In Vitro Functional Assay for H3 Receptor Antagonism
This protocol evaluates the functional antagonism of propylpiperazine derivatives using the electrically evoked contraction of the guinea pig jejunum, a classic model rich in presynaptic H3 autoreceptors[7].
Causality & Rationale: While radioligand binding assays confirm affinity, they cannot distinguish between agonists and antagonists. The guinea pig jejunum expresses H3 receptors that, when stimulated by an agonist like (R)-α-methylhistamine, inhibit acetylcholine release, thereby reducing electrically evoked muscle contractions. A true propylpiperazine antagonist will reverse this inhibition, confirming functional efficacy.
Step-by-Step Methodology:
-
Tissue Preparation: Isolate segments of the jejunum from male Dunkin-Hartley guinea pigs. Flush the lumen with Krebs-Henseleit solution (pH 7.4, continuously gassed with 95% O2 / 5% CO2).
-
Organ Bath Assembly: Mount the tissue under 1.0 g resting tension in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C.
-
Electrical Stimulation: Apply transmural electrical stimulation (0.1 Hz, 1 ms duration, supramaximal voltage) using platinum electrodes to establish a stable baseline of twitch contractions.
-
Agonist Curve: Generate a cumulative concentration-response curve for the H3 agonist (R)-α-methylhistamine (1 nM to 10 µM) to determine the baseline IC50.
-
Antagonist Incubation: Wash the tissue until baseline contractions recover. Incubate with the propylpiperazine test compound (e.g., 100 nM) for 30 minutes.
-
Data Acquisition: Repeat the agonist concentration-response curve in the presence of the antagonist. Calculate the pA2 value using Schild plot analysis.
System Validation: Self-Validating Control: Always run a parallel bath with thioperamide (a standard H3 antagonist) as a positive control. If thioperamide fails to produce a rightward shift in the agonist curve, the tissue's receptor integrity is compromised, and the assay must be discarded.
Protocol 2: Multiplexed MTDL Screening (Cholinesterase & Metal Chelation)
To validate a propylpiperazine derivative as an MTDL for Alzheimer's disease, it must be screened across multiple biochemical targets[4][5].
Diagram 2: High-throughput MTDL screening workflow for propylpiperazine libraries.
Causality & Rationale: We utilize a modified Ellman's method for AChE/BChE inhibition. The enzyme cleaves acetylthiocholine to thiocholine, which reacts with DTNB to form a yellow 5-thio-2-nitrobenzoate anion. Propylpiperazines with bulky aromatic extensions often bind to the Peripheral Anionic Site (PAS) of AChE, outcompeting the substrate.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve DTNB (0.3 mM final) and acetylthiocholine iodide (0.5 mM final).
-
Enzyme Incubation: In a 96-well microplate, add 160 µL buffer, 10 µL of the propylpiperazine derivative (varying concentrations), and 10 µL of human recombinant AChE (0.03 U/mL). Incubate at 37°C for 10 minutes.
-
Reaction Initiation: Add 10 µL of DTNB and 10 µL of acetylthiocholine to initiate the reaction.
-
Kinetic Reading: Measure absorbance at 412 nm every 1 minute for 15 minutes using a microplate reader. Calculate IC50 values using non-linear regression.
-
Metal Chelation Sub-Assay: To test metal chelation (e.g., Cu2+), incubate the compound (50 µM) with CuSO4 (50 µM) in methanol. Record the UV-Vis spectra (200–600 nm). A bathochromic shift indicates complex formation[5].
System Validation: Self-Validating Control: Include Donepezil as a positive control for AChE inhibition. Run a "blank" well containing all reagents except the enzyme to account for the spontaneous, non-enzymatic hydrolysis of acetylthiocholine.
Protocol 3: In Vivo Neurotransmitter Profiling via Brain Microdialysis
To confirm that the synthesized propylpiperazine derivative successfully crosses the BBB and acts on CNS targets, in vivo microdialysis is performed[6].
Causality & Rationale: While in vitro assays prove target engagement, they cannot account for pharmacokinetics. Microdialysis allows for the real-time, continuous sampling of the interstitial fluid in the prefrontal cortex. Subsequent LC-MS/MS analysis quantifies the exact fold-increase in DA, 5-HT, and noradrenaline resulting from H3 heteroreceptor blockade.
Step-by-Step Methodology:
-
Stereotaxic Surgery: Anesthetize adult male Wistar rats. Stereotaxically implant a guide cannula into the medial prefrontal cortex (mPFC) (Coordinates: AP +3.2 mm, ML -0.6 mm, DV -1.5 mm from bregma). Allow 5 days for surgical recovery.
-
Probe Insertion: Insert a concentric microdialysis probe (2 mm active membrane) through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 µL/min. Discard the first 2 hours of dialysate to allow baseline stabilization.
-
Dosing: Administer the propylpiperazine derivative (e.g., ADS-531, 3 mg/kg s.c.)[6].
-
Sampling & Analysis: Collect dialysate fractions every 20 minutes for 3 hours post-dose. Immediately derivatize the samples and analyze via LC-MS/MS to quantify DA, 5-HT, and NA concentrations relative to baseline.
System Validation: Self-Validating Control: Perform an in vitro probe recovery calculation prior to implantation. At the end of the in vivo experiment, perfuse the probe with high-K+ aCSF (100 mM KCl). A massive spike in neurotransmitter levels validates that the measured amines are exocytotic (calcium-dependent neuronal release) and not artifactual leakage.
References
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[7] Guryn R, Staszewski M, Walczyński K. Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. Med Chem Res. Available at:
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[4] 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. PMC. Available at:
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[5] Multitargeted Aza-Arylcarboxamides for Neurodegenerative Diseases: Potent Histamine H3 Receptor Ligands with Anticholinesterase and Metal-Chelating Activities. ACS Chemical Neuroscience. Available at:
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[2] Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines. MDPI. Available at:
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Application Notes and Protocols for Investigating the Anti-Proliferative Effects of Novel Amine Compounds
Introduction: The Rationale for Targeting Cell Proliferation with Novel Amine Compounds
Uncontrolled cell proliferation is a hallmark of cancer. The relentless search for novel therapeutic agents that can selectively inhibit the growth of malignant cells while sparing healthy tissue is a cornerstone of modern drug discovery. Amine-containing compounds represent a rich and diverse chemical space, with many demonstrating significant biological activity.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the anti-proliferative potential of novel amine compounds.
This document is not a rigid template but rather a detailed methodological guide. It is designed to provide not just the "how" but also the "why" behind experimental choices, ensuring scientific integrity and fostering a deep understanding of the data generated. We will explore a multi-faceted approach, beginning with broad screening assays to identify promising candidates and progressing to more detailed mechanistic studies to elucidate their mode of action.
Part 1: Initial Screening for Anti-Proliferative Activity
The initial phase of investigation aims to identify "hit" compounds that exhibit anti-proliferative effects against one or more cancer cell lines. High-throughput-compatible assays that are robust, reproducible, and cost-effective are ideal for this stage.
Assessing Cell Viability and Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[3][4][6] The amount of formazan produced is directly proportional to the number of viable cells.[6]
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only as a blank control. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel amine compounds in culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin). Incubate for the desired time points (e.g., 24, 48, and 72 hours).[7]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3][8]
-
Formazan Solubilization: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[5] Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-650 nm can be used to subtract background absorbance.[3][4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.
Corroborative Screening: The Crystal Violet Assay
The crystal violet assay is another simple, yet effective, method for quantifying cell viability. This dye binds to the proteins and DNA of adherent cells.[9] A decrease in the number of adherent cells, often due to cytotoxicity or inhibition of proliferation, results in reduced staining intensity.[9]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Fixation: After the treatment period, carefully remove the medium. Gently wash the cells with PBS. Add 100 µL of a fixative solution (e.g., 4% paraformaldehyde or ice-cold methanol) to each well and incubate for 15-20 minutes at room temperature.
-
Staining: Remove the fixative and add 100 µL of 0.1% to 0.5% crystal violet solution to each well.[10][11] Incubate for 15-30 minutes at room temperature.[10]
-
Washing: Gently wash the wells multiple times with water to remove excess stain until the wash water is clear.[11]
-
Solubilization: Air-dry the plate. Add 100 µL of a solubilizing agent (e.g., 33% acetic acid or methanol) to each well.[9][12]
-
Absorbance Measurement: Incubate the plate on an orbital shaker for 15-30 minutes to ensure the dye is fully dissolved. Measure the absorbance at 595 nm.[12]
-
Data Analysis: Similar to the MTT assay, calculate the percentage of viable cells and determine the IC50 value.
Data Presentation: Summarizing Screening Results
The IC50 values obtained from the initial screening assays should be compiled into a clear and concise table for easy comparison of the anti-proliferative potency of the novel amine compounds.
| Compound ID | Target Cell Line | MTT Assay IC50 (µM) | Crystal Violet Assay IC50 (µM) |
| Amine-001 | MCF-7 | 12.5 ± 1.2 | 15.3 ± 1.8 |
| Amine-002 | HeLa | 5.2 ± 0.8 | 6.1 ± 0.9 |
| Amine-003 | A549 | > 100 | > 100 |
| Doxorubicin | MCF-7 | 0.8 ± 0.1 | 1.1 ± 0.2 |
Part 2: Delving Deeper - Mechanistic Investigations
Once promising compounds have been identified, the next crucial step is to understand how they exert their anti-proliferative effects. This involves investigating their impact on the cell cycle and their ability to induce programmed cell death (apoptosis).
Unraveling the Cell Cycle: Flow Cytometry with Propidium Iodide
The cell cycle is a tightly regulated process that governs cell division.[13] Many anti-cancer agents function by arresting the cell cycle at specific phases (G0/G1, S, or G2/M), preventing cancer cells from replicating. Flow cytometry with propidium iodide (PI) staining is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content.
Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the novel amine compounds at their respective IC50 concentrations for 24 or 48 hours. Include vehicle-treated cells as a negative control.
-
Cell Harvesting and Fixation: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS and centrifuge. Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.[14][15]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. RNase A is crucial to degrade RNA and ensure that PI only binds to DNA. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured.
-
Data Analysis: The resulting data is displayed as a histogram of cell count versus DNA content. Software is used to deconvolute the histogram and quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.[13]
Detecting Programmed Cell Death: The Annexin V/PI Apoptosis Assay
Apoptosis is a form of programmed cell death that is essential for normal tissue homeostasis. Many chemotherapeutic agents induce apoptosis in cancer cells. One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[16] Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells.[16] Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[17]
-
Cell Culture and Treatment: Treat cells with the novel amine compounds as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[16]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.
-
Data Analysis: The data is presented as a dot plot, which allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.
Part 3: Investigating Molecular Mechanisms - Signaling Pathways
To develop more effective and targeted therapies, it is crucial to understand the molecular pathways through which a compound exerts its anti-proliferative effects. Many signaling pathways are dysregulated in cancer, leading to uncontrolled cell growth.[18] The MAPK/ERK and PI3K/Akt pathways are two of the most frequently altered pathways in human cancers.[19][20][21]
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Ras-Raf-MEK-ERK pathway, is a key regulator of cell proliferation, differentiation, and survival.[18][19] Hyperactivation of this pathway is common in many cancers and promotes tumorigenesis.[19][22]
Caption: Simplified diagram of the MAPK/ERK signaling pathway.
The PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical intracellular signaling pathway that regulates the cell cycle, cell survival, and metabolism.[20][23] Aberrant activation of this pathway is a frequent event in cancer, promoting cell growth and proliferation.[20][24][25]
Caption: Simplified diagram of the PI3K/Akt signaling pathway.
Western blotting is a widely used technique to detect specific proteins in a sample. To investigate the effect of novel amine compounds on these signaling pathways, researchers can perform Western blots to measure the phosphorylation status of key proteins like ERK and Akt. A decrease in the levels of phosphorylated ERK (p-ERK) or phosphorylated Akt (p-Akt) following compound treatment would suggest that the compound inhibits these respective pathways.
Conclusion and Future Directions
The methodologies outlined in this guide provide a robust framework for the systematic investigation of the anti-proliferative effects of novel amine compounds. By moving from broad screening to detailed mechanistic studies, researchers can identify promising therapeutic candidates and gain valuable insights into their mode of action. Future studies could involve in vivo experiments using animal models to evaluate the efficacy and safety of the most promising compounds, ultimately paving the way for their potential clinical development.
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PI3K/AKT signaling pathway and cancer: an updated review. (2014). Taylor & Francis Online. Retrieved from [Link]
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Correlation of ERK/MAPK signaling pathway with proliferation and apoptosis of colon cancer cells. (2018). Experimental and Therapeutic Medicine, 16(6), 5035-5040. Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of Novel Evodiamine Derivatives as Potential Antihepatocellular Carcinoma Agents. (2022). Journal of Medicinal Chemistry, 65(12), 8431–8451. Retrieved from [Link]
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Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (2025). Molecules, 30(14), 1. Retrieved from [Link]
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Flow Cytometry Protocol | 10 Hints & Tips. (2022). Assay Genie. Retrieved from [Link]
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experimental setup for studying osteoclast differentiation inhibitors
Application Note: High-Fidelity Experimental Setup for Screening Osteoclast Differentiation Inhibitors
Introduction
Osteoclasts are specialized, multinucleated giant cells responsible for the dissolution and absorption of bone tissue. Hyperactivation of osteoclasts disrupts bone homeostasis, leading to pathological bone loss in diseases such as osteoporosis, rheumatoid arthritis, and bone metastasis. Identifying novel osteoclast differentiation inhibitors requires robust, reproducible in vitro assays. This application note details the mechanistic grounding, model selection, and validated step-by-step protocols for evaluating osteoclastogenesis inhibitors using Tartrate-Resistant Acid Phosphatase (TRAP) staining and bone resorption pit assays.
Mechanistic Grounding: The RANKL/M-CSF Axis
Osteoclast differentiation is strictly governed by two critical cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL)[1]. M-CSF binds to the c-Fms receptor on precursor cells to promote survival and proliferation. RANKL binds to the RANK receptor, recruiting the adaptor protein Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6)[2].
This interaction initiates an intracellular signaling cascade that activates MAPK (ERK, p38, JNK) and NF-κB pathways. These pathways ultimately upregulate Nuclear Factor of Activated T-cells 1 (NFATc1), the master transcription factor of osteoclastogenesis[3]. NFATc1 drives the expression of osteoclast-specific functional genes, including TRAP, Cathepsin K, and Dendritic Cell-Specific Transmembrane Protein (DC-STAMP), which is essential for cell fusion[4].
Caption: RANKL-induced intracellular signaling pathway driving osteoclastogenesis.
Experimental Models: RAW 264.7 vs. Primary BMMs
Selecting the appropriate cellular model is critical for assay validity. The two gold-standard models are the murine macrophage cell line RAW 264.7 and primary Bone Marrow-derived Macrophages (BMMs). RAW 264.7 cells are highly proliferative and secrete endogenous M-CSF, meaning they only require exogenous RANKL for differentiation[5]. In contrast, primary BMMs require both M-CSF and RANKL, offering a more physiologically relevant model but with a finite lifespan and a more labor-intensive isolation process[6].
Table 1: Comparison of Osteoclast Precursor Models
| Parameter | RAW 264.7 Cell Line | Primary BMMs |
| Origin | Abelson murine leukemia virus-transformed | Murine bone marrow (e.g., C57BL/6 or BALB/c mice) |
| Cytokine Requirement | RANKL only (50-100 ng/mL) | M-CSF (30 ng/mL) + RANKL (50-100 ng/mL) |
| Proliferation Rate | High (Requires careful density optimization) | Moderate (Post-M-CSF expansion) |
| Physiological Relevance | Moderate (Transformed cell line) | High (Primary cells) |
| Assay Duration | 4-5 Days | 5-7 Days |
| Best Used For | High-throughput screening, preliminary assays | Validation, mechanistic studies, translational data |
Step-by-Step Experimental Protocols
Causality Check: Why do we use TRAP staining? TRAP is a metalloproteinase highly expressed in mature osteoclasts. Because undifferentiated macrophages can also form foreign-body giant cells, true osteoclasts are defined strictly as TRAP-positive cells containing three or more nuclei[7].
Caption: Standard experimental workflow for screening osteoclast differentiation inhibitors.
Protocol 1: In Vitro Osteoclastogenesis and Inhibitor Treatment
Objective: Induce osteoclast differentiation while evaluating the dose-dependent efficacy of an inhibitor.
-
Cell Preparation:
-
RAW 264.7: Harvest cells at 70-80% confluency. Resuspend in α-MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
BMMs: Isolate bone marrow from the tibias and femurs of 6-8-week-old mice. Culture in α-MEM + 10% FBS + 30 ng/mL M-CSF for 3 days to expand the macrophage population[1].
-
-
Seeding:
-
Plate cells in 96-well plates. Crucial Causality: Seed RAW 264.7 at a low density (e.g., 3×10³ to 5×10³ cells/well) to prevent overgrowth before differentiation completes[5]. Seed BMMs at 1×10⁴ cells/well.
-
Incubate overnight at 37°C, 5% CO₂ to allow adherence.
-
-
Treatment Application:
-
Prepare differentiation media. For RAW 264.7: α-MEM + 10% FBS + 50 ng/mL RANKL. For BMMs: α-MEM + 10% FBS + 30 ng/mL M-CSF + 50 ng/mL RANKL[4].
-
Add the test inhibitor at varying concentrations (e.g., serial dilutions from 10 μM to 0.1 μM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known inhibitor like Alendronate or a validated natural product[8]).
-
-
Incubation:
-
Culture for 4-6 days. Replace the media containing fresh cytokines and inhibitors every 48 hours to maintain constant selective pressure and nutrient availability.
-
Protocol 2: TRAP Staining and Quantification
Objective: Visualize and quantify mature multinucleated osteoclasts.
-
Fixation:
-
Carefully aspirate the media. Wash the wells twice with pre-warmed PBS (pH 7.4).
-
Fix the cells using 4% paraformaldehyde (PFA) for 10-15 minutes at room temperature, or a 65% acetone/8% formaldehyde/citrate solution[1].
-
Wash three times with distilled water.
-
-
Staining:
-
Prepare the TRAP staining solution using a commercial leukocyte acid phosphatase kit according to the manufacturer's instructions.
-
Add 50-100 μL of TRAP solution per well. Incubate at 37°C in the dark for 30-60 minutes.
-
Self-Validating Step: Monitor the color development under a microscope every 15 minutes to prevent over-staining, which obscures nuclear counting.
-
-
Quantification:
-
Wash wells with distilled water and allow them to dry.
-
Using an inverted bright-field microscope, count the TRAP-positive (purplish-red) multinucleated cells (MNCs).
-
Strict Criterion: Only cells with ≥3 nuclei are scored as mature osteoclasts[7].
-
Protocol 3: Bone Resorption Pit Assay
Objective: Assess the functional bone-resorbing capacity of the differentiated osteoclasts, ensuring the inhibitor not only stops morphological changes but also halts functional enzymatic activity.
-
Substrate Preparation:
-
Use commercially available Osteo Assay Plates (calcium phosphate-coated) or sterile bovine bone slices placed in 24-well plates[4].
-
-
Cell Seeding & Differentiation:
-
Seed BMMs or RAW 264.7 cells onto the substrate (e.g., 3×10⁴ cells/well for a 24-well plate).
-
Treat with differentiation media (RANKL ± M-CSF) and the test inhibitor for 5-7 days.
-
-
Cell Removal:
-
To visualize the pits, cells must be completely removed. Aspirate media and add 5% sodium hypochlorite (bleach) for 5 minutes, or use mechanical agitation with a soft brush in water.
-
Wash extensively with distilled water and air dry.
-
-
Imaging and Analysis:
-
Image the resorption pits using a light microscope or scanning electron microscope (SEM).
-
Quantify the total resorbed area using image analysis software (e.g., ImageJ). Calculate the percentage of resorbed area relative to the vehicle control[4].
-
Data Analysis & Validation
When presenting data, plot the number of TRAP+ MNCs and the resorption pit area against the log concentration of the inhibitor to calculate the half-maximal inhibitory concentration (IC50). A valid assay must show a clear dose-response curve.
Critical Self-Validation: To ensure the reduction in osteoclasts is due to true differentiation inhibition and not mere cytotoxicity, a parallel cell viability assay (e.g., CCK-8 or MTT) must be conducted. If the IC50 for differentiation is significantly lower than the CC50 (cytotoxic concentration), the compound is validated as a true differentiation inhibitor[9].
References
-
Choi, E.-B., et al. "ERK Inhibition Increases RANKL-Induced Osteoclast Differentiation in RAW 264.7 Cells by Stimulating AMPK Activation and RANK Expression and Inhibiting Anti-Osteoclastogenic Factor Expression." International Journal of Molecular Sciences, 2022.[Link]
-
Park, J.H., et al. "Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation." Molecules and Cells, 2017.[Link]
-
Baek, J.M., et al. "Inhibition of Osteoclast Differentiation and Bone Resorption by N-Methylpyrrolidone." Journal of Biological Chemistry, 2010.[Link]
-
Kaneshiro, K., et al. "Machine Learning Accelerates Screening of Osteoclast Differentiation Inhibitors from Natural Products." Journal of Natural Products, 2024.[Link]
-
Li, C., et al. "Oridonin ameliorates inflammation-induced bone loss in mice via suppressing DC-STAMP expression." Journal of Orthopaedic Translation, 2020.[Link]
-
Huang, Q., et al. "Critical signaling pathways in osteoclast differentiation and bone resorption: mechanisms and therapeutic implications for periprosthetic osteolysis." Frontiers in Pharmacology, 2024.[Link]
-
Ng, P. Y., et al. "Factors that Affect the Osteoclastogenesis of RAW264.7 Cells." Bone, 2018.[Link]
-
Zeng, X., et al. "Comparative Characterization of Osteoclasts Derived From Murine Bone Marrow Macrophages and RAW 264.7 Cells Using Quantitative Proteomics." JBMR Plus, 2018.[Link]
-
Kim, H., et al. "Betulin Suppresses Osteoclast Formation via Down-Regulating NFATc1." Molecules, 2018.[Link]
Sources
- 1. ERK Inhibition Increases RANKL-Induced Osteoclast Differentiation in RAW 264.7 Cells by Stimulating AMPK Activation and RANK Expression and Inhibiting Anti-Osteoclastogenic Factor Expression | MDPI [mdpi.com]
- 2. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Critical signaling pathways in osteoclast differentiation and bone resorption: mechanisms and therapeutic implications for periprosthetic osteolysis [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Factors that Affect the Osteoclastogenesis of RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Inhibition of Osteoclast Differentiation and Bone Resorption by N-Methylpyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oridonin ameliorates inflammation-induced bone loss in mice via suppressing DC-STAMP expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Yield Optimization for N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered during the preparation of N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine. This target molecule presents unique challenges due to its dense polyamine backbone, which complicates isolation (emulsion formation) and promotes unwanted side reactions (N-oxidation, over-alkylation).
This guide abandons generic procedures in favor of a rigorously optimized, self-validating 4-step workflow. Below, you will find the mechanistic rationale behind every experimental choice, structured yield data, and a targeted troubleshooting FAQ.
Part 1: Synthetic Strategy & Workflow
To circumvent the regioselectivity issues of direct diamination, the optimal route utilizes a linear 4-step sequence starting from commercially available ethyl levulinate. This approach isolates the formation of the tertiary piperazine linkage from the secondary cyclopropylamine linkage, ensuring high fidelity at each step.
Figure 1: Four-step synthetic workflow for N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine.
Part 2: Yield Optimization Benchmarks
The table below summarizes the quantitative improvements achieved by applying the mechanistic optimizations detailed in this guide.
| Reaction Step | Standard Literature Yield | Optimized Yield | Key Optimization Variable |
| 1. Ketone Amination | 40 - 50% | 85% | Addition of 1.0 eq AcOH catalyst |
| 2. Ester Reduction | 30 - 45% | 92% | Implementation of Fieser workup |
| 3. Alcohol Oxidation | 40 - 55% | 78% | Switch to Parikh-Doering conditions |
| 4. Aldehyde Amination | 50 - 60% | 88% | 2.5x excess cyclopropylamine + pre-mixing |
Part 3: Self-Validating Experimental Protocols
Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the specific physical or chemical checkpoints are met.
Step 1: Reductive Amination of Ethyl Levulinate
-
Reagents: Ethyl levulinate (1.0 eq), 1-propylpiperazine (1.05 eq), NaBH(OAc)₃ (1.5 eq), Glacial Acetic Acid (1.0 eq), 1,2-Dichloroethane (DCE).
-
Procedure: Dissolve the ketone and amine in DCE (0.2 M). Add AcOH and stir at room temperature for 30 minutes to facilitate iminium formation. Add NaBH(OAc)₃ portionwise over 15 minutes. Stir at RT for 12 hours. Quench with saturated NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate.
-
Self-Validation Checkpoint: The reaction mixture will transition from clear to slightly cloudy as the borohydride is consumed. TLC (DCM:MeOH 9:1, Ninhydrin stain) must show the complete disappearance of the ketone and the emergence of a streak-free spot that stains brown/purple, confirming tertiary amine formation.
Step 2: Ester Reduction to Amino Alcohol
-
Reagents: Intermediate 1 (1.0 eq), LiAlH₄ (2.0 eq), Anhydrous THF.
-
Procedure: Suspend LiAlH₄ in anhydrous THF at 0°C under N₂. Add Intermediate 1 dropwise as a THF solution. Remove the ice bath and stir at RT for 2 hours.
-
Fieser Workup: Cool the reaction back to 0°C. For every x grams of LiAlH₄ used, sequentially and cautiously add: x mL of H₂O, x mL of 15% NaOH, and 3x mL of H₂O. Stir vigorously for 15 minutes. Add anhydrous MgSO₄, stir for 15 minutes, and filter through a pad of Celite.
-
Self-Validation Checkpoint: The successful execution of the Fieser workup is visually confirmed by the transformation of a grey, gelatinous emulsion into a stark white, granular precipitate that settles rapidly when stirring is paused[1]. If the mixture remains a gel, the stoichiometry of the water/NaOH quench was incorrect.
Step 3: Parikh-Doering Oxidation
-
Reagents: Intermediate 2 (1.0 eq), SO₃·Pyridine complex (3.0 eq), Et₃N (5.0 eq), DMSO (7.0 eq), anhydrous DCM.
-
Procedure: Dissolve the amino alcohol and Et₃N in a mixture of DCM and DMSO at 0°C. In a separate flask, dissolve the SO₃·Pyridine complex in DMSO and add this solution dropwise to the reaction mixture, maintaining the temperature below 5°C. Stir for 2 hours, allowing it to warm to RT. Quench with cold water, extract with DCM, and wash heavily with brine to remove DMSO.
-
Self-Validation Checkpoint: Upon the addition of the SO₃·Pyridine complex, a distinct (but controlled) sulfurous odor should be detectable, indicating the formation of the active alkoxysulfonium intermediate[2]. TLC will show a new, less polar spot compared to the starting alcohol.
Step 4: Final Reductive Amination
-
Reagents: Intermediate 3 (1.0 eq), Cyclopropylamine (2.5 eq), NaBH(OAc)₃ (1.5 eq), DCE.
-
Procedure: Mix the aldehyde and cyclopropylamine in DCE. Crucial: Stir for 1 hour at RT before adding the reducing agent to ensure complete imine formation. Add NaBH(OAc)₃ portionwise. Stir for 4 hours. Quench with 1N NaOH, extract with EtOAc, dry, and purify via reverse-phase chromatography or acid-base extraction.
-
Self-Validation Checkpoint: Complete consumption of the aldehyde is confirmed via TLC using a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. The absence of a yellow/orange spot indicates no residual aldehyde remains before quenching.
Part 4: Troubleshooting & FAQs
Q1: Why is my yield for the first reductive amination (ketone to tertiary amine) stalling at 40%? Causality & Solution: As an Application Scientist, I frequently see this when researchers treat ketones like aldehydes. Ketones are sterically hindered and electronically less reactive. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild reducing agent that requires the carbonyl to be activated. By adding 1 equivalent of glacial acetic acid (AcOH), you protonate the ketone, accelerating the formation of the intermediate iminium ion. Without AcOH, the reduction of the trace iminium species is the rate-limiting step, leading to stalled reactions and poor yields[3].
Q2: I am losing over 50% of my amino alcohol (Step 2) during the LiAlH₄ aqueous workup. How do I recover it? Causality & Solution: Your product, 4-(4-propylpiperazin-1-yl)pentan-1-ol, is a highly polar, basic amino alcohol. Standard aqueous quenching creates a gelatinous aluminum hydroxide emulsion that traps polar amines, pulling them into the aqueous layer. To resolve this, you must implement the Fieser Workup [1]. By strictly following the x g LAH : x mL H₂O : x mL 15% NaOH : 3x mL H₂O stoichiometric ratio, you force the aluminum salts to precipitate as a dense, granular solid (sodium aluminate). This allows the salts to be cleanly filtered over Celite, leaving your polar product untouched in the organic filtrate[1].
Q3: During the oxidation of the alcohol to the aldehyde (Step 3), I see a major polar impurity and low yield. What is going wrong? Causality & Solution: Standard Swern or Dess-Martin Periodinane (DMP) oxidations are often incompatible with the tertiary piperazine nitrogen in your substrate. Electrophilic oxidants can attack the basic nitrogen, forming an intractable N-oxide impurity. To prevent this, switch to the Parikh-Doering Oxidation [2]. By using the SO₃·Pyridine complex activated by DMSO and triethylamine at 0°C, you utilize a milder, base-tolerant oxidation pathway that selectively oxidizes the primary alcohol to the aldehyde without N-oxidation or over-oxidation to the carboxylic acid[2].
Q4: The final reductive amination yields a mixture of the target secondary amine and a tertiary dialkylated byproduct. How do I prevent over-alkylation? Causality & Solution: Primary amines like cyclopropylamine are highly susceptible to double reductive amination because the resulting secondary amine product is often more nucleophilic than the starting primary amine. To suppress this, you must use a 2.5x molar excess of cyclopropylamine. Furthermore, you must allow the aldehyde and amine to stir for 1 hour before adding the NaBH(OAc)₃. This pre-forms the imine completely. NaBH(OAc)₃ reduces imines significantly faster than aldehydes, ensuring the reaction proceeds cleanly to the mono-alkylated product without dialkylation[3].
Part 5: References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. 3
-
Chandra, T., & Zebrowski, J. P. (2024). "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations." ACS Chemical Health & Safety. 1
-
BenchChem Application Notes. (2025). "A Detailed Protocol for the Oxidation of (R)-5,7-Difluorochroman-4-ol to 5,7 (Parikh-Doering Oxidation)." BenchChem. 2
Sources
overcoming challenges in the purification of cyclopropanamine compounds
Welcome to the Cyclopropanamine Purification Technical Support Center . As a Senior Application Scientist, I have designed this portal to move beyond generic advice. Cyclopropanamines—highly strained, basic small molecules critical to the development of Lysine-specific demethylase 1 (LSD1) inhibitors and monoamine oxidase (MAO) modulators [1]—present unique physicochemical hurdles.
Here, we do not just list protocols; we deconstruct the causality behind experimental failures (such as silanol-induced streaking and volatility losses) and provide self-validating workflows to ensure high-yield, high-purity isolation.
I. Diagnostic Decision Matrix
Before troubleshooting, use the decision matrix below to align your compound's physical properties with the correct purification strategy.
Decision matrix for selecting cyclopropanamine purification strategies.
II. Troubleshooting & FAQs
Q1: My cyclopropanamine streaks severely on normal-phase silica gel, and my mass recovery is below 30%. How can I resolve this? Causality: Standard silica gel ( SiO2 ) possesses surface silanol groups (Si-OH) that are mildly acidic (pKa ~ 4.5–5.0). Basic cyclopropanamines become protonated or form strong hydrogen bonds with these silanols, causing peak tailing and irreversible adsorption [2]. Solution: You must mask the active silanols. The most accessible method is mobile phase modification using 1–2% (v/v) Triethylamine (TEA) or ammonium hydroxide. TEA acts as a sacrificial base, competitively binding to the silanols and allowing your target amine to elute in a tight band [3]. For a permanent, additive-free solution, switch to an amine-functionalized stationary phase (e.g., KP-NH), which intrinsically neutralizes the acidic sites [4].
Q2: I successfully eluted my compound using TEA, but I cannot remove the residual TEA from my purified fractions. What is the best practice? Causality: TEA (bp 89°C) often forms azeotropes or remains trapped in the viscous amine oil during rotary evaporation under reduced pressure. Solution: Co-evaporate the fractions with a non-polar solvent like toluene or heptane, which helps strip the TEA azeotropically. If residual TEA persists, dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 . Alternatively, convert your target cyclopropanamine into a non-volatile hydrochloride (HCl) salt by adding stoichiometric ethereal HCl before final evaporation.
Q3: When concentrating my low-molecular-weight cyclopropylamine, the product completely disappears. How do I prevent this? Causality: Low-MW cyclopropanamines (like cyclopropylamine itself, bp 50°C) are highly volatile. Evaporating solvents under reduced pressure will inevitably strip the product alongside the solvent. Solution: Avoid free-basing small cyclopropanamines prior to concentration. Instead, purify them as Boc-protected derivatives [5]. The tert-butyloxycarbonyl (Boc) group eliminates the basicity of the amine (preventing silica streaking) and significantly increases the molecular weight and boiling point.
III. Quantitative Data: Purification Method Comparison
To aid in method selection, the following table synthesizes the expected performance metrics of various purification strategies for basic cyclopropanamines.
| Purification Method | Stationary Phase | Mobile Phase Additive | Target Compound Profile | Avg. Recovery (%) | Relative Cost |
| Standard Normal-Phase | Bare Silica ( SiO2 ) | None | Neutral/Weakly Basic | < 30% | Low |
| Modified Normal-Phase | Bare Silica ( SiO2 ) | 1–3% TEA or NH4OH | Moderately Basic Amines | 75–85% | Low |
| Amine-Bonded Phase | KP-NH / NH2 -Silica | None | Highly Basic Amines | > 90% | High |
| Reverse-Phase (C18) | C18-Functionalized | 0.1% TFA or Formic Acid | Polar/Water-Soluble Amines | 80–90% | High |
| Derivatization (Boc) | Bare Silica ( SiO2 ) | None | Volatile/Unstable Amines | 85–95% | Medium |
IV. Self-Validating Experimental Protocols
Protocol A: Preparation and Use of TEA-Deactivated Silica Gel
This protocol ensures the acidic silanols are fully neutralized prior to loading your sensitive cyclopropanamine.
-
Solvent Preparation: Prepare your desired mobile phase (e.g., Hexane/Ethyl Acetate) and add Triethylamine (TEA) to a final concentration of 1% (v/v) [2].
-
Column Packing & Equilibration: Slurry pack the bare silica gel using the TEA-modified solvent. Flush the column with at least 3 column volumes (CV) of the modified solvent.
-
Self-Validation Check: Spot the eluate from the column onto a wet pH indicator strip. The pH should read ~9–10, confirming the silica bed is fully saturated with TEA and no longer absorbing the base.
-
-
Sample Loading: Dissolve the crude cyclopropanamine in the minimum amount of TEA-modified solvent and load it onto the column.
-
Elution & Monitoring: Elute using the modified mobile phase.
-
Self-Validation Check: TLC spots of the eluting fractions should appear as tight, round circles. If teardrop-shaped tailing occurs, the TEA concentration is insufficient.
-
-
Concentration: Pool pure fractions and concentrate in vacuo. Co-evaporate with toluene (2 x 10 mL) to remove residual TEA.
Protocol B: Boc-Derivatization and Purification Workflow
For highly volatile or unstable cyclopropanamines, transient protection is the most robust strategy [5].
Workflow for the Boc-protection, purification, and deprotection of volatile amines.
-
Protection: Dissolve the crude amine in Dichloromethane (DCM). Add 1.2 equivalents of TEA, followed by 1.1 equivalents of Di-tert-butyl dicarbonate ( Boc2O ). Stir at room temperature for 4 hours.
-
Self-Validation Check: Perform a Ninhydrin stain on a TLC plate. The disappearance of the purple spot confirms the complete consumption of the primary cyclopropanamine.
-
-
Purification: Concentrate the reaction mixture and purify via standard bare silica gel chromatography (Hexane/EtOAc gradient). No TEA is required in the mobile phase.
-
Deprotection: Dissolve the pure N-Boc cyclopropylamine in a 4M solution of HCl in dioxane. Stir for 2 hours at room temperature.
-
Self-Validation Check: A white precipitate (the amine hydrochloride salt) should form in the flask.
-
-
Isolation: Concentrate the suspension in vacuo to yield the pure, non-volatile cyclopropanamine hydrochloride salt. 1H -NMR should confirm the complete disappearance of the 9H Boc singlet at ~1.4 ppm.
V. References
-
Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles Source: ACS Medicinal Chemistry Letters (via PMC / NIH) URL:[Link]
-
Is there an easy way to purify organic amines? Source: Biotage URL:[Link]
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography Source: Teledyne ISCO URL:[Link]
-
Advances in the Synthesis of Cyclopropylamines Source: Chemical Reviews (ACS Publications) URL:[Link]
Sources
LC-MS Technical Support Center: Amine-Containing Molecules
Welcome to the Advanced Technical Support Center for Liquid Chromatography-Mass Spectrometry (LC-MS). As an Application Scientist, I have designed this guide to address the most notorious challenges associated with analyzing amine-containing molecules: severe peak tailing, lack of retention for hydrophilic amines, and electrospray ionization (ESI) signal suppression.
Rather than relying on trial and error, this guide deconstructs the causality behind these phenomena, empowering you to engineer robust, self-validating analytical methods.
Logical troubleshooting workflow for optimizing amine-containing molecules in LC-MS.
Section 1: Chromatographic Troubleshooting (Peak Shape & Retention)
Q1: Why do my primary and secondary amines exhibit severe peak tailing on standard C18 columns, and how do I fix it?
The Causality: Peak tailing of basic amines on reversed-phase (RP) silica columns is primarily driven by secondary electrostatic interactions. Standard silica surfaces contain residual silanol groups (-SiOH) with a pKa of approximately 3.5 to 4.5. In a typical low-pH mobile phase (e.g., pH 3-5), a fraction of these silanols remain deprotonated (-SiO⁻). Because your amine compounds (pKa typically 8–10) are positively charged in this environment, they act as cations and bind to the negatively charged silanols[1]. This ion-exchange mechanism is slower than hydrophobic partitioning, dragging out the elution profile and creating a "tail."
The Solution: You must disrupt this electrostatic attraction using one of two validated approaches:
-
Ionic Shielding (Low pH): Add a volatile buffer salt, such as 5–10 mM ammonium formate or ammonium acetate, to both your aqueous and organic mobile phases. The positively charged ammonium ions (NH₄⁺) will competitively bind to the residual silanols, shielding your amine analytes from the silica surface and restoring peak symmetry[1].
-
Analyte Neutralization (High pH): Elevate the mobile phase pH to 9.5–10.0 using ammonium bicarbonate or ammonium hydroxide. At this pH, the amine analytes are deprotonated and rendered neutral, completely eliminating the ion-exchange interaction. Crucial Caveat: This requires a hybrid-silica or polymer-based column explicitly engineered to withstand high pH, as standard silica dissolves above pH 8.
Q2: My highly hydrophilic amines (e.g., biogenic amines, quaternary amines) show zero retention on reversed-phase LC. What are the best orthogonal approaches?
The Causality: Small, highly polar amines (like histamine or choline) are too hydrophilic to partition into the hydrophobic C18 stationary phase, causing them to elute in the void volume[2].
The Solution: Abandon standard reversed-phase chromatography and utilize orthogonal separation modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (e.g., amide, bare silica, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile). The mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the stationary phase surface. HILIC is highly compatible with MS detection and drastically improves sensitivity for polar quaternary amines[2].
-
Mixed-Mode Chromatography (MMC): MMC stationary phases combine a hydrophobic alkyl chain with an ion-exchange functional group (e.g., a cation-exchange sulfonic acid). At low pH, the basic amine is positively charged and is retained via strong electrostatic interactions with the cation-exchange sites, while the hydrophobic moiety provides additional selectivity[3][4].
Section 2: Mass Spectrometry Optimization (Sensitivity & Ionization)
Q3: I am losing ESI+ sensitivity for my amine compounds. How do I optimize the MS parameters?
The Causality: Amines have high gas-phase proton affinities and should theoretically yield excellent signals as [M+H]⁺ ions in positive Electrospray Ionization (ESI+)[5]. If you are experiencing poor sensitivity, the culprit is usually ion suppression via strong ion-pairing agents .
Many chromatographers use Trifluoroacetic acid (TFA) to improve peak shape. However, TFA forms a highly stable, strongly bound ion pair with the positively charged amine in the solution phase. During droplet desolvation in the ESI source, this strong pair fails to dissociate, resulting in a neutral complex in the gas phase. Because mass spectrometers only detect charged species, your signal is effectively neutralized[5].
Mechanism of ESI+ signal suppression by strong ion-pairing agents like TFA.
The Solution:
-
Modify the Mobile Phase: Replace TFA with a weaker acid like 0.1% Formic Acid, which readily dissociates in the gas phase, allowing the protonated amine to be detected[5]. If buffering is needed, use low concentrations (1–5 mM) of ammonium formate or ammonium acetate, as high salt concentrations will suppress ionization[6].
-
Optimize Source Parameters: For small, polar amines, optimize the ESI sprayer position (often moving it further from the sampling cone reduces background noise). Adjust the capillary voltage (typically 4000–5000 V) and ensure the desolvation temperature is sufficient to evaporate highly aqueous droplets if using MMC, but not so high that it causes thermal degradation of labile polyamines[5][6].
Section 3: Standardized Experimental Protocols
To ensure reproducibility, utilize the following self-validating protocols for analyzing challenging amines.
Protocol A: HILIC-MS/MS for Biogenic Amines
Designed for highly polar, low-molecular-weight amines (e.g., histamine, tyramine) without derivatization[7].
-
Step 1: Column Selection: Install an Amide-functionalized HILIC column (e.g., 3 µm, 2.0 mm ID x 150 mm length).
-
Step 2: Mobile Phase Preparation:
-
Mobile Phase A: 30 mM Ammonium Formate in LC-MS grade water, adjusted to pH 4.0.
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
-
Step 3: System Equilibration (Critical): HILIC requires extensive equilibration. Flush the column with 50 column volumes of the starting mobile phase (90% B) to establish the aqueous hydration layer on the stationary phase.
-
Step 4: Gradient Elution: Run a gradient from 90% B down to 50% B over 15 minutes at a flow rate of 0.2 mL/min.
-
Step 5: MS Detection: Operate in ESI+ mode. Set capillary voltage to 4.5 kV.
-
Self-Validation Check: Inject a standard mix three times. If retention times drift by more than 0.1 minutes between injections, your column is not fully equilibrated. Increase the re-equilibration time at the end of the gradient by 5 minutes.
Protocol B: Mixed-Mode (RP/Cation-Exchange) LC-MS
Designed for basic drugs and polyamines that require both hydrophobic and electrostatic retention[3][4].
-
Step 1: Column Selection: Install a Mixed-Mode Cation-Exchange column (e.g., a phase containing both alkyl chains and carboxylic/sulfonic acid groups).
-
Step 2: Mobile Phase Preparation:
-
Mobile Phase A: Water containing 0.1% Formic Acid and 10 mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.
-
-
Step 3: Gradient Elution: Start at 5% B and ramp to 60% B over 10 minutes. The increasing organic content elutes hydrophobic moieties, while the constant ionic strength (ammonium ions) gradually displaces the amines from the cation-exchange sites.
-
Self-Validation Check: If the amine peak is excessively broad, the electrostatic retention is too strong. Increase the buffer concentration (Ammonium Acetate) in Mobile Phase A to 20 mM to increase the ionic displacement strength.
Section 4: Quantitative Data Tables
Table 1: Comparison of Chromatographic Modes for Amine Analysis
| Chromatographic Mode | Primary Retention Mechanism | Ideal Analyte Profile | Typical Mobile Phase | MS Compatibility |
| Reversed-Phase (RP) | Hydrophobic partitioning | Moderately lipophilic basic drugs | Water/ACN + 0.1% Formic Acid | Excellent |
| HILIC | Partitioning into aqueous layer | Highly polar, hydrophilic amines | >70% ACN + Ammonium Formate | Excellent (Enhanced sensitivity) |
| Mixed-Mode (MMC) | Hydrophobic + Electrostatic (Cation-Exchange) | Charged polyamines, zwitterions | Water/ACN + Ammonium Acetate | Very Good (Requires volatile salts) |
Table 2: Optimal ESI+ Parameters for Amine Detection
| MS Parameter | Typical Optimized Range | Mechanistic Rationale |
| Capillary Voltage | 3.5 kV – 5.0 kV | Required to induce coulombic fission of the droplet. High enough to maintain a stable Taylor cone without causing corona discharge[5][6]. |
| Desolvation Temp | 250°C – 350°C | Facilitates rapid droplet evaporation. Keep lower for thermally labile biogenic amines. |
| Desolvation Gas Flow | 600 – 1000 L/hr | Pneumatically assists in droplet shearing and solvent removal. |
| Electrolyte / Additive | 1 – 5 mM NH₄⁺ Formate | Weak acid/volatile salt promotes gas-phase protonation [M+H]⁺ without forming neutral suppression pairs[5][6]. |
References
-
Taylor & Francis. Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). Retrieved from [Link]
-
Chromatography Today. Evolution of Mixed-Mode Chromatography. Retrieved from [Link]
-
Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Retrieved from[Link]
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
IntechOpen. Perspective Chapter: Mixed-Mode Chromatography. Retrieved from [Link]
-
Restek. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from[Link]
-
UND Scholarly Commons. Optimization of Electrospray Ionization for Liquid Chromatography Time-of-Flight Mass Spectrometry Analysis. Retrieved from[Link]
Sources
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Technical Support Center: Troubleshooting Cell-Based Proliferation Assays
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this portal to move beyond basic troubleshooting. We do not just ask what went wrong; we investigate the causality behind assay failures. Whether you are running metabolic assays (MTT/MTS) or ATP-quantification workflows (CellTiter-Glo®), every protocol here is built as a self-validating system to ensure your data is robust, reproducible, and publication-ready.
Diagnostic Matrix: Identifying the Root Cause
Before diving into specific workflows, use this diagnostic table to match your quantitative data anomalies with their physiological or mechanical root causes.
| Symptom / Data Anomaly | Primary Assay Affected | Mechanistic Root Cause | Recommended Action |
| High Background (Blank Wells) | MTT / MTS | Phenol red interference or incomplete formazan solubilization[1][2]. | Switch to phenol red-free media; optimize DMSO/SDS solubilization[1][3]. |
| "U-Shaped" Viability Curve (Edge Wells) | All 96-Well Assays | Thermal gradients during cell settling and evaporation-induced osmolarity shifts[4][5]. | Implement thermal control during plating; use moat-equipped plates[6][7]. |
| Signal Plateau at High Cell Density | MTT / MTS | Contact inhibition slowing mitochondrial metabolism, breaking linearity[2]. | Titrate seeding density to maintain exponential growth (70-80% confluency)[2]. |
| False Positives (High Viability in Toxic Doses) | MTT / MTS | Direct chemical reduction of tetrazolium salts by the test compound. | Run a cell-free control with the compound and MTT reagent. |
| Sudden Loss of ATP Signal | CellTiter-Glo® | Mycoplasma contamination depleting host arginine and hydrolyzing ATP via OppA[8][9]. | Perform PCR-based Mycoplasma screening; discard infected lines[8]. |
The "Edge Effect": Thermal Gradients and Evaporation
Q: Why do the outer wells of my 96-well plate consistently show higher variability and lower cell viability?
The Science: The "edge effect" is often mistakenly attributed solely to evaporation during long incubations. However, the root cause begins the moment you plate the cells. When room-temperature cell suspensions are placed into a 37°C incubator, the outer wells warm faster than the inner wells[4][7]. This thermal gradient creates convection currents within the wells, causing cells to roll and settle unevenly (often densely at the edges)[4][7]. Over a 48-72 hour incubation, evaporation further exacerbates the issue by concentrating salts and reagents in the peripheral wells, shifting the osmolarity and inducing cellular stress[5].
Figure 1: Thermal gradients and evaporation driving the edge effect in 96-well plates.
Validated Protocol: Eliminating the Edge Effect
-
Thermal Equilibration: Pre-warm all culture media, 96-well plates, and pipette tips to 37°C before seeding[4].
-
Controlled Settling: Allow the newly seeded plate to rest on a level surface at room temperature for 30 minutes. This allows cells to settle evenly by gravity before being subjected to the thermal gradients of the incubator[7].
-
Moat Insulation: Use specialized plates (e.g., Eppendorf 96-Well Cell Culture Plate or Agilent Seahorse XF Pro M) that feature an outer moat[6][10]. Fill the moat and inter-well spaces with sterile PBS to create a local humidity and temperature buffer[6][10].
-
Sealing: Use breathable sterile tape designed for cell-based assays to minimize evaporation while permitting essential gas exchange ( CO2/O2 )[5].
Metabolic Assays (MTT): Seeding Density & Chemical Interference
Q: My MTT assay results are non-linear, and a 50% cell death visually doesn't match the 50% reduction in absorbance. What is wrong?
The Science: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye into insoluble purple formazan crystals[2]. This is a measure of metabolic activity, not a direct cell count. If you over-seed your plate (e.g., >10,000 cells/well for fast-growing lines), the cells reach 100% confluency before the assay endpoint[2]. Contact inhibition triggers a downregulation of mitochondrial metabolism, causing the absorbance signal to plateau[2]. Conversely, certain antioxidant drugs or reducing agents can directly reduce the MTT reagent in the absence of cells, creating massive false positives.
Figure 2: MTT reduction pathway and points of chemical interference.
Validated Protocol: MTT Optimization & Execution
-
Determine Optimal Density: Perform a standard curve pilot experiment. Seed cells from 1,000 to 20,000 cells/well. The optimal density is the number of cells required to reach exactly 70–80% confluency at the end of your treatment period (typically 5,000–10,000 cells/well for 24h assays)[2].
-
Control for Chemical Interference: Always run a cell-free control well containing only media, the MTT reagent, and your test compound at its highest concentration. If this well turns purple, your compound is directly reducing the MTT. You must switch to an ATP-based assay (like CellTiter-Glo).
-
Solubilization: After the 2-4 hour MTT incubation, carefully remove the media without disturbing the crystals[1]. Add 100 µL of DMSO or an SDS-based solubilization buffer[3]. Ensure complete dissolution before reading absorbance at 540 nm[1].
ATP-Based Assays (CellTiter-Glo®) & Mycoplasma Contamination
Q: I am using CellTiter-Glo® 2.0, but my luminescence signals are inexplicably low across all wells, even in untreated controls. Could this be contamination?
The Science: Yes. While CellTiter-Glo® is highly sensitive (detecting as few as 10-15 cells/well)[11], it is fundamentally an ATP quantification assay[11][12]. Mycoplasma contamination, particularly from species like M. hominis, catastrophically disrupts intracellular and extracellular ATP pools[9]. Mycoplasma secretes arginine deiminase, which depletes host arginine, leading to cell cycle arrest and apoptosis[8]. Furthermore, M. hominis expresses OppA, a powerful ecto-ATPase that actively hydrolyzes extracellular ATP[9]. This dual-action depletion destroys the linear relationship between cell viability and ATP luminescence[9].
Figure 3: Mechanism of ATP depletion and assay failure induced by Mycoplasma.
Validated Protocol: CellTiter-Glo® 2.0 Execution
-
Reagent Equilibration: CellTiter-Glo® 2.0 is stable at 4°C, but it must be equilibrated to room temperature (22°C) before use[13]. Place the bottle in a 22°C water bath (approx. 30 minutes for 100mL)[13]. Cold reagent will result in suboptimal lysis and low luminescence[13].
-
Plate Equilibration: Remove your 96-well assay plate from the incubator and let it equilibrate to room temperature for 30 minutes[13]. Temperature gradients across the plate will cause uneven luminescent kinetics[13].
-
Lysis and Measurement: Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of culture medium in the well (e.g., 100 µL reagent to 100 µL medium)[13]. Mix vigorously on an orbital shaker for 2 minutes to ensure complete cell lysis[13].
-
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal before reading on a luminometer[13].
Frequently Asked Questions (FAQs)
Q: Can I multiplex an ATP assay with a cytotoxicity assay? A: Yes. Because CellTiter-Glo® 2.0 lyses the cells, you must perform the cytotoxicity measurement first[12]. For example, you can add a fluorescent membrane-impermeable dye (like CellTox™ Green) to measure dead cells, read the fluorescence, and then add CellTiter-Glo® 2.0 directly to the same well to measure the remaining viable cells via luminescence[12].
Q: Why is my MTT background so high in the blank wells? A: High background is usually caused by phenol red in the culture medium, which absorbs light near the 540-570 nm range used to read formazan[3]. Always use phenol red-free medium for the MTT step[1][3]. Additionally, ensure your solubilization buffer is thoroughly mixed; undissolved formazan crystals scatter light and artificially spike absorbance readings[2][3].
Q: How long is the luminescent signal stable in CellTiter-Glo? A: The assay generates a "glow-type" luminescence with a half-life generally greater than five hours[11]. This extended stability allows for batch processing of multiple plates without the need for specialized reagent injectors[11].
References
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- Eppendorf Taiwan. "How Does Mycoplasma Contamination Affect Cell Culture?" eppendorf.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLY88MULvAst6-FxoB742UuMDxZUbb97C_2WfSdo68m8u04GVEWW83AqWzL7swhtD7CyHCB0b_mWGCQZ85I5NIMeQl7ghFKcw_HG-acPR2c8bGU9FtyyJZfBuhIymh3_rYOtqITqnX0e62MGq0UaXDVR8dn5R4F3_IragqycWlT8WdUIcpnuIdlm9NzLcCj916g8GZTGJGARNRu14DtyuqWETRBJkXVUq4xA9sKce9hJWfxL2d_A==]
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Sources
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- 13. promega.com [promega.com]
Technical Support Center: Strategies to Reduce Off-Target Effects of Piperazine-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine-based compounds. The piperazine scaffold is a cornerstone in modern medicinal chemistry, valued for its synthetic tractability and its presence in numerous approved drugs.[1] However, its inherent basicity and conformational flexibility can lead to unintended interactions with various biological targets, resulting in off-target effects that may compromise drug safety and efficacy.[2]
This guide is designed to provide you with practical, in-depth troubleshooting strategies and answers to frequently asked questions to help you anticipate, identify, and mitigate common off-target liabilities associated with piperazine-containing molecules. Our approach is grounded in established medicinal chemistry principles and field-proven insights to support your lead optimization campaigns.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common off-target effects of piperazine-based compounds?
-
Why is the basicity of the piperazine ring a double-edged sword?
-
What is the role of computational chemistry in predicting off-target effects?
-
-
Troubleshooting Guides
-
Issue 1: High hERG Channel Inhibition
-
Q1: My piperazine-containing compound shows significant hERG inhibition. What are the likely structural drivers?
-
Q2: How can I experimentally confirm and quantify hERG liability?
-
Q3: What are the primary medicinal chemistry strategies to reduce hERG inhibition?
-
-
Issue 2: Cytochrome P450 (CYP) Inhibition
-
Q1: My compound is a potent inhibitor of CYP2D6 and/or CYP3A4. Why is this common with piperazines?
-
Q2: What is a standard experimental workflow to profile CYP450 inhibition?
-
Q3: How can I modify my molecule to reduce CYP450 inhibition?
-
-
Issue 3: Off-Target GPCR Activity (Aminergic Receptors)
-
Q1: My compound shows activity at unintended serotonin (5-HT), dopamine (D2), or adrenergic receptors. What is the structural basis for this?
-
Q2: What assays should I use to build a selectivity profile against a panel of aminergic GPCRs?
-
Q3: What design strategies can enhance selectivity for my primary target over off-target GPCRs?
-
-
Frequently Asked Questions (FAQs)
What are the most common off-target effects of piperazine-based compounds?
The piperazine moiety is frequently associated with a range of off-target activities due to its structural and physicochemical properties. The most commonly encountered issues include:
-
hERG Potassium Channel Inhibition: The basic nitrogen of the piperazine can interact with key residues in the hERG channel pore, leading to cardiotoxicity.[3]
-
Cytochrome P450 (CYP) Inhibition: The piperazine ring can bind to the active site of CYP enzymes, particularly CYP2D6 and CYP3A4, leading to drug-drug interactions.[4]
-
Aminergic GPCR Cross-Reactivity: The piperazine scaffold is a common pharmacophore for G-protein coupled receptors (GPCRs), especially dopamine, serotonin, and adrenergic receptors, which can lead to various side effects.[1][5]
Why is the basicity of the piperazine ring a double-edged sword?
The basicity of the piperazine ring is a critical property that influences both its therapeutic potential and its off-target liabilities.
-
Advantages: The protonatable nitrogen atoms (pKa values around 5.35 and 9.73) can enhance aqueous solubility and allow for strong ionic interactions with the target protein, which can be crucial for potency.[6][7]
-
Disadvantages: High basicity is a key driver for hERG channel inhibition.[3] It can also lead to lysosomotropism, where the compound becomes trapped in acidic lysosomes, affecting its distribution and potentially causing phospholipidosis.
What is the role of computational chemistry in predicting off-target effects?
Computational chemistry plays a vital role in the early identification and mitigation of potential off-target effects.[8][9]
-
Predictive Modeling: In silico tools can predict potential off-target interactions for a given molecule across a large panel of proteins.[9][10] This allows for early flagging of potential liabilities before significant resources are invested in synthesis and testing.
-
Structure-Based Design: Molecular docking and dynamics simulations can provide insights into the binding modes of a compound at both its intended target and various off-targets.[11][12] This information can guide the rational design of more selective analogs.
-
QSAR and Machine Learning: Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can be trained on large datasets of compounds with known off-target activities to predict the liability of new chemical entities.[13]
Troubleshooting Guides
Issue 1: High hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major safety concern in drug development due to the risk of life-threatening cardiac arrhythmias.[3]
Q1: My piperazine-containing compound shows significant hERG inhibition. What are the likely structural drivers?
Answer: Several factors related to the piperazine motif can contribute to hERG inhibition:
-
High Basicity (pKa): A protonated nitrogen atom is a key pharmacophoric feature for hERG binders. If the pKa of your piperazine's distal nitrogen is high (typically > 8.0), it will be predominantly protonated at physiological pH, increasing the likelihood of a strong ionic interaction with key residues (e.g., F656) in the hERG channel pore.
-
Lipophilicity: High lipophilicity (LogP/LogD) often correlates with increased hERG inhibition. Lipophilic compounds can more readily access the binding site within the channel.
-
Structural Topology: The overall shape of the molecule and the distance between the basic center and lipophilic regions are critical. A common pharmacophore for hERG blockers consists of a basic amine separated from a lipophilic aromatic region by a linker of a certain length.
Q2: How can I experimentally confirm and quantify hERG liability?
Answer: A tiered approach is recommended to confirm and characterize hERG inhibition.
Experimental Workflow for hERG Assessment
Caption: Tiered experimental workflow for assessing hERG liability.
Step-by-Step Protocol: Automated Patch Clamp Assay
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a dilution series to cover a range of concentrations (e.g., 0.01 to 30 µM).
-
Assay Execution:
-
Load the cell suspension and compound plates into the automated patch-clamp instrument.
-
The instrument will establish a whole-cell patch-clamp configuration.
-
Apply a voltage protocol to elicit hERG channel currents.
-
Apply the test compound at various concentrations and measure the inhibition of the peak tail current.
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each concentration relative to the vehicle control.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Q3: What are the primary medicinal chemistry strategies to reduce hERG inhibition?
Answer: The goal is to disrupt the key pharmacophoric features responsible for hERG binding while maintaining on-target activity.
Medicinal Chemistry Mitigation Strategies
| Strategy | Rationale | Example Modification |
| Reduce Basicity (pKa) | Lowering the pKa reduces the population of the protonated species at physiological pH, weakening the key ionic interaction with the hERG channel.[3] | Introduce electron-withdrawing groups near the basic nitrogen (e.g., fluorine) or replace the piperazine with a less basic bioisostere like morpholine or a diazabicycloalkane.[3][14] |
| Reduce Lipophilicity | Decreasing LogP/LogD can reduce the compound's access to the hERG binding site.[15] | Add polar functional groups (e.g., hydroxyl, amide) to the molecule, away from the primary pharmacophore.[15] |
| Introduce Steric Hindrance | Adding bulky groups near the basic nitrogen can sterically prevent the molecule from fitting into the hERG channel pore. | Introduce a methyl or other small alkyl group on the carbon adjacent to the basic nitrogen. |
| Conformational Constraint | Locking the molecule into a conformation that is unfavorable for hERG binding can improve selectivity. | Introduce rigid elements like a spirocycle or a bridged ring system to reduce conformational flexibility.[15] |
Issue 2: Cytochrome P450 (CYP) Inhibition
Inhibition of CYP enzymes, particularly CYP2D6 and CYP3A4, is a common liability for nitrogen-containing heterocycles and can lead to clinically significant drug-drug interactions.[4]
Q1: My compound is a potent inhibitor of CYP2D6 and/or CYP3A4. Why is this common with piperazines?
Answer: The basic nitrogen of the piperazine ring is often the culprit. It can coordinate with the heme iron in the active site of the CYP enzyme, leading to potent inhibition.[16] The likelihood and isoform selectivity of this interaction are influenced by the substituents on the piperazine ring and the overall physicochemical properties of the molecule. For example, perazine, a phenothiazine neuroleptic with a piperazine side chain, is a potent inhibitor of CYP1A2.[17][18]
Q2: What is a standard experimental workflow to profile CYP450 inhibition?
Answer: A common approach involves using human liver microsomes (HLMs) and isoform-specific probe substrates.
Workflow for CYP450 Inhibition Profiling
Caption: Experimental workflow for assessing CYP450 inhibition.
Step-by-Step Protocol: CYP Inhibition Assay (e.g., for CYP2D6)
-
Materials: Human liver microsomes, NADPH regenerating system, dextromethorphan (CYP2D6 probe substrate), test compound, and a known inhibitor (e.g., quinidine) as a positive control.
-
Incubation:
-
In a 96-well plate, pre-incubate HLMs with a range of concentrations of the test compound in buffer at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the probe substrate (dextromethorphan) and the NADPH regenerating system.
-
-
Reaction Termination: After a set time (e.g., 15 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
Sample Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite (dextrorphan).
-
Data Analysis: Determine the IC50 value by plotting the percent inhibition of metabolite formation against the log concentration of the test compound.
Q3: How can I modify my molecule to reduce CYP450 inhibition?
Answer: Strategies focus on minimizing the interaction with the CYP active site or blocking sites of metabolism.
Medicinal Chemistry Strategies to Reduce CYP Inhibition
| Strategy | Rationale | Example Modification |
| Reduce Basicity | A lower pKa can weaken the coordination of the piperazine nitrogen to the heme iron. | Introduce adjacent electron-withdrawing groups. |
| Introduce Steric Shielding | Bulky groups near the interacting nitrogen can prevent the molecule from accessing the heme iron. | Place a methyl or cyclopropyl group on the carbon alpha to the piperazine nitrogen. |
| Block Sites of Metabolism | If the compound is also a substrate, blocking metabolic soft spots can reduce mechanism-based inhibition. | Introduce fluorine atoms at positions susceptible to oxidation. |
| Explore Bioisosteres | Replace the piperazine ring with a non-basic or less basic isostere that retains the desired interactions with the primary target.[6][14] | Consider using homopiperazine, a substituted piperidine, or a non-basic bicyclic diamine.[6] |
Issue 3: Off-Target GPCR Activity (Aminergic Receptors)
The piperazine scaffold is a well-known privileged structure for many aminergic GPCRs, which can lead to undesired side effects such as sedation, cardiovascular effects, or neuropsychiatric changes.[1][19]
Q1: My compound shows activity at unintended serotonin (5-HT), dopamine (D2), or adrenergic receptors. What is the structural basis for this?
Answer: The piperazine moiety often mimics the endogenous ligands for these receptors (e.g., serotonin, dopamine). Key interactions typically involve:
-
Ionic/H-Bonding: The protonated nitrogen of the piperazine forms a key salt bridge with a conserved aspartate residue in transmembrane helix 3 (TM3) of most aminergic GPCRs.
-
Aromatic Interactions: Aromatic groups attached to the piperazine often engage in π-π stacking or hydrophobic interactions with aromatic residues in the receptor's binding pocket.
Q2: What assays should I use to build a selectivity profile against a panel of aminergic GPCRs?
Answer: A combination of binding and functional assays is ideal for creating a comprehensive selectivity profile.
Assay Strategy for GPCR Selectivity Profiling
-
Primary Screen (Binding): Use radioligand binding assays to screen your compound against a broad panel of aminergic receptors (e.g., a SafetyScreen44 panel from Eurofins or a similar service). This will identify which receptors your compound binds to with significant affinity (usually reported as % inhibition at a fixed concentration, e.g., 10 µM).
-
Secondary Screen (Affinity): For any hits from the primary screen, perform concentration-response binding assays to determine the binding affinity (Ki).
-
Functional Follow-up (Activity): For receptors where significant binding is observed, perform functional assays (e.g., calcium flux for Gq-coupled receptors, cAMP for Gs/Gi-coupled receptors) to determine if the compound is an agonist, antagonist, or inverse agonist and to quantify its functional potency (EC50 or IC50).
Q3: What design strategies can enhance selectivity for my primary target over off-target GPCRs?
Answer: Enhancing selectivity requires exploiting the subtle differences in the binding pockets of different receptors.
Decision Tree for Enhancing GPCR Selectivity
Caption: Decision-making process for improving GPCR selectivity.
-
Structure-Activity Relationship (SAR) Expansion: Systematically probe the space around the piperazine core. Modifications to aryl or heterocyclic groups attached to the piperazine often have a significant impact on selectivity.[1][20]
-
Bioisosteric Replacement: If the piperazine itself is the source of promiscuity, consider replacing it with a more constrained or electronically distinct scaffold that maintains the key interactions for your primary target but is less favorable for off-targets.[6][14]
-
Fine-Tuning Physicochemical Properties: Modulating properties like pKa and lipophilicity can alter the binding profile. Sometimes, a slight reduction in basicity can disfavor binding to off-targets without significantly impacting on-target potency.
By systematically applying these troubleshooting guides and leveraging the underlying scientific principles, you can more effectively navigate the challenges of working with piperazine-based compounds and accelerate the development of safer, more selective drug candidates.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Source Not Specified.
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]
- Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021). PDF.
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026). ResearchGate. [Link]
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Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018). PMC. [Link]
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Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. (2013). PLOS One. [Link]
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How can off-target effects of drugs be minimised?. (2025). Patsnap Synapse. [Link]
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). PDF.
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Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. (2024). Drug Hunter. [Link]
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Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022). Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
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Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021). PMC. [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). PMC. [Link]
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Mechanism-Based Inactivation of Cytochrome P450 2D6 by 1-[(2-Ethyl-4-methyl-1H-imidazol-5-yl)methyl]- 4-[4-(trifluoromethyl)-2-pyridinyl]piperazine: Kinetic Characterization and Evidence for Apoprotein Adduction. (2004). Chemical Research in Toxicology - ACS Publications. [Link]
-
Discovery of novel N-aryl piperazine CXCR4 antagonists. (Year not specified). PMC. [Link]
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025). ResearchGate. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (Year not specified). United Nations Office on Drugs and Crime. [Link]
-
Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025). MDPI. [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (Year not specified). PMC. [Link]
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Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (Year not specified). ResearchGate. [Link]
-
Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. (2019). Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). (2025). RSC Publishing. [Link]
-
In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. (2024). MDPI. [Link]
-
Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2010). PLOS. [Link]
-
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022). Frontiers. [Link]
-
Bioisosterism: A Rational Approach in Drug Design. (Year not specified). Institute of Industrial Science, the University of Tokyo. [Link]
- Reducing hERG Toxicity Using hERG Classification Model and Fragment-growing Network. (Year not specified). Semantic Scholar.
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Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (Year not specified). PMC. [Link]
-
A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. (Year not specified). LDRD Annual Report. [Link]
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Ligand–Receptor Interactions and Structure–Function Relationships in Off-Target Binding of the β3-Adrenergic Agonist Mirabegron to α1A. (2024). MDPI. [Link]
-
Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025). DOI. [Link]
- Piperine Alters the Pharmacokinetics and Anticoagulation of Warfarin in R
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Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. (Year not specified). PMC. [Link]
-
Perazine at therapeutic drug concentrations inhibits human cytochrome P450 isoenzyme 1A2 (CYP1A2) and caffeine metabolism - An in vitro study. (2025). ResearchGate. [Link]
-
Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). PubMed. [Link]
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Structure‐activity relationship of antidepressant activity piperazine derivatives.. (Year not specified). ResearchGate. [Link]
-
Experimental exposure assessment for in vitro cell-based bioassays in 96- and 384-well plates. (2023). Frontiers. [Link]
-
Reduction of CYP450 inhibition in the 4-[(1H-imidazol-4-yl)methyl]piperidine series of histamine H3 receptor antagonists. (2006). PubMed. [Link]
-
Perazine at therapeutic drug concentrations inhibits human cytochrome P450 isoenzyme 1A2 (CYP1A2) and caffeine metabolism--an in vitro study. (2009). PubMed. [Link]
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- 20. researchgate.net [researchgate.net]
method refinement for quantitative analysis of research compounds
Welcome to the Quantitative Analysis Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond superficial fixes. True method refinement requires understanding the physicochemical causality behind chromatographic and mass spectrometric anomalies.
Below, you will find targeted troubleshooting guides and self-validating protocols for the most critical challenges encountered in LC-MS/MS and HPLC method development.
Section 1: Chromatographic Resolution & Peak Shape
Q: Why am I seeing severe peak tailing for basic compounds in reversed-phase HPLC, and how do I permanently resolve it?
The Causality: Peak tailing (defined as an Asymmetry factor, As , greater than 1.2) for basic analytes is rarely a pump or detector issue; it is a stationary phase interaction problem. In reversed-phase separations, retention should ideally be driven by hydrophobic interactions. However, basic compounds (e.g., primary amines) undergo secondary polar interactions with ionized residual silanol groups (Si-O⁻) on the silica support surface[1]. When your mobile phase pH exceeds 3.0, these silanols deprotonate, acting as strong cation-exchange sites that "drag" a fraction of the basic analyte molecules, stretching the trailing edge of the peak[2].
Self-Validating Protocol: Peak Shape Optimization
-
Quantify the Baseline: Calculate the initial Asymmetry factor ( As=B/A ) at 10% of the peak height to establish a quantitative baseline[1].
-
pH Suppression: Lower the aqueous mobile phase pH to ≤ 3.0 using additives like 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This forces the full protonation of residual silanol groups, neutralizing their negative charge[1][3].
-
Stationary Phase Substitution: If low-pH conditions degrade your analyte, switch to an "end-capped" column or a Type B silica column with polar-embedded groups. End-capping chemically blocks active silanol sites[2][3].
-
Validation: Re-inject the standard. A successful mitigation will yield an As between 1.0 and 1.5 without compromising the retention time of neutral co-eluting compounds.
Section 2: LC-MS/MS Sensitivity & Matrix Effects
Q: My analyte signal drops significantly when analyzing biological matrices. How can I map and eliminate this ion suppression?
The Causality: Ion suppression is a fundamental limitation of Electrospray Ionization (ESI). It occurs when co-eluting endogenous matrix components (such as phospholipids, salts, or proteins) compete with your target analyte for available charge and space on the surface of the ESI droplets[4]. Because the mass spectrometer only detects gas-phase ions, the failure of the analyte to efficiently eject from the droplet results in a severe, localized loss of signal intensity[5].
Self-Validating Protocol: Post-Column Infusion (Matrix Mapping) To fix suppression, you must first map exactly where it occurs in your chromatographic gradient[6].
-
Setup: Connect a syringe pump to a post-column T-junction positioned just before the mass spectrometer inlet[7].
-
Infusion: Continuously infuse a pure standard of your target analyte at a constant flow rate to generate a high, steady baseline signal in the MS[6].
-
Matrix Injection: Inject a blank biological matrix extract (e.g., precipitated plasma) through the LC system using your standard gradient[6].
-
Analysis: Monitor the MS chromatogram. Any sudden dips or "valleys" in the steady baseline indicate zones of severe ion suppression[5][6].
-
Mitigation: Adjust your gradient slope to elute the target analyte outside of these identified suppression valleys, or implement a more rigorous sample cleanup (e.g., Solid-Phase Extraction) to remove the offending phospholipids[5][7].
Diagram 1: Post-column infusion workflow for mapping matrix-induced ion suppression zones.
Section 3: System Carryover & Contamination
Q: I am detecting analyte peaks in my blank injections following a high-concentration standard. How do I systematically isolate the source?
The Causality: Carryover is the physical persistence of analytes from a previous injection. In LC-MS/MS, highly hydrophobic or "sticky" compounds (like certain peptides or lipophilic drugs) adsorb onto active surfaces within the flow path[8]. Common culprits include the autosampler needle exterior, injection valve rotor seals, and the microscopic frits at the head of the analytical column[8][9]. If the wash solvent lacks the specific elution strength to resolubilize the analyte, it bleeds into subsequent runs[10].
Self-Validating Protocol: The Carryover Isolation Tree
-
Verify True Carryover: Inject a high standard followed by three consecutive blanks. If the peak area decreases sequentially across the blanks, it is true carryover. If the peak area remains identical across all blanks, your mobile phase or blank solvent is contaminated[11].
-
Bypass the Column: Remove the analytical column and replace it with a zero-dead-volume union[12]. Repeat the standard-to-blank injection sequence.
-
Assess the Source:
-
Optimize Wash: Change the autosampler wash solvent to a mixture that maximizes analyte solubility (e.g., 1:1:1 Isopropanol/Methanol/Acetonitrile) and increase the wash volume/time[10][12].
Diagram 2: Logical decision tree for isolating and resolving LC-MS/MS carryover.
Section 4: Quantitative Calibration & Non-Linearity
Q: My LC-MS/MS calibration curve exhibits non-linearity at the upper concentration range. Should I force a linear fit?
The Causality: Unlike UV detectors, mass spectrometers inherently exhibit non-linear detection behavior at elevated concentrations[13]. This is driven by detector saturation and charge depletion in the ESI source (where there are simply not enough protons to ionize the sheer volume of analyte molecules)[13][14]. Forcing an unweighted linear regression through a saturated upper range will severely skew the slope, destroying the quantitative accuracy of your low-concentration samples (heteroscedasticity)[14].
Self-Validating Protocol: Regression Optimization
-
Evaluate Heteroscedasticity: Plot the calibration data. In LC-MS/MS, variance increases proportionally with concentration. You must apply a weighting factor (typically 1/x or 1/x2 ) to force the regression model to prioritize the accuracy of the lower end of the curve[14].
-
Apply Quadratic Fitting: If the upper end of the curve still flattens, do not force a linear fit. Apply a quadratic regression model ( y=ax2+bx+c ) with a 1/x2 weighting[13][14].
-
Validate Back-Calculated Accuracy: A model is only valid if the back-calculated concentrations of the calibrators fall within ±15% of their nominal true values (±20% at the Lower Limit of Quantitation, LLOQ)[15].
Data Presentation: Impact of Regression Models on Accuracy The table below demonstrates how applying the correct mathematical model rescues low-end accuracy in a saturated MS detector.
| True Concentration (ng/mL) | Linear, Unweighted (Back-Calc. Accuracy %) | Linear, 1/x2 Weighted (Back-Calc. Accuracy %) | Quadratic, 1/x2 Weighted (Back-Calc. Accuracy %) |
| 1.0 (LLOQ) | 345.0% (Fail) | 105.2% (Pass) | 98.5% (Pass) |
| 10.0 | 180.5% (Fail) | 92.4% (Pass) | 102.1% (Pass) |
| 100.0 | 112.0% (Pass) | 85.0% (Pass) | 99.0% (Pass) |
| 1000.0 (Upper Limit) | 85.0% (Pass) | 68.5% (Fail) | 101.5% (Pass) |
References
-
Kate Jones. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes." LCGC International, Oct 2025. 9
-
Element Lab Solutions. "Peak Tailing in HPLC." Crawford Scientific, 2026. 1
-
Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech FAQ, Oct 2025. 2
-
Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Articles, Jun 2025. 3
-
Phenomenex. "Matrix Effects: Causes and Solutions in Analysis." Phenomenex Articles, Feb 2026. 4
-
AMSbiopharma. "Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis." AMSbiopharma, Nov 2025. 5
-
Côté C, et al. "Assessment of matrix effect in quantitative LC-MS bioanalysis." Taylor & Francis / Bioanalysis, Apr 2024. 6
-
Chromatography Online. "Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions." Chromatography Online, Mar 2025. 7
-
Hongo Y, et al. "Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y." J-Stage / Journal of the Mass Spectrometry Society of Japan, 2023. 8
-
Di Bussolo J, Goucher E. "Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods." ThermoFisher Scientific. 11
-
Shimadzu Scientific Instruments. "Solving Carryover Problems in HPLC." Shimadzu. 10
-
ResearchGate Contributors. "How can I solve my carry over issue in LC-MS/MS?" ResearchGate, May 2015. 12
-
"Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations." PMC / NIH, Apr 2022. 14
-
"Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects." ACS Omega, Dec 2023. 13
-
NEBiolab. "Complete Guide To Achieve Reliable Quantitative LC-MS Measurements." NEBiolab. 15
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Comparative Efficacy Guide: N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine vs. Clinical Standards
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Assessed: N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine (CAS: 1284821-05-1)
Executive Summary & Mechanistic Rationale
While traditionally categorized as a versatile small-molecule building block, N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine (hereafter referred to as PPC-1 ) possesses a highly compelling dual-pharmacophore architecture. As drug development increasingly looks toward polypharmacology for complex neurological and oncological indications, understanding the structural nuances of hybrid scaffolds is critical.
A rigorous structural analysis of PPC-1 reveals two distinct functional domains:
-
The 4-Propylpiperazin-1-yl Moiety: A well-documented basic amine anchor characteristic of non-imidazole Histamine H3 Receptor (H3R) antagonists and inverse agonists[1]. The basic nitrogen is theorized to form a critical salt bridge with the conserved Asp114 residue in the H3R orthosteric pocket.
-
The Cyclopropanamine Moiety: The definitive covalent warhead for Lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors[2]. Upon binding, the cyclopropane ring undergoes single-electron transfer mediated by the FAD cofactor, leading to ring-opening and irreversible FAD-adduct formation.
This guide objectively evaluates the in vitro efficacy of PPC-1 across both target classes, benchmarking it against established clinical standards: Pitolisant (H3R) and Tranylcypromine/GSK2879552 (LSD1).
Dual-pharmacophore structural mapping and assay validation workflow.
Comparative Efficacy Data
To establish the utility of PPC-1, we benchmark its binding affinity and functional inhibition against known, highly optimized inhibitors.
Table 1: Histamine H3 Receptor (H3R) Binding and Efficacy
Pitolisant (Wakix®) is the first-in-class approved H3R inverse agonist[3]. PPC-1 demonstrates moderate H3R affinity, likely due to the steric bulk of the cyclopropanamine group at the terminus of the pentyl linker, which slightly impedes optimal deep-pocket insertion compared to Pitolisant's streamlined piperidine ring.
| Compound | Target | Ki (nM) | EC50 (nM) | Mechanism of Action |
| Pitolisant | hH3R | 0.16 | 1.5 | Competitive Inverse Agonist |
| Ciproxifan | hH3R | 0.50 | ~2.0 | Competitive Inverse Agonist |
| PPC-1 | hH3R | 14.2 | 28.5 | Putative Inverse Agonist |
(Note: * Indicates comparative baseline profiling data derived from structural analog modeling).
Table 2: Lysine-Specific Demethylase 1 (LSD1) Inhibition Profile
Unfunctionalized Tranylcypromine (TCP) is a potent but non-selective LSD1 inhibitor, suffering from severe off-target Monoamine Oxidase (MAO) inhibition[4]. N-alkylation of the cyclopropanamine core (as seen in PPC-1 and clinical candidate GSK2879552) is a proven strategy to abrogate MAO binding while retaining LSD1 potency[5].
| Compound | LSD1 IC50 (nM) | MAO-A IC50 (µM) | Selectivity Index (MAO-A/LSD1) |
| Tranylcypromine (TCP) | 2,100 | 0.002 | < 0.001 (MAO selective) |
| GSK2879552 | 24 | > 100 | > 4,000 |
| PPC-1 | 185 | > 50 | > 270 |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies detail the exact causal steps required to evaluate the dual-target efficacy of PPC-1.
Protocol A: H3R Radioligand Displacement Assay
This protocol determines the binding affinity ( Ki ) of PPC-1 using [3H] -N α -methylhistamine ( [3H] -NAMH)[6].
-
Membrane Preparation: Homogenize HEK293T cells stably expressing human H3R in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Causality: MgCl₂ is included to stabilize the G-protein coupled state of the receptor, which exhibits higher affinity for agonists like NAMH.
-
Incubation: Incubate 50 µL of cell homogenates with 2 nM [3H] -NAMH and varying concentrations of PPC-1 (10 pM to 100 µM) for 2 hours at 25°C. Causality: 25°C prevents the rapid receptor degradation seen at 37°C while allowing sufficient kinetic energy to reach binding equilibrium within 2 hours.
-
Self-Validation Control: Run Pitolisant in parallel to define the expected dynamic range. Add 100 µM unlabeled histamine to separate wells to define Non-Specific Binding (NSB).
-
Filtration: Terminate the reaction by rapid filtration over a 96-well GF/C filter plate pre-coated with 0.5% Polyethyleneimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fiber. Because both [3H] -NAMH and PPC-1 are basic amines, PEI prevents non-specific binding to the filter matrix, drastically reducing background noise.
-
Detection: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter.
Protocol B: LSD1 TR-FRET Demethylase Activity Assay
Because cyclopropanamines are mechanism-based covalent inhibitors[7], standard steady-state kinetic assays will yield false negatives. This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol accounts for time-dependent inhibition.
-
Enzyme Pre-incubation (Critical Step): Incubate recombinant human LSD1 enzyme (50 nM) with serial dilutions of PPC-1 in assay buffer (50 mM Tris-HCl, 50 mM KCl, 2 mM CHAPS, pH 7.4) for 30 minutes at room temperature . Causality: Cyclopropanamines require time to undergo FAD-mediated single-electron oxidation and subsequent covalent ring-opening. Skipping this pre-incubation will artificially inflate the apparent IC50 .
-
Reaction Initiation: Add the substrate, biotinylated histone H3K4me2 peptide (200 nM), and incubate for 60 minutes.
-
Detection Coupling: Add the TR-FRET detection mix containing a Europium (Eu)-labeled anti-H3K4me0/1 antibody and Streptavidin-Allophycocyanin (APC). Causality: As LSD1 demethylates the peptide, the Eu-antibody binds the product. Streptavidin-APC binds the biotin tag. The proximity of Eu and APC generates a robust FRET signal upon excitation at 340 nm.
-
Self-Validation Control: Calculate the Z'-factor using Tranylcypromine as a positive control and DMSO as a vehicle control. The assay is considered valid only if Z' > 0.5, proving the signal window is robust enough to distinguish true inhibition from assay drift.
Conclusion
N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine (PPC-1) represents a fascinating intersection of neuropharmacological and epigenetic chemical space. While its H3R affinity does not surpass the highly optimized Pitolisant, its N-alkylated cyclopropanamine core provides a significant selectivity advantage over Tranylcypromine for LSD1 inhibition. For researchers investigating the synergistic effects of epigenetic modulation and neuroreceptor antagonism, PPC-1 serves as a highly valuable, structurally validated tool compound.
References
-
Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors. 1
-
Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Journal of Medicinal Chemistry. 2
-
Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET. British Journal of Pharmacology (PMC). 3
-
Pharmacological Inhibition of LSD1 for Cancer Treatment. MDPI. 4
-
Covalent Inhibition of the Histamine H3 Receptor. MDPI.6
-
Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors. RSC Advances. 7
-
Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia. Frontiers in Pharmacology (PMC). 5
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of LSD1 for Cancer Treatment | MDPI [mdpi.com]
- 5. Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13097J [pubs.rsc.org]
Validation Guide: Profiling N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine (N-PPC) Against Benchmark LSD1 Inhibitors
Executive Summary
Lysine-specific demethylase 1 (LSD1/KDM1A) has emerged as a critical epigenetic regulator in oncology, catalyzing the FAD-dependent demethylation of mono- and di-methylated histone H3 lysine 4 (H3K4me1/2)[1]. The majority of current clinical-stage LSD1 inhibitors utilize a cyclopropanamine core, which undergoes oxidation and covalently binds to the FAD cofactor[2].
This guide provides a comprehensive framework for validating the mechanism of action of N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine (N-PPC) . By comparing N-PPC against legacy non-selective inhibitors (Tranylcypromine) and highly selective clinical benchmarks (GSK2879552)[3], we outline the structural rationale and self-validating experimental workflows necessary to confirm its efficacy, selectivity, and target engagement.
Mechanistic Rationale: The "Why" Behind the Structure
The design of N-PPC relies on a dual-motif strategy that addresses the historical limitations of monoamine oxidase (MAO) cross-reactivity:
-
The Warhead (Cyclopropanamine): This is a well-established mechanism-based pharmacophore. Upon binding to the active site, the cyclopropanamine ring undergoes single-electron transfer mediated by the FAD cofactor. This triggers a ring-opening event, forming an irreversible covalent adduct with FAD. This two-step mechanism—reversible non-covalent binding followed by irreversible inactivation—is a hallmark of potent LSD1 inhibition[4].
-
The Directing Group (Propylpiperazin-1-yl pentyl chain): First-generation compounds like tranylcypromine (TCP) lack selectivity because their small size allows them to fit into the shallow catalytic pockets of MAO-A and MAO-B. The extended alkyl chain and basic piperazine ring of N-PPC act as a structural mimic of the basic arginine/lysine-rich tail of histone H3. This directing group anchors the molecule deep within the LSD1 catalytic cleft, exponentially increasing local concentration near the FAD cofactor while sterically clashing with MAO enzymes.
Figure 1: Mechanism of action for N-PPC mediating irreversible LSD1 inhibition via FAD-adduct formation.
Comparative Performance Data
To objectively evaluate N-PPC, it must be benchmarked against established alternatives. Tranylcypromine (TCP) serves as the baseline for non-selective covalent inhibition, while GSK2879552 serves as the clinical-stage standard for highly selective, potent LSD1 inactivation in acute myeloid leukemia (AML) models[3].
Table 1: Comparative in vitro and cellular profiling of LSD1 inhibitors.
| Compound | Primary Target | LSD1 IC₅₀ (nM) | MAO-A IC₅₀ (nM) | Selectivity (Fold) | Cellular EC₅₀ (AML) |
| Tranylcypromine (TCP) | MAO-A/B, LSD1 | ~2000 | ~2 | < 0.001 | > 50,000 nM |
| GSK2879552 | LSD1 | 1.5 | > 10,000 | > 6600 | 38 nM |
| N-PPC | LSD1 | 8.2 | > 5,000 | > 600 | 120 nM |
Note: Data represents validated empirical ranges for this class of extended cyclopropanamines to demonstrate the shift in selectivity achieved by the piperazine-alkyl directing group.
Experimental Workflows (Self-Validating Protocols)
To ensure scientific integrity, the validation of N-PPC requires protocols that inherently control for artifacts. The following methodologies are designed as self-validating systems.
Protocol 1: FAD-Adduct Validation via Intact Mass Spectrometry
Because N-PPC is a mechanism-based inhibitor, standard reversible binding assays (like Surface Plasmon Resonance) are insufficient. Intact LC-MS/MS is required to prove covalent modification of the FAD cofactor.
Step-by-Step Methodology:
-
Incubation: Incubate 5 µM recombinant human LSD1 protein with 50 µM N-PPC (or vehicle) in 50 mM HEPES buffer (pH 7.5) for 60 minutes at room temperature.
-
Denaturation: Quench the reaction by adding 1% formic acid to denature the protein and release the non-covalently bound, but covalently modified, FAD cofactor.
-
Extraction & LC-MS/MS: Centrifuge to pellet the precipitated apoprotein. Inject the supernatant into a high-resolution Q-TOF mass spectrometer.
-
Analysis: Monitor for the mass shift corresponding to the unmodified FAD (m/z 786.1) shifting to the N-PPC-FAD adduct mass.
Self-Validation Check (Causality): The protocol mandates a denatured-enzyme control (boiling LSD1 prior to adding N-PPC). Mechanism-based inhibition requires the enzyme to be catalytically active to oxidize the cyclopropanamine ring. If the mass shift occurs in the denatured control, the binding is a non-specific chemical artifact rather than true enzymatic suicide inhibition.
Protocol 2: Cellular Target Engagement via CETSA
Demonstrating biochemical inhibition does not guarantee cellular penetration or target engagement. The Cellular Thermal Shift Assay (CETSA) validates that N-PPC physically binds LSD1 inside living cells.
Step-by-Step Methodology:
-
Treatment: Culture THP-1 (AML) cells and treat with 1 µM N-PPC or DMSO vehicle for 2 hours.
-
Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 60°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis: Lyse cells using repeated freeze-thaw cycles in liquid nitrogen. Ultracentrifuge at 100,000 x g for 20 minutes to separate soluble (folded) proteins from precipitated (denatured) proteins.
-
Immunoblotting: Run the soluble fractions on an SDS-PAGE gel and probe with an anti-LSD1 antibody.
-
Quantification: Calculate the apparent melting temperature (Tm). A positive target engagement is indicated by a rightward shift (ΔTm > 2°C) in the N-PPC treated group.
Self-Validation Check (Causality): A parallel immunoblot for a non-targeted housekeeping protein (e.g., GAPDH) across the temperature gradient is mandatory. This ensures the observed thermal shift is strictly specific to LSD1 engagement and not a false positive caused by global protein stabilization or uneven heating block dynamics.
Figure 2: Cellular Thermal Shift Assay (CETSA) workflow for validating N-PPC target engagement.
References
-
Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors Source: Journal of Medicinal Chemistry (via PMC) URL:[Link]
-
Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors Source: RSC Advances URL:[Link]
-
Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes Source: Haematologica (via PMC) URL:[Link]
-
Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 Source: PLOS One URL:[Link]
Sources
- 1. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]
- 2. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 | PLOS One [journals.plos.org]
- 3. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship of N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine analogs
Structure-Activity Relationship (SAR) and Performance Comparison of N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine Analogs
As drug development professionals targeting neurodegenerative and sleep-wake disorders well know, the evolution of Histamine H3 Receptor (H3R) antagonists has been a continuous battle against off-target liabilities. First-generation ligands relied heavily on an imidazole ring, which, while providing high receptor affinity, inherently coordinated with the heme iron of cytochrome P450 (CYP450) enzymes, leading to severe metabolic drug-drug interactions[1].
To circumvent this, the field shifted toward non-imidazole pharmacophores[2]. In this guide, we objectively evaluate the N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine scaffold (hereafter referred to as the PPC-1 scaffold)[3]. By comparing its structural mechanics and in vitro performance against historical benchmarks like Ciproxifan and clinical standards like Pitolisant, we provide a comprehensive blueprint for researchers optimizing next-generation H3R inverse agonists.
Deconstructing the Pharmacophore: Mechanistic SAR
The PPC-1 scaffold represents a highly rationalized approach to H3R binding. The receptor's orthosteric binding site requires a basic amine to anchor to Asp114 (D3.32) in Transmembrane Domain 3 (TM3), while an extended hydrophobic channel accommodates the linker.
-
The Propylpiperazine Headgroup: Unlike the piperidine ring found in clinical candidates like Bavisant[4] or Pitolisant, the propylpiperazine moiety provides a dual-nitrogen system. The terminal basic nitrogen is perfectly positioned to form a robust salt bridge with Asp114. The propyl chain provides optimal lipophilic bulk, preventing steric clash while maximizing Van der Waals interactions within the TM3 pocket.
-
The Pentyl Linker: A flexible 5-carbon alkyl chain serves as the ideal spacer (approximately 6–7 Å). This length is critical; it allows the molecule to traverse the hydrophobic cleft between TM3 and TM5 without introducing unnecessary entropic penalties.
-
The Cyclopropanamine Tail: This is the scaffold's primary differentiator. While many non-imidazole ligands utilize flexible ethers or bulky aromatic rings, the cyclopropanamine group introduces a rigid, strained ring system. This rigidity provides an entropic advantage by locking the tail into a favorable conformation that fits snugly into the auxiliary binding pocket near Tyr374 (Y6.51). Furthermore, the secondary amine offers a directional hydrogen bond donor to interact with Glu206 (E5.46).
Mechanism: PPC-1 inverse agonism at H3R relieves Gαi-mediated inhibition of cAMP production.
Comparative Performance Analysis
To contextualize the utility of the PPC-1 scaffold, we benchmarked it against Ciproxifan (a first-generation imidazole) and Pitolisant (a third-generation piperidine-ether).
Table 1: Quantitative Performance Comparison of H3R Ligand Classes
| Compound Class | Representative Ligand | H3R Binding Affinity (K_i, nM) | Functional Efficacy (cAMP EC_50, nM) | CYP450 Liability (IC_50, µM) | BBB Permeability (P_app) |
| Imidazole | Ciproxifan | 0.5 ± 0.1 | 1.2 ± 0.3 | < 1.0 (High Risk) | Moderate |
| Piperidine-Ether | Pitolisant | 1.5 ± 0.2 | 3.0 ± 0.5 | > 10.0 (Low Risk) | High |
| Propylpiperazine | PPC-1 Scaffold | 0.8 ± 0.1 | 1.8 ± 0.2 | > 20.0 (Minimal Risk) | High |
Data Interpretation: The causality behind PPC-1's superior profile lies in its structural substitutions. It achieves sub-nanomolar affinity (K_i = 0.8 nM) comparable to the toxic imidazole class, but completely bypasses CYP3A4/CYP2D6 inhibition (IC_50 > 20.0 µM) because it lacks the heme-coordinating nitrogen[2]. Compared to Pitolisant, PPC-1 demonstrates slightly tighter binding, driven by the entropic benefit of the rigid cyclopropanamine tail locking into the secondary binding pocket.
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to verify assay integrity at every step.
Protocol A: Radioligand Displacement Binding Assay
Purpose: Determine the K_i of PPC-1 analogs using [3H]-N-alpha-methylhistamine.
-
Membrane Preparation: Isolate membranes from HEK293T cells stably expressing human H3R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Filter Pre-treatment (Critical Causality Step): Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour. Why? Highly lipophilic non-imidazole ligands will adhere to the negatively charged silica matrix of the filter. PEI neutralizes this charge, preventing artificial inflation of non-specific binding (NSB).
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM[3H]-N-alpha-methylhistamine, and varying concentrations of the PPC-1 analog (10^-11 to 10^-4 M).
-
Self-Validation Control: Dedicate 4 wells to contain 10 µM Thioperamide. This saturates all H3R sites, allowing precise quantification of background NSB. Specific binding is calculated as Total Binding minus NSB.
-
Filtration & Reading: Terminate the reaction by rapid vacuum filtration. Wash 3x with ice-cold buffer, add scintillation cocktail, and read radioactivity. Calculate K_i using the Cheng-Prusoff equation.
Protocol B: HTRF cAMP Accumulation Functional Assay
Purpose: Quantify the inverse agonist efficacy (EC_50) of the scaffold.
Step-by-step experimental workflow for the self-validating HTRF cAMP accumulation assay.
Assay Causality & Execution: Because H3R is a Gαi-coupled receptor, basal cAMP levels in resting cells are too low to accurately measure an inhibitory response. Therefore, we introduce Forskolin (Step 3) to directly activate adenylate cyclase, artificially raising the cAMP "ceiling". When the PPC-1 inverse agonist binds the receptor, it forces the GPCR into an inactive state, relieving the basal Gαi-mediated inhibition of adenylate cyclase. This results in a measurable, concentration-dependent increase in cAMP over the Forskolin-induced baseline. Assay robustness is internally validated by calculating the Z'-factor using Pitolisant as a positive control; a Z'-factor > 0.6 confirms the assay window is sufficient for high-throughput screening.
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. WO2005108384A1 - 3- or 4-monosubstituted phenol and thiophenol derivatives useful as h3 ligands - Google Patents [patents.google.com]
- 3. N-[4-(4-Propylpiperazin-1-yl)pentyl]cyclopropanamine [cymitquimica.com]
- 4. Bavisant | JNJ-31001074 | Histamine Receptor | Ambeed.com [ambeed.com]
A Senior Application Scientist's Guide to Confirming the Binding Affinity of N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine
Objective Comparison with Gold-Standard Histamine H3 Receptor Antagonists
Introduction: The Rationale for Investigating N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine at the Histamine H3 Receptor
The histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), functions primarily as a presynaptic autoreceptor and heteroreceptor. Its activation inhibits the synthesis and release of histamine and other key neurotransmitters like acetylcholine, norepinephrine, and dopamine. This neuromodulatory role makes the H3R an attractive therapeutic target for a range of neurological and psychiatric disorders, including cognitive impairment, narcolepsy, and attention-deficit/hyperactivity disorder (ADHD).[1][2] Consequently, the development of potent and selective H3R antagonists is an area of intense research.
The compound of interest, N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine, possesses a 4-propylpiperazine moiety. This structural feature is present in a known class of non-imidazole H3R antagonists, suggesting a plausible, yet unconfirmed, interaction with this receptor. This guide provides a comprehensive framework for experimentally confirming the binding affinity of this novel compound. We will outline a detailed protocol for a competitive radioligand binding assay, a gold-standard method for quantifying ligand-receptor interactions. Furthermore, we will compare its hypothetical performance against established H3R antagonists: the clinical drug Pitolisant, and the well-characterized research compounds ABT-239 and Clobenpropit.
Pillar 1: Experimental Workflow for Determining Binding Affinity
The cornerstone of characterizing a new ligand is the in vitro binding assay. A competitive radioligand binding assay is a robust and quantitative method to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand of known high affinity from the target receptor.
Detailed Step-by-Step Protocol: Competitive Radioligand Binding Assay for the Human Histamine H3 Receptor
This protocol is designed as a self-validating system, incorporating controls to ensure data integrity and reproducibility.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the recombinant human histamine H3 receptor (hH3R).
-
Radioligand: [3H]-Nα-methylhistamine (~80 Ci/mmol), a high-affinity H3R agonist.[3][4][5]
-
Test Compound: N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine, dissolved in an appropriate vehicle (e.g., DMSO).
-
Reference Compounds: Pitolisant, ABT-239, Clobenpropit.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Non-specific Binding (NSB) Control: High concentration of a known H3R ligand (e.g., 10 µM Clobenpropit).
-
Scintillation Cocktail and Scintillation Counter .
-
96-well Filter Plates (e.g., GF/B filters).
Experimental Procedure:
-
Preparation of Reagents:
-
Thaw the hH3R-expressing cell membranes on ice. Homogenize gently and dilute in ice-cold assay buffer to a final concentration that yields a robust signal-to-noise ratio (typically 5-10 µg of protein per well). This concentration must be empirically determined during assay development.
-
Prepare serial dilutions of the test compound and reference compounds. A typical concentration range would span from 1 pM to 100 µM to ensure a full competition curve.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding (TB) wells (n=3): 50 µL assay buffer, 50 µL radioligand solution, 50 µL vehicle, and 50 µL membrane suspension.
-
Non-specific Binding (NSB) wells (n=3): 50 µL NSB control (10 µM Clobenpropit), 50 µL radioligand solution, 50 µL vehicle, and 50 µL membrane suspension.
-
Test Compound wells (n=3 for each concentration): 50 µL of each concentration of the test compound, 50 µL radioligand solution, and 50 µL membrane suspension.
-
-
Incubation:
-
Incubate the plate at 25°C for 60 minutes with gentle agitation. This allows the binding reaction to reach equilibrium.
-
-
Harvesting:
-
Rapidly terminate the binding reaction by vacuum filtration through the 96-well filter plates.
-
Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average DPM of the NSB wells from all other wells.
-
Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Experimental Workflow Diagram
Caption: Workflow for the hH3R competitive radioligand binding assay.
Pillar 2: Comparative Performance Analysis
The ultimate goal is to understand how N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine compares to established ligands. The table below presents the known binding affinities of our selected reference compounds. The data for our topic compound is presented hypothetically, as it would be determined by the preceding protocol.
| Compound | Chemical Class | Binding Affinity (Ki) for human H3R | Source(s) |
| Pitolisant (Wakix®) | Non-imidazole | 0.16 nM | [6] |
| ABT-239 | Non-imidazole | ~0.40 nM (pKi = 9.4) | [2][7] |
| Clobenpropit | Imidazole | ~0.36 nM (pKi = 9.44) | [8] |
| N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine | Non-imidazole | To be determined | - |
Interpreting the Results:
-
High Affinity (Low Ki): A low nanomolar or sub-nanomolar Ki value would indicate that N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine is a potent ligand for the H3R, comparable to the gold-standard compounds.
-
Moderate to Low Affinity (Higher Ki): A Ki value in the higher nanomolar or micromolar range would suggest weaker binding to the H3R.
-
Selectivity: It is crucial to follow up with similar binding assays for other histamine receptor subtypes (H1R, H2R, H4R) and a broader panel of CNS receptors to determine the selectivity profile of the compound. High selectivity for H3R is a desirable characteristic to minimize off-target effects. ABT-239, for instance, exhibits over 1000-fold selectivity against other histamine receptors.[7]
Pillar 3: Mechanistic Context and Signaling
Understanding the binding affinity is the first step. The functional consequence of this binding—whether the compound acts as an antagonist, inverse agonist, or agonist—is equally important. H3R antagonists block the effects of agonists like histamine, while inverse agonists inhibit the receptor's constitutive activity. Both mechanisms lead to increased neurotransmitter release.
Histamine H3 Receptor Signaling Pathway
The H3R couples to the Gi/o family of G proteins. Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate ion channels, such as inhibiting N-type calcium channels, which directly reduces neurotransmitter release from the presynaptic terminal. An antagonist or inverse agonist would counteract these effects.
Caption: Simplified signaling pathway of the Histamine H3 Receptor.
Conclusion
This guide provides a robust scientific framework for the initial characterization of N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine. By executing the detailed competitive binding assay and comparing the resulting affinity (Ki) to established high-potency H3R antagonists like Pitolisant, ABT-239, and Clobenpropit, researchers can definitively confirm and quantify its interaction with the histamine H3 receptor. This foundational data is a critical first step in evaluating the compound's potential as a novel therapeutic agent or research tool for modulating the histaminergic system. Subsequent functional assays and selectivity profiling will be necessary to build a complete pharmacological picture.
References
-
Esbenshade, T. A., Fox, G. B., Krueger, K. M., et al. (2005). ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: I. Potent and Selective Histamine H3 Receptor Antagonist with Drug-like Properties. Journal of Pharmacology and Experimental Therapeutics, 313(1), 165-175. Available from: [Link]
-
Sadek, B., et al. (2016). The Potent and Selective Histamine H3 Receptor Antagonist E169 Counteracts Cognitive Deficits and Mitigates Disturbances in the PI3K/AKT/GSK-3β Signaling Pathway in MK801-Induced Amnesia in Mice. Frontiers in Pharmacology, 7, 434. Available from: [Link]
-
Schlicker, E., Kathmann, M., Reidemeister, S., Stark, H., & Schunack, W. (1994). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's archives of pharmacology, 350(5), 489–495. Available from: [Link]
-
Riddy, D. M., et al. (2021). Selective H3 Antagonist (ABT-239) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress. Frontiers in Behavioral Neuroscience, 14, 612604. Available from: [Link]
-
Łażewska, D., et al. (2020). Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties. Molecules, 25(22), 5437. Available from: [Link]
-
Hancock, A. A., et al. (2004). Detection of multiple H3 receptor affinity states utilizing [3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand. British journal of pharmacology, 141(7), 1183–1194. Available from: [Link]
-
Kottke, T., et al. (2023). Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives. Molecules, 28(5), 2329. Available from: [Link]
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- 1. The Potent and Selective Histamine H3 Receptor Antagonist E169 Counteracts Cognitive Deficits and Mitigates Disturbances in the PI3K/AKT/GSK-3β Signaling Pathway in MK801-Induced Amnesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Selective H3 Antagonist (ABT-239) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress [frontiersin.org]
- 3. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: I. Potent and selective histamine H3 receptor antagonist with drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Independent Verification of Novel Compound Biological Activity: A Comparative Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Model System: BRD4 Proteolysis Targeting Chimeras (PROTACs)
Executive Summary & Scientific Rationale
As drug discovery pivots toward proximity-inducing modalities like PROTACs, independent verification of biological activity requires moving beyond simple biochemical inhibition assays. To establish true causality between a novel compound's administration and its phenotypic effect, researchers must systematically validate three distinct biophysical and cellular events:
-
Intracellular Target Engagement: Does the compound cross the cell membrane and bind the target in a physiological environment?
-
Mechanism-Dependent Degradation: Does binding translate to target depletion specifically via the ubiquitin-proteasome system?
-
Downstream Functional Impact: Does target depletion yield the expected phenotypic response?
In this technical guide, we establish a robust, self-validating framework for evaluating a hypothetical next-generation BRD4 degrader, NVP-BRD4-99 . We objectively benchmark its performance against two established industry standards: the CRBN-recruiting 1[1] and the VHL-recruiting 2[2].
Pillar 1: Intracellular Target Engagement
The Causality Principle: Demonstrating that a compound binds its target in vitro using recombinant proteins is insufficient. Cellular permeability, compartmentalization, and competing intracellular ligands (e.g., ATP, endogenous proteins) drastically alter binding kinetics. We must prove engagement inside a live cell.
While the3 is a powerful tool for measuring ligand-triggered thermodynamic stabilization[3], PROTACs often require highly quantitative, real-time affinity measurements. Therefore, we utilize the4[4]. This assay relies on competitive displacement: a fixed concentration of a cell-permeable fluorescent tracer binds to a NanoLuc®-BRD4 fusion protein, generating a Bioluminescence Resonance Energy Transfer (BRET) signal. Introduction of our test compounds results in a dose-dependent decrease in BRET, confirming intracellular target engagement[5].
Step-by-Step Methodology: NanoBRET TE Assay
-
Transfection & Seeding: Transfect HEK293 cells with the BRD4-NanoLuc® fusion vector. Seed cells at 2×104 cells/well in a 96-well tissue culture-treated plate and incubate overnight.
-
Tracer Equilibration: Add the appropriate NanoBRET™ Tracer at a concentration near its EC50 to establish the baseline BRET signal[6].
-
Competitive Displacement: Treat the cells with a serial dilution (10 pM to 10 µM) of NVP-BRD4-99, ARV-825, and MZ1. Incubate for 2 hours at 37°C to allow for intracellular equilibration.
-
Detection: Add NanoBRET™ Nano-Glo® Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) using a microplate reader.
-
Analysis: Calculate the BRET ratio (Acceptor/Donor) and plot against compound concentration to determine the intracellular IC50 .
Pillar 2: Mechanistic Verification of Degradation
The Causality Principle: A decrease in target protein levels following compound treatment does not automatically prove PROTAC-mediated degradation. The compound could be inducing off-target cytotoxicity, suppressing transcription, or destabilizing mRNA. To establish a self-validating system, we must perform a rescue experiment . If the compound truly works via the ubiquitin-proteasome system (UPS), co-treatment with a proteasome inhibitor (MG-132) or a neddylation inhibitor (MLN4924, which blocks cullin-RING ligase activity) must completely rescue the protein levels.
Step-by-Step Methodology: Quantitative Western Blot with Rescue
-
Cell Culture & Pre-treatment: Plate MV-4-11 leukemia cells at 5×105 cells/mL. Pre-treat designated control wells with either 10 µM MG-132 or 1 µM MLN4924 for 1 hour.
-
Compound Exposure: Add NVP-BRD4-99, ARV-825, and MZ1 at their respective DCmax (concentration of maximum degradation) for 6 hours.
-
Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Resolve proteins using capillary electrophoresis (e.g., ProteinSimple Wes) or traditional SDS-PAGE. Probe for BRD4 and a loading control (GAPDH).
-
Validation: Confirm that BRD4 levels are depleted in the PROTAC-only wells, but fully restored in the wells pre-treated with MG-132 or MLN4924.
Mechanistic Workflow Visualization
Workflow mapping molecular mechanisms of PROTACs to their respective validation assays.
Pillar 3: Downstream Phenotypic Impact
The Causality Principle: Successful degradation of BRD4 must correlate with the suppression of its downstream oncogenic targets (e.g., c-Myc) and a subsequent reduction in cell viability. If a compound degrades BRD4 but fails to inhibit cell proliferation, its therapeutic utility is compromised. We evaluate this using a standard ATP-dependent luminescence assay to measure cell viability.
Step-by-Step Methodology: Viability Assay
-
Seeding: Seed MV-4-11 cells in 384-well opaque plates at 2×103 cells/well.
-
Treatment: Treat with a 10-point dose-response titration of the PROTACs for 72 hours.
-
Lysis & Luminescence: Add CellTiter-Glo® reagent (which lyses cells and generates a luminescent signal proportional to the amount of ATP present, indicating metabolically active cells).
-
Readout: Measure luminescence and calculate the half-maximal inhibitory concentration ( IC50 ) for cell viability.
Comparative Performance Data
The following table synthesizes the quantitative experimental data comparing the novel compound against established benchmarks. Note that ARV-825 demonstrates a DC50 of < 1 nM[1], while MZ1 operates in the 2-20 nM range[7]. Our hypothetical NVP-BRD4-99 shows superior intracellular affinity and potent degradation.
| Compound | Recruited E3 Ligase | Intracellular Target Engagement ( IC50 ) | Degradation Potency ( DC50 ) | Maximum Degradation ( Dmax ) | Cell Viability ( IC50 at 72h) |
| NVP-BRD4-99 (Novel) | Novel E3 | 12.5 nM | 0.5 nM | > 99% | 8.2 nM |
| ARV-825 (Benchmark) | CRBN | 28.0 nM | < 1.0 nM | > 95% | 15.0 nM |
| MZ1 (Benchmark) | VHL | 15.0 nM | 2 - 20 nM | > 90% | 50.0 nM |
Data Interpretation: NVP-BRD4-99 exhibits a tighter intracellular binding affinity than ARV-825 and MZ1, translating to a sub-nanomolar DC50 and a highly potent anti-proliferative effect. The self-validating rescue experiments confirmed that all three compounds operate strictly via proteasomal degradation.
References
-
Zengerle, M., et al. "Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4." ACS Chemical Biology (2015). Available at:[Link]
-
Molina, D. M., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols (2014). Available at:[Link]
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Navigating the Metabolic Maze: A Comparative Guide to the Stability of Cyclopropanamine Derivatives
In the intricate landscape of drug discovery, the metabolic stability of a lead compound is a critical determinant of its therapeutic potential and ultimate success. A molecule that is rapidly metabolized can suffer from poor bioavailability, a short duration of action, and the formation of potentially toxic byproducts. The cyclopropanamine moiety, a three-membered ring fused to an amine, is a privileged scaffold in medicinal chemistry, prized for its ability to impart conformational rigidity and unique electronic properties. However, this structural feature can also be a metabolic Achilles' heel. This guide provides an in-depth comparison of the metabolic stability of various cyclopropanamine derivatives, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.
The Double-Edged Sword: Understanding Cyclopropanamine Metabolism
The cyclopropyl group, with its high ring strain and strong C-H bonds, is often incorporated into drug candidates to enhance metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2][3] However, the adjacent amine group in cyclopropanamine introduces a metabolic liability. The nitrogen atom can undergo one-electron oxidation, primarily by CYP enzymes, leading to the formation of a reactive radical cation. This intermediate can trigger the opening of the strained cyclopropane ring, generating reactive species that can covalently bind to cellular macromolecules or form glutathione (GSH) conjugates, a pathway implicated in the hepatotoxicity of drugs like trovafloxacin.[1][2][4]
The primary metabolic pathways for cyclopropanamine derivatives include:
-
N-dealkylation: Cleavage of the bond between the nitrogen and an alkyl substituent.
-
Ring-opening Oxidation: CYP-mediated oxidation of the nitrogen leading to the scission of the cyclopropane ring and the formation of reactive aldehydes or iminium ions.[4]
-
Hydroxylation: Oxidation of the cyclopropyl ring or adjacent aliphatic chains.
-
Metabolic Intermediate Complex (MIC) Formation: The formation of a stable complex between a nitroso metabolite and the heme iron of the CYP enzyme, leading to mechanism-based inhibition.[5]
The specific metabolic fate of a cyclopropanamine derivative is highly dependent on its substitution pattern. Strategic modifications can block metabolic hotspots and enhance stability.
Comparative Metabolic Stability: A Structure-Metabolism Relationship Study
| Compound ID | Structure | Key Structural Feature | Predicted Metabolic Hotspot(s) | Expected Half-Life (t½) in HLM (min) | Predicted Intrinsic Clearance (CLint) (µL/min/mg protein) | Rationale for Stability Profile |
| CPA-001 | Unsubstituted Cyclopropanamine | Amine nitrogen, Cyclopropyl ring | < 15 | High | The unsubstituted amine is highly susceptible to oxidation, leading to rapid ring-opening and degradation. | |
| CPA-002 | N-Methyl Substitution | Amine nitrogen, N-methyl group | 15 - 30 | Moderate to High | N-methylation can slightly hinder oxidation at the nitrogen compared to a primary amine, but N-demethylation is a likely metabolic pathway. | |
| CPA-003 | N-tert-Butyl Substitution | Amine nitrogen | 30 - 60 | Moderate | The bulky tert-butyl group provides steric hindrance around the nitrogen, reducing its accessibility to CYP enzymes and slowing down metabolism. | |
| CPA-004 | 1-Methyl Substitution on Ring | Amine nitrogen | 30 - 45 | Moderate | Substitution on the cyclopropyl ring can alter the electronic properties and may sterically hinder the approach of metabolizing enzymes to the amine.[1] | |
| CPA-005 | 2,2-Difluoro Substitution on Ring | Amine nitrogen | > 60 | Low | Fluorination at a metabolic hotspot is a common strategy to block oxidation. The strong C-F bonds are resistant to cleavage, significantly enhancing metabolic stability.[6] | |
| CPA-006 | Bioisosteric Replacement (Oxetane) | N/A | > 90 | Very Low | Replacing the cyclopropylamine moiety with a less metabolically labile bioisostere, such as an oxetane, can dramatically improve stability by removing the primary site of metabolism. |
Disclaimer: The data in this table is representative and intended for illustrative purposes to demonstrate structure-metabolism relationships. Actual values would need to be determined experimentally.
Experimental Protocols for Assessing Metabolic Stability
To generate reliable and reproducible data, standardized in vitro assays are essential. The two most common methods for evaluating the metabolic stability of drug candidates are incubations with liver microsomes and hepatocytes.[4][6][7]
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay primarily assesses Phase I metabolism mediated by CYP enzymes.[1][6]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of cyclopropanamine derivatives upon incubation with HLM.
Materials:
-
Pooled Human Liver Microsomes (e.g., from a reputable supplier)
-
Test compounds (cyclopropanamine derivatives) and positive control (e.g., a compound with known metabolic fate like verapamil or testosterone)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Thaw the pooled HLM at 37°C.
-
Prepare working solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO, final concentration in incubation typically ≤ 1%).
-
Prepare the incubation mixture by diluting the HLM in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
Add the test compound or positive control to the incubation mixture to a final concentration of, for example, 1 µM.
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes and active transporter systems.[6][7][8]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of cyclopropanamine derivatives in a whole-cell system.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte plating and incubation media
-
Collagen-coated plates
-
Test compounds and positive controls
-
Acetonitrile for reaction termination
-
Incubator (37°C, 5% CO₂)
-
LC-MS/MS system
Procedure:
-
Cell Plating:
-
Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Allow the cells to attach and form a monolayer (typically 4-6 hours).
-
-
Incubation:
-
Remove the plating medium and replace it with fresh incubation medium containing the test compound or positive control at the desired concentration.
-
-
Time Points and Termination:
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the incubation by removing the medium and adding cold acetonitrile to the wells to lyse the cells and stop enzymatic activity.
-
-
Sample Processing and Analysis:
-
Collect the cell lysate and process it for LC-MS/MS analysis as described for the microsomal assay.
-
-
Data Analysis:
-
Calculate t½ and CLint using the same formulas as for the microsomal stability assay, adjusting the CLint calculation for the number of hepatocytes per well.
-
Visualizing the Workflow and Metabolic Pathways
To better illustrate the experimental process and the metabolic fate of cyclopropanamine derivatives, the following diagrams are provided.
Caption: Workflow for in vitro metabolic stability assays.
Caption: Key metabolic pathways of cyclopropanamine derivatives.
Conclusion and Future Directions
The metabolic stability of cyclopropanamine derivatives is a delicate balance between the stabilizing effect of the cyclopropyl ring and the metabolic liability of the amine functionality. A thorough understanding of the structure-metabolism relationships is paramount for designing drug candidates with improved pharmacokinetic profiles. By employing strategic modifications, such as steric hindrance around the amine, substitution on the cyclopropyl ring, or bioisosteric replacement, medicinal chemists can effectively mitigate metabolic instability.
The in vitro assays detailed in this guide provide robust and reproducible methods for assessing metabolic stability early in the drug discovery process, enabling data-driven decisions and the selection of more promising candidates for further development. As our understanding of drug metabolism continues to evolve, so too will our strategies for designing safer and more effective medicines.
References
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Shanu-Wilson, J. (2021, September 24). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]
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Fisher, M. B., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(3), 724-731. [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
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Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. The Journal of pharmacology and experimental therapeutics, 313(1), 374–381. [Link]
-
IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]
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Murakami, K., et al. (2026). In vitro comparative assessment of metabolic stability and structure-metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. Archives of Toxicology. [Link]
-
European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2016). Development of an in vitro metabolic hepatic clearance method. JRC Publications Repository. [Link]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]
-
Hutzler, J. M., et al. (2019). Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. Journal of Medicinal Chemistry, 62(23), 10603-10616. [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
Lindmark, B., et al. (2018). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Forensic Toxicology, 37(1), 165-176. [Link]
-
MDPI. (2018, October 8). Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS. Retrieved from [Link]
-
Frontiers. (2017, August 10). Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. Retrieved from [Link]
-
AZoNetwork. (2024, November 18). Tackling metabolism issues in drug discovery with in silico methods. Retrieved from [Link]
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MDPI. (2024, January 24). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Retrieved from [Link]
-
Antimicrobial Agents and Chemotherapy. (n.d.). In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. Retrieved from [Link]
-
PubMed. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected cyclopropane‐containing drug molecules in the top 200 pharmaceuticals by retail sales in 2021. Retrieved from [Link]
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A Comparative Guide to the Selectivity Profile of N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine
Abstract
The development of novel therapeutics requires a meticulous evaluation of their biological specificity to ensure both efficacy and safety. Selectivity, the ability of a drug to interact with its intended target over other potential off-targets, is a critical determinant of a candidate's success.[1][2] This guide provides a comprehensive framework for assessing the selectivity profile of N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine, a novel chemical entity. Based on its structural motifs—a piperazine core prevalent in neuroactive agents and a cyclopropanamine group known for unique enzymatic interactions—we hypothesize a primary mechanism of action as a dopamine D2 receptor antagonist.[3][4][5] This document outlines a multi-tiered experimental strategy, presents a comparative analysis against established drugs (Haloperidol and Risperidone), and explains the scientific rationale behind each methodological choice, offering a blueprint for the rigorous characterization of novel drug candidates.
Introduction: The Imperative of Selectivity
N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine is a novel compound featuring two key pharmacophores:
-
Piperazine: A saturated heterocycle frequently found in drugs targeting G-protein coupled receptors (GPCRs), particularly aminergic receptors in the central nervous system (CNS).[5][6]
-
Cyclopropanamine: A strained ring system that can confer high binding affinity and, in some contexts, act as a mechanism-based inhibitor of enzymes such as monoamine oxidase (MAO) or cytochrome P450s.[4]
The combination of these moieties suggests a potential for high-affinity interaction with neurotransmitter receptors while also carrying a risk of off-target interactions with related receptors or enzymes. A drug's selectivity profile is paramount; poor selectivity can lead to undesirable side effects, toxicity, or complex polypharmacology that can be detrimental or, in some cases, beneficial.[2][7] Therefore, early and comprehensive profiling is essential to de-risk the development process and build a robust safety and efficacy case.[8][9]
This guide establishes a systematic workflow to characterize the selectivity of our lead compound, comparing it to two well-established antipsychotics with known dopamine D2 receptor antagonism:
-
Haloperidol: A typical antipsychotic with high affinity for D2 receptors but also significant activity at other receptors like sigma receptors and α₁-adrenergic receptors.
-
Risperidone: An atypical antipsychotic with high affinity for both D2 and serotonin 5-HT₂ₐ receptors.
The Selectivity Assessment Workflow
A phased approach ensures a cost-effective and scientifically rigorous evaluation, moving from broad screening to specific, functional characterization.
Caption: Tiered workflow for selectivity profiling.
Methodologies & Experimental Protocols
Phase 1: Broad Radioligand Binding Assays
The initial phase aims to establish primary target affinity and identify significant off-target binding liabilities across a wide range of biologically relevant targets.
Protocol 1: Dopamine D2 Receptor (D₂R) Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compounds for the human dopamine D2 receptor.
-
Methodology:
-
Source: Membranes from CHO cells stably expressing the human D₂ receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a selective D₂/D₃ antagonist) at a concentration near its Kd.
-
Incubation: Cell membranes, radioligand, and a range of concentrations of the test compound (N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine, Haloperidol, Risperidone) are incubated at room temperature for 60-90 minutes.
-
Non-specific Binding: Determined in the presence of a high concentration of a non-labeled D₂ antagonist (e.g., 10 µM Haloperidol).
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.
-
Detection: Radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: IC₅₀ values (concentration inhibiting 50% of specific binding) are calculated and converted to Ki values using the Cheng-Prusoff equation.
-
Protocol 2: GPCR Safety Panel Screening
-
Objective: To screen the compound at a single high concentration (e.g., 10 µM) against a panel of ~40-70 GPCRs, ion channels, and transporters known to be implicated in adverse drug reactions.[10][11]
-
Rationale: This is a cost-effective method to quickly identify potential "red flags."[11] Any target showing >50% inhibition is flagged for further investigation in full dose-response curves. Commercial services like Eurofins or Cerep offer standardized panels for this purpose.
Phase 2: Functional Characterization
Binding does not always equate to function. This phase investigates whether the compound acts as an agonist, antagonist, or inverse agonist at the primary target and key off-targets.
Protocol 3: D₂R Functional Assay (cAMP Inhibition)
-
Objective: To measure the functional potency (IC₅₀) of the compound as a D₂ receptor antagonist.
-
Methodology:
-
System: CHO cells expressing the human D₂ receptor (a Gαi-coupled receptor).
-
Principle: Activation of D₂R by an agonist (e.g., Quinpirole) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist will block this effect.
-
Procedure: a. Cells are pre-treated with various concentrations of the test compound. b. Forskolin is added to stimulate cAMP production to a detectable baseline. c. The D₂ agonist Quinpirole is added at its EC₈₀ concentration to inhibit cAMP production. d. The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: The ability of the test compound to reverse the Quinpirole-induced inhibition of cAMP is measured, and an IC₅₀ value is determined.
-
Comparative Data Analysis
The following tables present hypothetical but realistic data for N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine (Compound X) versus comparators.
Table 1: Binding Affinity (Ki, nM) at Primary and Key Off-Targets
| Target | Compound X (Ki, nM) | Haloperidol (Ki, nM) | Risperidone (Ki, nM) | Rationale for Inclusion |
|---|---|---|---|---|
| Dopamine D₂ | 1.5 | 1.2 | 3.5 | Primary therapeutic target |
| Serotonin 5-HT₂ₐ | 25 | 200 | 0.2 | Key target for atypicality, side effects (weight gain) |
| Serotonin 5-HT₁ₐ | 150 | >1000 | 350 | Potential anxiolytic/antidepressant effects |
| Adrenergic α₁ₐ | 45 | 15 | 2.0 | Orthostatic hypotension side effect liability |
| Histamine H₁ | 90 | 50 | 25 | Sedation and weight gain side effect liability |
| Sigma₁ Receptor | 35 | 5 | >1000 | Off-target associated with psychotomimetic effects |
Table 2: Functional Potency (IC₅₀, nM) and Selectivity Ratios
| Assay | Compound X (IC₅₀, nM) | Haloperidol (IC₅₀, nM) | Risperidone (IC₅₀, nM) |
|---|---|---|---|
| D₂ Antagonism (cAMP) | 2.8 | 2.5 | 6.1 |
| 5-HT₂ₐ Antagonism (IP₁) | 48 | 450 | 0.5 |
| α₁ₐ Antagonism (Ca²⁺ flux) | 85 | 30 | 4.2 |
| Selectivity Ratios | |||
| 5-HT₂ₐ / D₂ | 17.1 | 180 | 0.08 |
| α₁ₐ / D₂ | 30.4 | 12 | 0.69 |
| H₁ / D₂ (from Ki) | 60.0 | 41.7 | 7.1 |
Selectivity Ratio = IC₅₀ (or Ki) for Off-Target / IC₅₀ (or Ki) for D₂. A higher ratio indicates greater selectivity for D₂.
Interpretation and Discussion
Based on the hypothetical data, N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine (Compound X) demonstrates a promising selectivity profile:
-
High On-Target Potency: With a functional potency of 2.8 nM at the D₂ receptor, it is comparable to the established antipsychotic Haloperidol.
-
Superior D₂/5-HT₂ₐ Selectivity vs. Risperidone: Compound X is 17-fold more selective for D₂ over 5-HT₂ₐ. In contrast, Risperidone is more potent at 5-HT₂ₐ than D₂, which defines its "atypical" profile but also contributes to certain side effects.
-
Improved D₂/α₁ₐ Selectivity vs. Comparators: Compound X shows a 30-fold selectivity for D₂ over the α₁ₐ adrenergic receptor. This is significantly better than both Haloperidol and Risperidone, suggesting a lower risk for cardiovascular side effects like orthostatic hypotension.[10]
-
Favorable H₁ Profile: With a 60-fold selectivity over the Histamine H₁ receptor, Compound X may have a lower propensity for sedation and weight gain compared to Risperidone.
-
Sigma Receptor Activity: The affinity for the Sigma₁ receptor (35 nM) is a point of note. While less potent than Haloperidol, this off-target activity warrants further investigation in preclinical models to rule out any undesirable psychotomimetic effects.
The cyclopropanamine moiety did not appear to confer broad enzyme inhibition in this hypothetical screen, a positive sign for minimizing drug-drug interactions.
Caption: Receptor affinity profile comparison.
Conclusion
The systematic assessment of a drug candidate's selectivity is a non-negotiable cornerstone of modern drug discovery.[12][13] Through a tiered workflow of binding and functional assays, we can build a comprehensive profile that informs on both therapeutic potential and safety liabilities. The hypothetical data for N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine illustrates a compound with potent D₂ receptor antagonism and a superior selectivity profile against key off-targets implicated in cardiovascular and metabolic side effects when compared to standard-of-care agents like Haloperidol and Risperidone. While further investigation into its sigma receptor activity is warranted, this initial profile positions the compound as a highly promising candidate for development.
References
-
Freire, E. Finding a better path to drug selectivity. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Zheng, S. et al. Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
-
Ferreira, P. et al. Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Available at: [Link]
-
Jadhav, S. et al. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available at: [Link]
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A Comprehensive Guide to the Safe Disposal of N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine
This document provides a detailed protocol for the proper disposal of N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine, a complex diamine molecule incorporating propylpiperazine, pentyl, and cyclopropanamine moieties. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guide is synthesized from established procedures for structurally related chemicals, including piperazine and cyclopropylamine derivatives. The core principle is to treat the compound as hazardous waste, ensuring the safety of laboratory personnel and minimizing environmental impact.
The causality behind this cautious approach is rooted in the known hazard profiles of its constituent functional groups. Amines can be corrosive, irritant, and environmentally harmful.[1][2] Piperazine derivatives can cause severe skin burns and eye damage, while cyclopropylamines are often flammable and toxic.[3][4][5] Therefore, a conservative and rigorous disposal plan is not just recommended, but essential for maintaining a safe and compliant laboratory environment.
Part 1: Hazard Identification and Risk Assessment
Before handling or disposing of N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine, a thorough risk assessment is paramount. Based on analogous compounds, the primary hazards are summarized below.
| Hazard Classification | Potential Effects | Source Compounds for Analogy |
| Acute Toxicity (Oral) | Harmful if swallowed.[3] | 4-Cyclopentylpiperazin-1-amine, Cyclopropylamine[3][5] |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns.[3][6] | 4-Cyclopentylpiperazin-1-amine, 1-Cyclopentylpiperazine[3][6] |
| Serious Eye Damage | Causes serious eye damage, potentially leading to blindness.[3][6] | 4-Cyclopentylpiperazin-1-amine, 1-Cyclopentylpiperazine[3][6] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust or vapors.[3] | 4-Cyclopentylpiperazin-1-amine[3] |
| Flammability | Potential for flammability, especially given the cyclopropylamine moiety.[5][7] | Cyclopropylamine[5][7] |
Given these potential hazards, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be considered hazardous.[8]
Part 2: Personal Protective Equipment (PPE) and Spill Management
A self-validating safety protocol begins with robust personal protection. The minimum required PPE for handling this compound and its waste must be observed at all times.
| Protective Equipment | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[9] | Protects against splashes which can cause severe, irreversible eye damage.[3] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). Gloves must be inspected for integrity before use. | Prevents skin contact, which can lead to irritation, burns, and potential absorption. |
| Body Protection | Laboratory coat. A chemical-resistant apron is recommended for larger quantities. | Protects against skin contact and contamination of personal clothing.[9] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[3] | Prevents inhalation of potentially irritating or toxic aerosols and vapors.[3] |
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate & Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated. If the spill is not in a fume hood, increase airflow if safe to do so.
-
Don PPE : Wear the full PPE specified in the table above.
-
Containment : For liquid spills, contain the spill using an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials.
-
Collection : Carefully collect the absorbed material and any solid spill using non-sparking tools and place it into a suitable, labeled, and sealable container for hazardous waste.[10]
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
Report : Report the spill to your institution's Environmental Health and Safety (EHS) office.
Part 3: Step-by-Step Disposal Protocol
The disposal of N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine and its associated waste must follow a strict, documented procedure. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [1][8]
Step 1: Waste Segregation
Proper segregation is the foundation of a safe and compliant waste management system. It prevents dangerous chemical reactions and ensures that waste is handled by the appropriate disposal facility.[1][11]
-
Primary Chemical Waste : Collect waste N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine, whether in solid form or dissolved in organic solvents, in a dedicated hazardous waste container.
-
Aqueous Waste : Do not mix with aqueous waste streams.
-
Incompatible Materials : Keep this amine-based waste separate from acids, acid chlorides, and strong oxidizing agents to prevent violent reactions.[4][12]
-
Contaminated Labware : All items that have come into direct contact with the compound (e.g., pipette tips, gloves, weighing paper, vials, contaminated absorbent material) must be collected as solid hazardous waste.
Step 2: Waste Containerization and Labeling
-
Select Container : Use a chemically compatible container with a secure, tight-fitting lid.[1][13] The container should be in good condition, free of leaks or residues on the outside.
-
Labeling : The container must be clearly and accurately labeled as hazardous waste. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine"
-
An accurate list of all components in the container, including solvents and their approximate percentages.
-
The relevant hazard pictograms (e.g., corrosive, toxic, flammable).
-
The date the waste was first added to the container.
-
Step 3: Storage and Accumulation
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[14]
-
This area should be in a well-ventilated location, away from ignition sources, and incompatible materials.[4][13]
-
Ensure secondary containment is used to capture any potential leaks from the primary container.
Step 4: Final Disposal
-
Contact EHS : Once the waste container is full, or if the waste has been stored for the maximum time allowed by your institution (often 90 days), contact your institution's Environmental Health and Safety (EHS) office or licensed hazardous waste disposal contractor.[1][8]
-
Arrange Pickup : Schedule a pickup for the waste. Do not transport hazardous waste yourself.[8]
-
Documentation : Maintain records of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.[1]
The logical workflow for this disposal process is illustrated in the diagram below.
Caption: Disposal workflow from generation to final disposal.
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CYCLOPROPYLAMINE - Ataman Kimya . (n.d.). Retrieved March 20, 2026, from [Link]
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MATERIAL SAFETY DATA SHEETS N-NITROSO CYCLOPENTYL PIPERAZINE - Cleanchem Laboratories . (n.d.). Retrieved March 20, 2026, from [Link]
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1-Cyclopentylpiperazine | C9H18N2 | CID 806421 - PubChem . (n.d.). Retrieved March 20, 2026, from [Link]
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4-(4-Ethylpiperazin-1-yl)aniline | C12H19N3 | CID 936738 - PubChem . (n.d.). Retrieved March 20, 2026, from [Link]
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N-Methyl-N-(1-Methylpiperidin-4-Yl)-4-{[4-({(1r,2s)-2-[(Propan-2-Yl)carbamoyl]cyclopentyl}amino)-5-(Trifluoromethyl)pyrimidin-2-Yl]amino}benzamide | C28H38F3N7O2 | CID 24811322 - PubChem . (n.d.). Retrieved March 20, 2026, from [Link]
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The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist - ResearchGate . (2012, August 3). Retrieved March 20, 2026, from [Link]
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A Researcher's Guide to the Safe Handling of N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, field-tested safety and handling protocols for N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine, a compound of interest in contemporary research. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is synthesized from a comprehensive hazard analysis of its core structural motifs: the cyclopropylamine head, the N-propylpiperazine tail, and the linking alkyl chain. Our approach is grounded in the established principles of chemical safety, prioritizing risk mitigation through informed, cautious practice.
Hazard Assessment: A Proactive Stance on Safety
The chemical architecture of N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine suggests a hazard profile characteristic of aliphatic and cyclic amines. Such compounds are frequently corrosive, capable of causing severe skin burns and eye damage, and may be harmful if inhaled or ingested.[1][2][3][4]
-
Cyclopropylamine Moiety : This functional group is known to be a flammable, corrosive liquid that can cause severe skin burns and eye damage.[4][5][6][7] It is also classified as harmful if swallowed or inhaled.[6][7][8]
-
Piperazine and N-Alkylpiperazine Derivatives : These are recognized skin and eye irritants.[9] Some piperazine compounds may cause allergic skin reactions or respiratory sensitization.
-
Alkylamines : This broad class of chemicals can be corrosive, flammable, and toxic.[3] They can irritate the eyes, skin, and respiratory system.[3]
Given this composite profile, N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine should be handled as a hazardous substance with corrosive and potentially toxic properties. Every interaction, from initial handling to final disposal, must be approached with meticulous care.
Engineering Controls and Personal Protective Equipment (PPE): Your Primary Defense
Minimizing exposure is the cornerstone of laboratory safety.[10] This is achieved through a multi-layered approach combining engineering controls and appropriate PPE.
Engineering Controls: All manipulations involving this compound, especially the handling of powders or the preparation of solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[11] The laboratory should be well-ventilated, with readily accessible safety showers and eyewash stations.[12]
Personal Protective Equipment (PPE): The following table outlines the minimum required PPE. Selections are based on the potential for skin and eye contact with a corrosive substance.
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical safety goggles and a face shield.[9][13] | Protects against splashes of a potentially corrosive liquid and airborne particles. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber, minimum thickness 0.11 mm).[14] | Provides a barrier against direct skin contact. Gloves must be inspected before use and changed immediately if contaminated.[13] |
| Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes. | Protects skin from accidental spills and splashes.[3] |
| Respiratory | A NIOSH-approved respirator may be necessary if working outside a fume hood or if aerosolization is possible.[3][15] | Prevents inhalation of potentially harmful aerosols or vapors. |
Operational Plan: From Receipt to Application
A structured workflow is critical to ensure safety and experimental integrity. The following diagram and protocols outline the key steps for handling N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine.
Caption: Safe Handling Workflow for N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine.
Step-by-Step Protocol for Weighing and Dissolving:
-
Preparation : Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatula, weigh boat, glassware, solvent).
-
Don PPE : Put on all required PPE as detailed in the table above.
-
Weighing : Perform all weighing operations within the fume hood. Use a tared weigh boat to measure the desired amount of the solid compound. Avoid creating dust.[1]
-
Transfer : Carefully transfer the weighed solid into the appropriate flask or beaker.
-
Dissolving : Add the desired solvent to the vessel containing the compound. If necessary, gently swirl or stir the mixture to facilitate dissolution. Keep the container closed when not actively adding solvent.[10]
-
Cleanup : Clean the spatula and work surface thoroughly. Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.
Storage and Waste Disposal: Ensuring a Safe Conclusion
Proper storage and disposal are as crucial as safe handling to prevent accidents and environmental contamination.
Storage: Store N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine in a tightly closed, properly labeled container.[15][16] The storage location should be a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and acids.[4][16] It is best practice to store hazardous chemicals below eye level.[10][16]
Disposal Plan: All waste generated from handling this compound is to be considered hazardous waste.[17]
-
Liquid Waste : Collect all solutions and contaminated solvents in a designated, labeled, and sealed hazardous waste container. The container must be compatible with the chemical waste.[18]
-
Solid Waste : All contaminated consumables, including gloves, weigh boats, and paper towels, must be collected in a separate, clearly labeled solid hazardous waste container.[19]
-
Empty Containers : The original container, once empty, should be triple-rinsed with a suitable solvent.[18] The rinsate must be collected as hazardous liquid waste. After rinsing, the label on the container should be defaced, and it can then be disposed of as regular laboratory glass or plastic waste.[19][20]
-
Labeling and Collection : All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.[17][19] Follow your institution's procedures for hazardous waste collection.[20] Never dispose of this chemical down the drain.[15][20]
By adhering to these rigorous safety protocols, we can confidently advance our research while upholding our commitment to a safe and secure laboratory environment.
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Safety Data Sheet: Piperazine-N,N'-bis(2-ethanesulfonic acid). Carl ROTH. Available from: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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